molecular formula C8H9NO2 B196280 2-Amino-2-phenylacetic acid CAS No. 2835-06-5

2-Amino-2-phenylacetic acid

Cat. No.: B196280
CAS No.: 2835-06-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylglycine, also known as a-amino-a-toluate or L-PHG amino acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Phenylglycine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2-Phenylglycine has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-phenylglycine is primarily located in the cytoplasm.
Alpha-phenylglycine is an amino acid with a structure in which a phenyl ring is bonded to the alpha-carbon of glycine. It has a role as a human metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862455
Record name DL-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

115 mg/mL at 100 °C
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2835-06-5, 2935-35-5, 69-91-0
Record name DL-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenylgycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S7ZZ1KHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 °C
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Amino-2-phenylacetic Acid: A Technical Guide to Its Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a non-proteinogenic α-amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its structural rigidity and stereochemical properties make it an invaluable component in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below. It exists as two enantiomers, D-(-)-phenylglycine and L-(+)-phenylglycine, as well as a racemic mixture (DL-phenylglycine). The properties can vary slightly depending on the stereoisomer.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point >300 °C (L-form); ~290 °C (sublimes, DL-form)[1][3]
pKa (at 25°C) 1.83[3]
Solubility Sparingly soluble in water. Soluble in aqueous acid and base. Practically insoluble in alcohol.[3][5]
Specific Rotation [α] L-form: +155° to +157° (c=1 or 2, in 1M or 2N HCl)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are presented below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusSolventChemical Shift (δ) in ppmReference(s)
¹H H₂O7.48 (m, Ar-H), 7.44 (m, Ar-H), 4.28 (s, α-H)[3]
¹³C -Data available, but specific peak lists vary by source.[3][6]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Peaks / InformationReference(s)
IR Spectroscopy Characteristic peaks for N-H, C-H (aromatic & aliphatic), C=O (carboxyl), and C=C (aromatic) stretches are observable.[4][7][8]
Mass Spectrometry Molecular Ion (M⁺): m/z 151. Key fragment ions correspond to the loss of the carboxyl group and cleavage of the phenyl ring.[5][9]

Synthesis and Reactivity

The most common and historically significant method for synthesizing racemic this compound is the Strecker synthesis.[10] This method involves a one-pot, three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide.[10] The resulting α-aminonitrile is then hydrolyzed to yield the amino acid.[10]

Strecker_Synthesis Figure 1: Strecker Synthesis of this compound benzaldehyde (B42025) Benzaldehyde reagents + NH₃ + HCN benzaldehyde->reagents aminonitrile α-Aminophenylacetonitrile (Intermediate) reagents->aminonitrile Condensation & Nucleophilic Addition hydrolysis Acid Hydrolysis (H₃O⁺) aminonitrile->hydrolysis phenylglycine This compound (DL-Phenylglycine) hydrolysis->phenylglycine

Figure 1: Strecker Synthesis of this compound

Due to the chirality of the α-carbon, enantiomerically pure forms of phenylglycine are often required, particularly for pharmaceutical applications. This is achieved either through the resolution of the racemic mixture or by asymmetric synthesis.[11] Resolution can be performed by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid, which allows for separation via crystallization.[12] Asymmetric synthesis often employs a chiral auxiliary, such as (R)-phenylglycine amide, to direct the stereochemistry of the Strecker reaction.[1][9]

Application in Drug Development: Synthesis of Ampicillin (B1664943)

D-(-)-phenylglycine is a crucial side-chain precursor for the industrial production of several semi-synthetic penicillins, including the widely used antibiotic Ampicillin.[4][13] The synthesis involves the enzymatic acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME).[4][13] This reaction is catalyzed by the enzyme Penicillin G acylase under mild, aqueous conditions.[13]

Ampicillin_Synthesis Figure 2: Role of D-Phenylglycine in Ampicillin Synthesis DPGME D-Phenylglycine Methyl Ester (PGME) inputs DPGME->inputs APA 6-Aminopenicillanic Acid (6-APA) APA->inputs Enzyme Penicillin G Acylase Ampicillin Ampicillin Enzyme->Ampicillin inputs->Enzyme Acylation

Figure 2: Role of D-Phenylglycine in Ampicillin Synthesis

This chemoenzymatic approach offers significant advantages over purely chemical methods, including high selectivity and specificity under environmentally benign conditions.[13]

Experimental Protocols

Protocol 1: Synthesis of DL-α-Aminophenylacetic Acid (Strecker Synthesis)

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

Procedure:

  • α-Aminophenylacetonitrile Synthesis:

    • In a well-ventilated fume hood, dissolve 100 g (2.0 moles) of sodium cyanide in 400 ml of water in a 3-L round-bottomed flask equipped with a mechanical stirrer.

    • Add 118 g (2.2 moles) of ammonium chloride and stir until dissolved.

    • Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol in one portion. The temperature will rise to about 45°C.

    • Stir the mixture vigorously for 2 hours.

    • Dilute the mixture with 1 L of water and extract with 1 L of benzene.

    • Wash the benzene layer with three 50-ml portions of water.

    • Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid (one 600-ml portion, then two 300-ml portions).

  • Hydrolysis to DL-α-Aminophenylacetic Acid:

    • Combine the acidic extracts and add 600 ml of concentrated hydrochloric acid.

    • Heat the solution under reflux for 2 hours.

    • Cool the solution in an ice bath. The hydrochloride of the amino acid will precipitate.

    • Filter the crude hydrochloride salt and wash it with 200 ml of ethanol.

    • Suspend the crude salt in 1 L of hot water and neutralize by slowly adding concentrated ammonium hydroxide until the solution is alkaline to litmus (B1172312) paper.

    • Cool the mixture to room temperature and then in an ice bath for 2 hours.

    • Filter the precipitated DL-α-aminophenylacetic acid, wash with 100 ml of cold water, and then with 100 ml of ethanol.

    • Dry the product. The typical yield is 150–165 g (50–55%).

Protocol 2: Enzymatic Synthesis of Ampicillin (General Methodology)

This protocol outlines the general principles for the kinetically controlled synthesis of Ampicillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G acylase

  • Phosphate buffer (e.g., 50 mM, pH 6.5)

  • Acid (e.g., 2N HCl) for pH control

Procedure:

  • Reaction Setup:

    • Prepare a buffered solution (pH 6.5) containing the desired concentrations of 6-APA (e.g., 100 mM) and PGME (e.g., 300 mM) in a temperature-controlled reaction vessel (e.g., 35°C).[4]

    • Maintain constant stirring throughout the reaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a specific amount of immobilized Penicillin G acylase (e.g., 15 Units per 100 µg of support).[4]

    • Monitor and maintain the pH of the reaction mixture, as the reaction progress can cause pH shifts. This is typically done by the controlled addition of an acid.[4]

  • Monitoring and Work-up:

    • Monitor the formation of ampicillin and the consumption of reactants over time using High-Performance Liquid Chromatography (HPLC).

    • The reaction is kinetically controlled, meaning both synthesis of ampicillin and hydrolysis of the PGME and ampicillin occur simultaneously.[4] The reaction is typically stopped when the optimal yield of ampicillin is achieved.

    • Upon completion, the immobilized enzyme is filtered off for reuse. The product, ampicillin, is then isolated and purified from the reaction mixture.

References

The Genesis of a Chiral Building Block: A Technical History of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth exploration of the discovery, synthesis, and historical significance of 2-Amino-2-phenylacetic acid, a pivotal molecule in the advancement of pharmaceutical and organic chemistry.

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and history of this compound. From its initial synthesis in the late 19th and early 20th centuries to its contemporary applications as a crucial chiral building block, this document traces the evolution of its synthesis and our understanding of its properties. The content herein is structured to provide a detailed historical narrative, comparative quantitative data on various synthetic methods, and explicit experimental protocols for key historical syntheses.

A Historical Overview: From Early Investigations to a Cornerstone of Asymmetric Synthesis

The journey of this compound, also known as phenylglycine, began in the early explorations of amino acid derivatives. While the precise first synthesis is not definitively documented, early preparations are attributed to the late 19th and early 20th centuries, emerging from the broader investigation into the synthesis of α-amino acids.[1] Key among the early methods was the Strecker synthesis , a robust reaction that remains a fundamental approach for the preparation of α-amino acids. References to the synthesis of phenylglycine and its derivatives appear in the scientific literature from researchers such as Stöckenius, Tiemann, Ulrich, Zelinsky, and Stadnikoff, highlighting a growing interest in this non-proteinogenic amino acid.

The significance of this compound escalated with the advent of asymmetric synthesis. Its chiral nature, possessing a stereocenter at the α-carbon, made it an invaluable tool for the synthesis of enantiomerically pure pharmaceuticals. This is particularly evident in its application as an intermediate in the production of β-lactam antibiotics, a class of drugs that has had a profound impact on modern medicine.

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on factors such as desired yield, stereoselectivity, and scalability. Below is a summary of key quantitative data for some of the most significant synthetic routes.

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldStereochemistryReference
Strecker Synthesis Benzaldehyde (B42025)Sodium cyanide, Ammonium (B1175870) chloride, Hydrochloric acid58-62%Racemic (dl)Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 22, p.23 (1942)
Bucherer-Bergs Synthesis BenzaldehydePotassium cyanide, Ammonium carbonate60-80%Racemic (dl)[Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid]
Reductive Amination Phenylglyoxylic acidAmmonia, Reducing agent (e.g., Sodium borohydride)HighRacemic (dl) or Chiral (with chiral amine)General Method
Chemoenzymatic Synthesis BenzaldehydeSodium cyanide, Ammonia, Nitrilase enzyme80-95%Enantiomerically pure (>99% ee)[Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid]

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or build upon historical work, detailed experimental protocols for key syntheses are provided below.

The Strecker Synthesis of dl-α-Aminophenylacetic Acid

This procedure is adapted from the trusted "Organic Syntheses" collection.

Procedure:

  • Preparation of α-Aminophenylacetonitrile: In a well-ventilated fume hood, a solution of 52.5 g (1.07 moles) of sodium cyanide in 100 ml of water is added to a solution of 58.5 g (1.1 moles) of ammonium chloride in 150 ml of water in a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The mixture is cooled to 10-15°C in an ice bath. Then, 106 g (1 mole) of freshly distilled benzaldehyde is added dropwise with vigorous stirring over a period of 1-1.5 hours, maintaining the temperature between 10° and 20°C. After the addition is complete, stirring is continued for an additional 2-3 hours at room temperature. The oily layer of α-aminophenylacetonitrile is then separated.

  • Hydrolysis to dl-α-Aminophenylacetic Acid: The crude α-aminophenylacetonitrile is added to 500 ml of concentrated hydrochloric acid in a 2-liter flask. The mixture is heated under reflux for 3 hours. After cooling, the solution is diluted with an equal volume of water and filtered. The filtrate is then neutralized with concentrated ammonium hydroxide (B78521) until precipitation of the amino acid is complete. The crude product is collected by filtration, washed with cold water, and then with ethanol.

  • Purification: The crude dl-α-aminophenylacetic acid is recrystallized from hot water to yield 88-94 g (58-62%) of pure product.

Visualizing the Strecker Synthesis Pathway

To illustrate the logical flow of the Strecker synthesis, the following diagram was generated using the DOT language.

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + Ammonia (-H2O) Ammonia Ammonia (from NH4Cl) Cyanide Cyanide (from NaCN) Aminonitrile α-Aminophenylacetonitrile Iminium->Aminonitrile + Cyanide AminoAcid This compound Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: The reaction pathway of the Strecker synthesis of this compound.

Logical Workflow for Synthesis and Analysis

The development and characterization of this compound involves a logical progression from synthesis to purification and analysis. The following diagram illustrates a typical workflow.

Workflow Synthesis Synthesis of this compound (e.g., Strecker Synthesis) Workup Reaction Work-up and Isolation (e.g., Extraction, Precipitation) Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization and Analysis (e.g., Melting Point, Spectroscopy) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

Synthesis of 2-Amino-2-phenylacetic Acid from Benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-amino-2-phenylacetic acid, a crucial building block in the pharmaceutical industry, from the readily available starting material, benzaldehyde (B42025). The document details the classical Strecker and Bucherer-Bergs syntheses, alongside a modern chemoenzymatic approach, offering a comparative analysis of their methodologies, efficiencies, and stereochemical outcomes.

Executive Summary

The synthesis of this compound (phenylglycine) is of significant interest due to its application in the manufacturing of various active pharmaceutical ingredients. This guide explores three key synthetic strategies originating from benzaldehyde. The Strecker synthesis offers a direct two-step route to the racemic amino acid. The Bucherer-Bergs reaction provides an alternative pathway through a hydantoin (B18101) intermediate, also yielding a racemic product. Finally, a contemporary chemoenzymatic method is presented, which combines the initial steps of the Strecker synthesis with an enzymatic resolution to afford enantiomerically pure phenylglycine, a critical advantage in modern drug development. Each method's experimental protocol is detailed, and a comparative data summary is provided to aid in methodological selection for research and development purposes.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the synthesis of this compound and its derivatives from benzaldehyde via the Strecker, Bucherer-Bergs, and chemoenzymatic methods.

ParameterStrecker Synthesis (Asymmetric)Bucherer-Bergs SynthesisChemoenzymatic Synthesis (Nitrilase)
Starting Material BenzaldehydeBenzaldehydeBenzaldehyde
Typical Yield 75-93%[1]60-80%[2]81-95%[3][4]
Enantiomeric Excess (ee) >98%[1]Racemic (requires resolution)[2]≥95%[3][5]
Reaction Time 12-96 hours[1]24-48 hours (including hydrolysis)[2]8-16 hours[2]
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH₄Cl[2]KCN, (NH₄)₂CO₃[2]KCN, NH₃, Nitrilase enzyme[2][3]
Number of Steps 2 (amination/cyanation, hydrolysis)[2]2 (hydantoin formation, hydrolysis)[2]1 (one-pot synthesis)[2]
Waste Products Chiral auxiliary waste, cyanide salts[2]Cyanide and carbonate salts[2]Minimal, biodegradable[2]
Scalability Moderate to High[2]High[2]High[2]

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids.[6][7] It commences with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[8]

Reaction Pathway

Strecker_Synthesis benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + NH₃ - H₂O dummy1 aminonitrile α-Aminophenylacetonitrile iminium->aminonitrile + CN⁻ dummy2 phenylglycine This compound (Phenylglycine) aminonitrile->phenylglycine

Caption: Strecker synthesis pathway for this compound.

Experimental Protocol: Racemic Synthesis

This protocol is adapted from a procedure for the synthesis of dl-phenylglycine.[9]

Step 1: Synthesis of α-Aminophenylacetonitrile

  • In a suitable flask, dissolve 100 g (1.87 moles) of ammonium (B1175870) chloride in 200 ml of water.

  • Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol (B129727) in one portion. The temperature will rise to approximately 45°C.

  • Stir the mixture for 2 hours.

  • Dilute the heterogeneous mixture with 1 L of water and extract with 1 L of benzene (B151609). Discard the aqueous layer.

  • Wash the benzene layer with three 50 ml portions of water.

  • Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid (one 600 ml portion followed by two 300 ml portions).

Step 2: Hydrolysis to dl-α-Aminophenylacetic Acid

  • Combine the acidic extracts in a 3 L round-bottomed flask and reflux for 2 hours.[9]

  • Dilute the hydrolysate with water to a volume of about 2 L.

  • Distill the mixture under reduced pressure to remove any unreacted benzaldehyde and other volatile substances.[9]

  • Treat the mixture with 10 g of activated carbon (Norit) and filter.

  • Transfer the yellow filtrate to a 3 L beaker and stir while adding ammonium hydroxide (B78521) (sp. gr. 0.90) until the pH is approximately 7. The amino acid will precipitate.

  • Allow the mixture to stand in an ice bath for 2 hours and then filter the product with suction.

  • Wash the product with two 100 ml portions of cold water, followed by 100 ml of ethanol (B145695), and finally with 100 ml of ether.

  • The yield of crude dl-phenylglycine is 105-115 g (35-38% based on benzaldehyde).[9]

Asymmetric Strecker Synthesis

To obtain enantiomerically pure phenylglycine, a chiral auxiliary can be employed. The use of (R)-phenylglycine amide as a chiral auxiliary can lead to the formation of one diastereomer of the α-aminonitrile in high diastereomeric excess through a crystallization-induced asymmetric transformation.[1][10]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and a cyanide source.[11][12] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Reaction Pathway

Bucherer_Bergs_Reaction benzaldehyde Benzaldehyde hydantoin 5-Phenylhydantoin (B13835) benzaldehyde->hydantoin + KCN + (NH₄)₂CO₃ dummy1 phenylglycine This compound (Phenylglycine) hydantoin->phenylglycine

Caption: Bucherer-Bergs reaction pathway for phenylglycine synthesis.

Experimental Protocol

This protocol is based on the general procedure for the Bucherer-Bergs synthesis with substituted benzaldehydes.[2]

Step 1: Synthesis of 5-Phenylhydantoin

  • In a pressure vessel, combine benzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.[2]

  • Seal the vessel and heat the mixture to 60-80°C for 12-18 hours with stirring.[2]

  • Cool the reaction mixture to allow for the crystallization of the 5-phenylhydantoin.

  • Filter the solid product and wash it with cold water.

Step 2: Hydrolysis to (±)-2-Amino-2-phenylacetic acid

  • Suspend the 5-phenylhydantoin in a solution of a strong base (e.g., 2M NaOH).[2]

  • Heat the mixture under reflux for 12-24 hours.[2]

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic amino acid.

  • Filter the product and purify by recrystallization.

Chemoenzymatic Synthesis

This modern approach integrates a chemical Strecker synthesis with an enzymatic kinetic resolution in a one-pot process to produce enantiomerically pure this compound.[3][4] A nitrilase enzyme selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile.[2][3]

Experimental Workflow

Chemoenzymatic_Synthesis strecker Strecker Synthesis: Benzaldehyde, KCN, NH₃ rac_aminonitrile rac-α-Aminophenylacetonitrile strecker->rac_aminonitrile enzymatic_hydrolysis Enzymatic Hydrolysis (Nitrilase) rac_aminonitrile->enzymatic_hydrolysis r_phenylglycine (R)-Phenylglycine enzymatic_hydrolysis->r_phenylglycine s_aminonitrile (S)-α-Aminophenylacetonitrile enzymatic_hydrolysis->s_aminonitrile (unreacted)

Caption: Chemoenzymatic synthesis workflow for (R)-Phenylglycine.

Experimental Protocol

This protocol is based on a chemoenzymatic method for the enantioselective synthesis of (R)-phenylglycine.[3][5]

  • Strecker Synthesis Step:

    • In a sealed 2 ml glass vessel, prepare a reaction mixture containing 100 mM benzaldehyde and 300 mM KCN in 500 mM NH₄-acetate/NH₄OH buffer (pH 9.5).[5]

    • Stir the mixture vigorously (approx. 1500 rpm) at 40°C for 120 minutes to form racemic phenylglycinonitrile.[5]

  • Enzymatic Resolution Step:

    • Prepare a suspension of E. coli cells overexpressing a suitable (R)-specific nitrilase.

    • After the 120-minute chemical synthesis, add the cell suspension to the reaction mixture to initiate the biotransformation.[5]

    • Continue to stir the mixture at a controlled temperature (e.g., 30-40°C) for 8-16 hours.[2] The nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine.

    • The reaction progress and enantiomeric excess can be monitored by chiral HPLC.

    • Upon completion, the (R)-phenylglycine can be isolated and purified from the reaction mixture. This method can achieve yields of up to 81% with an enantiomeric excess of ≥95%.[3]

Conclusion

The synthesis of this compound from benzaldehyde can be accomplished through several effective routes. The choice of method will depend on the specific requirements of the researcher or drug development professional, with considerations for yield, cost, scalability, and, critically, the desired stereochemistry of the final product. While the classical Strecker and Bucherer-Bergs syntheses are robust methods for producing racemic phenylglycine, the advent of chemoenzymatic approaches offers a highly efficient and enantioselective one-pot synthesis, aligning with the increasing demand for enantiopure compounds in the pharmaceutical industry.

References

A Technical Guide to 2-Amino-2-phenylacetic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-amino-2-phenylacetic acid, a non-proteinogenic amino acid of significant interest in synthetic and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, established synthesis protocols, and analytical methods for enantiomeric resolution, serving as a vital resource for professionals in drug development and chemical research.

Chemical Identity and Structure

This compound, also known as phenylglycine, is an amino acid characterized by a phenyl group attached to the alpha-carbon of glycine.[1] It exists as a racemic mixture (D,L-phenylglycine) and as individual enantiomers (D-phenylglycine and L-phenylglycine). The racemic form is a white to off-white crystalline solid.[2][3]

The chemical structure and key identifiers are provided below:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₈H₉NO₂[2]

  • CAS Numbers:

    • D/L (racemic): 2835-06-5

    • D (-): 875-74-1

    • L (+): 2935-35-5

  • Molecular Weight: 151.16 g/mol [4]

  • SMILES: C1=CC=C(C=C1)C(C(=O)O)N

  • InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueReference
Physical State White to off-white crystalline powder[2][3]
Melting Point 290 °C (subl.)[3][5]
Water Solubility Slightly soluble. 115 mg/mL at 100 °C.[2]
pKa 1.94 ± 0.10 (Predicted)[2]
XLogP3 -1.7[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 63.3 Ų[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and enantiomeric resolution of this compound are crucial for its application in research and development.

Synthesis of DL-2-Amino-2-phenylacetic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. This protocol is adapted from established procedures.[6]

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide (2.0 moles) in water. To this solution, add ammonium chloride (2.2 moles) and stir until dissolved.

  • Add a solution of benzaldehyde (2.0 moles) in methanol in one portion. The reaction is exothermic and the temperature will rise.

  • Stir the mixture for 2 hours. The intermediate, α-aminophenylacetonitrile, will form.

  • Extract the aminonitrile with benzene.

  • Hydrolyze the aminonitrile by heating with 6 N hydrochloric acid.

  • Cool the reaction mixture and neutralize with ammonium hydroxide until faintly alkaline to precipitate the DL-phenylglycine.

  • Collect the crystalline product by filtration, wash with water to remove ammonium chloride, followed by washes with ethyl ether and hot ethanol.

  • Dry the final product under vacuum.

Enantiomeric Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure forms of this compound. This protocol utilizes Penicillin G Acylase.[7]

Materials:

  • Racemic N-phenylacetyl-2-amino-2-phenylacetic acid

  • Immobilized Penicillin G Acylase (e.g., on Eupergit C)

  • Phosphate (B84403) buffer (0.1 M, pH 7.8)

  • Hydrochloric acid (6 M)

  • Sodium hydroxide (1 N)

Procedure:

  • Prepare a suspension of racemic N-phenylacetyl-2-amino-2-phenylacetic acid in 0.1 M phosphate buffer (pH 7.8).

  • Add the immobilized Penicillin G Acylase to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 37°C).

  • Monitor the reaction progress by maintaining a constant pH of 7.8 through the controlled addition of 1 N NaOH. The consumption of NaOH is indicative of the reaction's progress.

  • The reaction is typically complete within 5-6 hours.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Acidify the filtrate with 6 M HCl to precipitate the unreacted (R)-N-phenylacetyl-2-amino-2-phenylacetic acid.

  • The filtrate contains the desired (S)-2-amino-2-phenylacetic acid.

  • The collected (R)-N-phenylacetyl derivative can be hydrolyzed with 6 M HCl to yield (R)-2-amino-2-phenylacetic acid.

Mandatory Visualizations

Strecker Synthesis of this compound

The following diagram illustrates the logical workflow of the Strecker synthesis for producing this compound.

Strecker_Synthesis benzaldehyde Benzaldehyde aminonitrile α-Aminophenylacetonitrile benzaldehyde->aminonitrile nh4cl Ammonium Chloride nh4cl->aminonitrile nacn Sodium Cyanide nacn->aminonitrile phenylglycine DL-2-Amino-2-phenylacetic acid aminonitrile->phenylglycine + H₂O, H⁺ hcl HCl (Hydrolysis)

Caption: Workflow of the Strecker synthesis of DL-2-Amino-2-phenylacetic acid.

Enzymatic Kinetic Resolution Workflow

This diagram outlines the experimental workflow for the enzymatic kinetic resolution of racemic N-acetyl-2-amino-2-phenylacetic acid.

Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_separation Separation racemic Racemic N-acetyl-phenylglycine reaction_mixture Reaction at pH 7.8, 37°C racemic->reaction_mixture enzyme Immobilized Penicillin G Acylase enzyme->reaction_mixture filtration Filtration reaction_mixture->filtration filtrate Filtrate (S-phenylglycine + R-N-acetyl-phenylglycine) filtration->filtrate solid Immobilized Enzyme (recycled) filtration->solid acidification Acidification (HCl) filtrate->acidification r_form (R)-N-acetyl-phenylglycine (precipitate) acidification->r_form s_form Aqueous Solution (S-phenylglycine) acidification->s_form

References

The Biological Versatility of 2-Amino-2-phenylacetic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, ranging from antibacterial to anti-inflammatory effects. The stereochemistry of these derivatives often plays a pivotal role in their biological efficacy. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their anti-inflammatory and antibacterial properties. It includes a compilation of available quantitative data, detailed experimental protocols for biological evaluation, and visualizations of key signaling pathways.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Quantitative Data: COX-2 Inhibition
Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Phenoxy Acetic Acid Derivative Compound 5f4.070.0667.83
Phenoxy Acetic Acid Derivative Compound 7b5.930.0874.13
Pyrazoline-Phenoxyacetic Acid Compound 6a-0.03365.4
Pyrazoline-Phenoxyacetic Acid Compound 6c-0.03196.9
Reference Drug Celecoxib14.930.08186.63

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected acetic acid derivatives. Data sourced from comparative guides on anti-inflammatory agents.

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

The anti-inflammatory action of COX-2 inhibitors interrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Amino-2-phenylacetic acid derivative (COX-2 Inhibitor) Inhibitor->COX2

Prostaglandin synthesis pathway and the site of COX-2 inhibition.
Signaling Pathway: NF-κB and its Role in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[3] Some anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Signal Transduction IkB IκB IKK_complex->IkB Phosphorylation IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_active->DNA Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Transcription

The NF-κB signaling pathway leading to inflammation.

Antibacterial Activity

Derivatives of this compound have also shown promise as antibacterial agents. Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-phenylsulphonamide derivatives of different amino acids against a panel of pathogenic bacteria. This data provides a valuable reference for the potential antibacterial efficacy of this class of compounds.

CompoundStaphylococcus aureus (MIC in µg/ml)Streptococcus pyogenes (MIC in µg/ml)Escherichia coli (MIC in µg/ml)Pseudomonas aeruginosa (MIC in µg/ml)Klebsiella pneumoniae (MIC in µg/ml)Proteus mirabilis (MIC in µg/ml)
7a 12012010050200120
7b 10075>5025200100
7c 1001002512.5120100
7d >75>755012.5175>75
7e 1005075>12.5150100
Ciprofloxacin 1012.5>12.5>12.55.025

Table 2: Minimum Inhibitory Concentration (MIC) of 2-phenylsulphonamide derivatives of amino acids. Data sourced from a study on the synthesis and antibacterial activity of these compounds.

Experimental Protocols

Protocol for In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a human recombinant enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Create a series of dilutions of the test compounds to determine the IC50 value.

    • Reconstitute the COX-2 enzyme in the assay buffer to the desired concentration.

    • Prepare the reaction mixture containing the assay buffer, heme, and the fluorometric probe.

  • Assay Protocol:

    • To each well of a 96-well plate, add the reaction mixture.

    • Add a small volume of the test compound dilutions to the respective wells.

    • For control wells, add the same volume of DMSO. Include wells for the reference inhibitor as a positive control.

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

  • Test compound stock solution

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well in each row serves as a growth control (no compound), and the twelfth well serves as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Visually inspect for turbidity and determine MIC value Incubate->Read_MIC

Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. The evidence for their anti-inflammatory activity, primarily through the inhibition of COX-2, and their antibacterial properties highlights the importance of further research in this area. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidation of the precise molecular mechanisms of action, particularly for their antibacterial effects, will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of compounds.

References

Unveiling Nature's Phenylglycine Scaffolds: A Technical Guide to the Natural Occurrence of 2-Amino-2-phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid. While the parent compound is not commonly found in nature, a fascinating array of its structural analogs are synthesized by a variety of organisms, from bacteria and fungi to plants. These naturally occurring phenylglycine derivatives are often incorporated into larger, complex molecules with significant biological activities, including antibiotics of last resort. This technical guide provides an in-depth exploration of the natural occurrence of these analogs, detailing their biosynthesis, isolation, and quantification.

Naturally Occurring this compound Analogs

Several key analogs of this compound have been identified from natural sources. These are primarily found as building blocks of complex peptide natural products. The most prominent among these are:

  • L-Phenylglycine (Phg): A core component of streptogramin B antibiotics, such as pristinamycin (B1678112) I and virginiamycin S, produced by Streptomyces species.[1][2][3][4] It is also found in the bicyclic peptide antibiotic dityromycin.[2]

  • D-4-Hydroxyphenylglycine (Hpg): A crucial structural element in glycopeptide antibiotics like vancomycin (B549263) and teicoplanin, which are vital for treating serious bacterial infections.[1]

  • D-3,5-Dihydroxyphenylglycine (Dpg): Another key non-proteinogenic amino acid found in glycopeptide antibiotics, contributing to their unique three-dimensional structure and mechanism of action.[1]

  • Forphenicine (4-formyl-3-hydroxyphenylglycine): An inhibitor of alkaline phosphatase produced by Actinomyces fulvoviridis.

  • m-Carboxyphenylglycine: Isolated from the bulbs of Iris tingitana var. Wedgewood.[5]

Quantitative Analysis of Phenylglycine Analogs

Quantifying the natural abundance of these amino acid analogs in their native host organisms is challenging, as they are often rapidly incorporated into larger secondary metabolites. The available data primarily focuses on the overall yield of the final natural product or on production in genetically engineered strains.

AnalogNatural Source (Organism)Compound ClassReported Yield/ConcentrationReferences
L-Phenylglycine (Phg)Streptomyces pristinaespiralisStreptogramin Antibiotic (Pristinamycin I)~1.6 µg/L (in engineered strain)
L-Phenylglycine (Phg)E. coli (engineered)Free amino acid51.6 mg/g dry cell weight
A82846B (contains Hpg)Amycolatopsis orientalisGlycopeptide Antibiotic89 mg/L[6]

Biosynthetic Pathways

The biosynthesis of phenylglycine analogs is a complex enzymatic process, often starting from precursors derived from primary metabolism.

Biosynthesis of L-Phenylglycine in Streptomyces pristinaespiralis

The biosynthesis of L-Phenylglycine in S. pristinaespiralis, a key component of the antibiotic pristinamycin I, begins with phenylpyruvate, a product of the shikimate pathway. A series of enzymatic reactions, catalyzed by enzymes encoded in the pgl gene cluster, convert phenylpyruvate to L-phenylglycine.

Phenylglycine_Biosynthesis Shikimate Shikimate Pathway Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate PhenylacetylCoA Phenylacetyl-CoA Phenylpyruvate->PhenylacetylCoA PglB/C BenzoylformylCoA Benzoylformyl-CoA PhenylacetylCoA->BenzoylformylCoA PglA Phenylglyoxylate Phenylglyoxylate BenzoylformylCoA->Phenylglyoxylate PglD Phg L-Phenylglycine Phenylglyoxylate->Phg PglE Dpg_Biosynthesis MalonylCoA Malonyl-CoA DPA 3,5-Dihydroxyphenylacetic acid MalonylCoA->DPA DpgA DPGx_intermediate ... DPA->DPGx_intermediate Other enzymes DPGx 3,5-Dihydroxyphenylglyoxylic acid Dpg (S)-3,5-Dihydroxyphenylglycine DPGx->Dpg Transaminase DPGx_intermediate->DPGx Isolation_Workflow Fermentation Fermentation of Producer Organism Extraction Solvent Extraction (e.g., Ethyl Acetate, Butanol) Fermentation->Extraction Chromatography1 Initial Column Chromatography (e.g., Silica Gel, Diaion HP-20) Extraction->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) Chromatography1->Chromatography2 Characterization Structural Elucidation (NMR, Mass Spectrometry) Chromatography2->Characterization

References

Spectroscopic Profile of 2-Amino-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data analyses are presented to support researchers and scientists in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the alpha-proton, and the protons of the amino and carboxylic acid groups.

Chemical Shift (ppm)MultiplicityAssignment
~7.48mPhenyl C-H
~7.44mPhenyl C-H
~4.28sα-C-H

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~174C=O (Carboxylic acid)
~136Phenyl C (quaternary)
~129Phenyl C-H
~128Phenyl C-H
~127Phenyl C-H
~58α-C

Table 2: ¹³C NMR spectral data for this compound.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

Sample Preparation:

  • Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shifts of the exchangeable protons (NH₂ and COOH).

  • For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the effect of ionization on the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Adjust_pH Adjust pH (optional) Dissolve->Adjust_pH Transfer Transfer to NMR Tube Adjust_pH->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_FID Process FID Acquire_1H->Process_FID Acquire_13C->Process_FID Integrate Integrate Peaks Process_FID->Integrate Assign Assign Signals Integrate->Assign

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the amino, carboxylic acid, and phenyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400Broad, StrongO-H stretch (carboxylic acid) and N-H stretch (amine)
~3060MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1620StrongC=O stretch (carboxyl) / N-H bend
~1580, 1490, 1450Medium-WeakAromatic C=C stretches
~1400MediumO-H bend (carboxylic acid)
~730, 690StrongAromatic C-H out-of-plane bend

Table 3: Key IR absorption bands for this compound.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

Instrument Parameters:

  • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Perform Background Scan Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire IR Spectrum Apply_Pressure->Acquire_Spectrum Analyze_Spectrum Analyze Spectrum Acquire_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data and Fragmentation Pattern

For α-amino acids, common fragmentation pathways involve the loss of the carboxyl group and cleavage of bonds adjacent to the amino group.[3][4] The molecular ion peak for this compound is expected at m/z 151.

Key Fragments:

  • m/z 151: [M]⁺, the molecular ion.

  • m/z 106: [M - COOH]⁺, resulting from the loss of the carboxyl group (45 Da). This is often a prominent peak for α-amino acids.

  • m/z 77: [C₆H₅]⁺, the phenyl cation.

  • m/z 74: [H₂N=CH-COOH]⁺, from cleavage of the bond between the α-carbon and the phenyl group.

m/zProposed Fragment
151[C₈H₉NO₂]⁺
106[C₇H₈N]⁺
77[C₆H₅]⁺
74[C₂H₄NO₂]⁺

Table 4: Proposed mass spectral fragments for this compound.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of amino acids by mass spectrometry is provided below.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, water, or a mixture of the two, often with a small amount of formic acid to promote protonation.

Instrument Parameters (LC-MS with Electrospray Ionization - ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 50-300.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 151) as the precursor ion.

MS_Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M [M]⁺˙ m/z 151 F106 [M - COOH]⁺ m/z 106 M->F106 - COOH F74 [M - C₆H₅]⁺ m/z 74 M->F74 - C₆H₅ F77 [C₆H₅]⁺ m/z 77 F106->F77 - CH₂NH₂

Proposed MS Fragmentation Pathway

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The NMR data confirm the carbon and proton framework, the IR spectrum identifies the key functional groups, and the mass spectrometry data establish the molecular weight and plausible fragmentation patterns. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important molecule. This information is essential for quality control, reaction monitoring, and further research in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as α-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals. Its applications notably include its role as an intermediate in the production of semi-synthetic β-lactam antibiotics.[1] A thorough understanding of its solubility and stability characteristics is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical pathways and workflows.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It possesses both an amino group and a carboxylic acid group, conferring it with amphoteric properties.[2]

PropertyValueReference
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Melting Point ~290 °C (sublimes)[4]
pKa (Strongest Acidic) 2.23 (Predicted)[3]
pKa (Strongest Basic) 8.64 (Predicted)[3]

Solubility

The solubility of this compound is a critical parameter in its handling and application in synthesis and formulation. Its solubility is significantly influenced by the solvent, pH, and temperature.

Aqueous Solubility

This compound is sparingly soluble in water.[5] The presence of the hydrophobic phenyl group limits its solubility, despite the polar amino and carboxyl groups.[5]

Temperature (°C)Solubility ( g/100 mL)Reference
250.3

A predicted water solubility is approximately 7.65 g/L.[3]

Solubility in Organic Solvents

Generally, this compound exhibits better solubility in polar organic solvents compared to non-polar ones. It is readily soluble in organic solvents like ethanol (B145695) and methanol.[5]

SolventSolubilityReference
EthanolSoluble[5]
MethanolSoluble[5]
Influence of pH on Aqueous Solubility

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers of various pH, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration:

    • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculation:

    • Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability

The chemical stability of this compound is a critical factor for its storage, handling, and incorporation into pharmaceutical products. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[1][9] These studies are essential for developing and validating stability-indicating analytical methods.[1]

Common Stress Conditions: [9][10]

  • Acid Hydrolysis: Treatment with acids (e.g., 0.1 N to 1 N HCl) at room or elevated temperatures.

  • Base Hydrolysis: Treatment with bases (e.g., 0.1 N to 1 N NaOH) at room or elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photostability: Exposure to UV and visible light.

Degradation Pathways
  • Racemization: Phenylglycine is known to be more prone to racemization compared to other α-amino acids, particularly under basic conditions.[11] This involves the deprotonation at the α-carbon to form a planar carbanion intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical purity.[11]

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond in derivatives of this compound can be susceptible to hydrolysis.

  • Oxidative Degradation: The amino group and the aromatic ring can be susceptible to oxidation, leading to a variety of degradation products.

Due to the proprietary nature of drug development, specific quantitative data on the degradation rates and a comprehensive list of all degradation products for this compound under various stress conditions are not extensively published. However, the general pathways mentioned above are the primary concerns.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Volumetric flasks and pipettes

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Stress (Solution): Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C).

    • Thermal Stress (Solid): Place a known amount of solid this compound in an oven at an elevated temperature.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.

    • Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound.

    • Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of known standards, if available, or by using techniques like mass spectrometry (MS) for structural elucidation.

Visualizations

Strecker Synthesis of this compound

The Strecker synthesis is a classic method for preparing α-amino acids, including this compound, from an aldehyde (benzaldehyde), ammonia, and cyanide.[12][13]

Strecker_Synthesis benzaldehyde Benzaldehyde imine Iminium Ion benzaldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile + CN- phenylglycine This compound aminonitrile->phenylglycine Hydrolysis cyanide Cyanide (HCN/CN-) cyanide->aminonitrile hydrolysis Acid Hydrolysis (H3O+) hydrolysis->phenylglycine

Strecker synthesis of this compound.
General Workflow for a Forced Degradation Study

This diagram illustrates the typical steps involved in conducting a forced degradation study to assess the stability of a drug substance like this compound.[14][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Drug Substance (this compound) start->acid start->base start->oxidation start->thermal start->photo data Data Analysis: - Degradation Pathways - Impurity Profile - Method Validation analysis->data report Reporting data->report

References

2-Amino-2-phenylacetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a non-proteinogenic α-amino acid that has emerged as a cornerstone chiral building block in modern organic synthesis. Its structural motif is present in a multitude of biologically active molecules and pharmaceuticals.[1] The stereochemistry at the α-carbon is a critical determinant of pharmacological activity, making the synthesis and resolution of its enantiomers a focal point of extensive research.[1] This technical guide provides an in-depth overview of this compound, covering its synthesis, enantiomeric resolution, and its application as a versatile precursor for complex, enantiomerically pure molecules. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a practical resource for professionals in the field.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] The physical properties of its racemic form and individual enantiomers are crucial for their separation and characterization.

PropertyRacemic (DL)-2-Amino-2-phenylacetic Acid(R)-(-)-2-Amino-2-phenylacetic Acid(S)-(+)-2-Amino-2-phenylacetic Acid
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol [3][4]151.16 g/mol 151.16 g/mol
CAS Number 2835-06-5[2]875-74-12900-01-8
Melting Point ~290 °C (sublimes)[5][6]~305 °C (decomposes)~305 °C (decomposes)
Specific Rotation ([α]D) -157.5° (c=1, 1M HCl)+157.5° (c=1, 1M HCl)
Solubility Slightly soluble in water[2]Slightly soluble in waterSlightly soluble in water

Synthesis of Racemic this compound

The most common and industrially viable method for preparing racemic this compound is the Strecker synthesis.[7] This one-pot, three-component reaction involves the treatment of an aldehyde (benzaldehyde) with ammonia (B1221849) and a cyanide source.[7][8]

Strecker Synthesis: Reaction Mechanism

The reaction proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis to the corresponding α-amino acid.[7][9]

  • Imine Formation: Benzaldehyde (B42025) reacts with ammonia to form an imine intermediate.

  • Cyanide Addition: A cyanide ion (from NaCN or KCN) performs a nucleophilic attack on the imine carbon to form an α-aminonitrile.[7]

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final amino acid product.[7][9]

Strecker_Mechanism Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Cyanide CN⁻ Aminonitrile α-Aminonitrile Cyanide->Aminonitrile H3O H₃O⁺, Δ Phenylglycine Racemic This compound H3O->Phenylglycine Imine->Aminonitrile + CN⁻ Aminonitrile->Phenylglycine Hydrolysis (H₃O⁺, Δ)

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Racemic Strecker Synthesis

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in water, followed by the addition of sodium cyanide (1.0 eq). Cool the solution in an ice bath.

  • Add methanol to the solution, followed by the dropwise addition of benzaldehyde (1.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of the α-aminonitrile may be observed as a precipitate.

  • Slowly add concentrated HCl to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile.[10]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH to the isoelectric point of phenylglycine (approx. pH 6-7) with a base (e.g., NH₄OH) to precipitate the product.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Resolution of Enantiomers

For applications in pharmaceuticals and asymmetric synthesis, the separation of the racemic mixture into its constituent enantiomers is essential. The primary strategies employed are enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation.[1]

Enzymatic Kinetic Resolution (EKR)

EKR is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1] For phenylglycine, enzymes like Penicillin G Acylase (PGA) are highly effective for the enantioselective hydrolysis of N-acylated derivatives.[11][12]

EKR_Workflow Racemate Racemic N-Acyl-phenylglycine ((R)- and (S)-enantiomers) Reaction Enzymatic Hydrolysis (pH 8.0, 37°C) Racemate->Reaction Enzyme Immobilized Enzyme (e.g., Penicillin G Acylase) Enzyme->Reaction Mixture Reaction Mixture Reaction->Mixture Filtration Filtration Mixture->Filtration Separate enzyme Acidification Acidification (pH 2) Filtration->Acidification Filtrate Unreacted Unreacted (R)-N-Acyl-phenylglycine (in organic phase) Hydrolysis Acid Hydrolysis Unreacted->Hydrolysis Product (S)-Phenylglycine (in aqueous phase) Extraction Extraction Acidification->Extraction Extraction->Unreacted Organic Extraction->Product Aqueous Final_R Pure (R)-Phenylglycine Hydrolysis->Final_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution with Penicillin G Acylase

This protocol is adapted for the resolution of N-acetyl-DL-phenylglycine.[11]

Materials:

  • Racemic N-acetyl-2-amino-2-phenylacetic acid

  • Immobilized Penicillin G Acylase (PGA) on a solid support (e.g., Eupergit C)

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate

Procedure:

  • Enzymatic Hydrolysis: Prepare a 10% (w/v) suspension of racemic N-acetyl-phenylglycine (e.g., 10 g) in water (100 mL).[11]

  • Adjust the pH of the suspension to 8.0 by the controlled addition of 1 M NaOH.[11]

  • Add the immobilized PGA (e.g., 2 g). Maintain the reaction mixture at 37 °C with gentle stirring.[11]

  • Monitor the reaction by continuously titrating the liberated (S)-acid with 1 M NaOH to maintain a constant pH of 8.0. The reaction is complete when approximately 50% of the substrate has been hydrolyzed (i.e., when 0.5 equivalents of NaOH have been consumed).[1]

  • Work-up and Separation: Filter off the immobilized enzyme for reuse.[12]

  • Cool the filtrate in an ice bath and acidify to pH 2 with 6 M HCl. This will precipitate the unreacted (R)-N-acetyl-phenylglycine.[12]

  • Collect the white solid by filtration, wash with cold water, and dry. This is the enantiomerically enriched (R)-N-acetyl-phenylglycine.

  • The filtrate contains the hydrochloride salt of (S)-phenylglycine. This can be isolated by neutralizing the solution to its isoelectric point.

  • Hydrolysis of (R)-enantiomer: The recovered (R)-N-acetyl-phenylglycine can be hydrolyzed to (R)-phenylglycine by refluxing in 6 M HCl.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single, desired enantiomer, thus avoiding the 50% theoretical yield limit of classical resolution.[1] A prominent method is the asymmetric Strecker synthesis, which employs a chiral auxiliary to direct the stereochemical outcome.[1][10]

Asymmetric Strecker Synthesis using a Chiral Auxiliary

In this approach, ammonia is replaced with a chiral amine, such as (S)-α-phenylethylamine.[7] This chiral auxiliary reacts with the aldehyde to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile over the other. This selectivity is often driven by steric hindrance, where the cyanide attacks from the less hindered face of the imine. The resulting diastereomers can be separated, and the chiral auxiliary is then cleaved to yield the enantiomerically pure amino acid.[10]

Asymmetric_Synthesis Aldehyde Benzaldehyde ChiralImine Chiral Imine Aldehyde->ChiralImine Auxiliary Chiral Auxiliary (e.g., (S)-amine) Auxiliary->ChiralImine Cyanide Cyanide (NaCN) Diastereomers Diastereomeric Mixture of α-Aminonitriles (Major + Minor) Cyanide->Diastereomers ChiralImine->Diastereomers + CN⁻ Separation Separation (e.g., Crystallization) Diastereomers->Separation MajorDiastereomer Major Diastereomer Separation->MajorDiastereomer Cleavage Hydrolysis & Auxiliary Cleavage MajorDiastereomer->Cleavage Product Enantiopure (S)-Phenylglycine Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: Logical flow of an Asymmetric Strecker Synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is a general guideline based on the use of (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary.[10]

Materials:

  • Benzaldehyde

  • (S)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary)

  • Sodium cyanide (NaCN)

  • Methanol

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Aminonitrile Formation: Dissolve sodium cyanide (1.0 eq) and the chiral amine (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 24-48 hours. The diastereomeric α-aminonitriles will precipitate.

  • Filter the solid product. The diastereomeric purity can often be enhanced by recrystallization from a suitable solvent (e.g., methanol or ethanol), as one diastereomer is typically less soluble.[10]

  • Hydrolysis and Auxiliary Cleavage: Suspend the diastereomerically pure α-aminonitrile in 6 M HCl.[10]

  • Heat the mixture to reflux for 8-12 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.[10]

  • Cool the reaction mixture and extract with diethyl ether to remove the cleaved auxiliary (which will be in the organic layer). The desired amino acid hydrochloride salt remains in the aqueous layer.[10]

  • Neutralize the aqueous solution to the isoelectric point to precipitate the enantiomerically pure this compound.

  • Filter the product, wash with cold water, and dry under vacuum.

Applications in Organic Synthesis

Enantiomerically pure this compound and its derivatives are invaluable intermediates in the pharmaceutical industry.[2]

  • Beta-Lactam Antibiotics: D-(-)-Phenylglycine is a crucial side-chain precursor for the synthesis of semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cefalexin).[2][13] The stereochemistry and structure of this side chain are critical for the antibacterial activity of the final drug.

  • Anticoagulants: It serves as a building block for anticoagulants and antithrombotic agents.

  • Chiral Auxiliaries and Reagents: Phenylglycine derivatives themselves can be used as chiral auxiliaries to control the stereochemistry of other reactions.[14]

  • Peptide Synthesis: As a non-natural amino acid, it is incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation or to study protein structure and function.

Comparative Data Summary

The choice of synthetic strategy depends on factors like cost, scalability, and desired enantiomeric purity.

MethodKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Enzymatic Kinetic Resolution Immobilized Penicillin G Acylase~45% (for desired enantiomer)[12]>99%[12]N/A
Asymmetric Strecker Synthesis Chiral Amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine)50-70% (overall)>98% (after crystallization)>95:5 (before crystallization)
Chemical Resolution Chiral Resolving Agent (e.g., Tartaric acid, Camphorsulfonic acid)[13]<50% (per cycle)Variable, can reach >99% after multiple recrystallizationsN/A

References

Potential Therapeutic Applications of 2-Amino-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylacetic acid, also known as α-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. While its primary role has been as a synthetic intermediate, emerging evidence suggests potential intrinsic biological activities that warrant further investigation for therapeutic applications. This technical guide provides an in-depth overview of the core therapeutic potentials of this compound and its derivatives, focusing on its putative anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition and the neurological applications of its derivatives as metabotropic glutamate (B1630785) receptor (mGluR) antagonists. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers and drug development professionals.

Introduction

This compound is a white to off-white crystalline solid with the chemical formula C₈H₉NO₂.[1] Its structure, featuring a phenyl group attached to the alpha-carbon of glycine, makes it a valuable chiral precursor in asymmetric synthesis, particularly for semi-synthetic β-lactam antibiotics.[1] Beyond its role as a synthetic scaffold, literature suggests that this compound itself may possess anti-inflammatory properties as a selective inhibitor of COX-2.[2] Furthermore, a significant body of research has focused on the pharmacological activity of its derivatives, especially in the realm of neuroscience, where they have been identified as potent and selective antagonists of metabotropic glutamate receptors.

This guide will explore these two primary avenues of potential therapeutic application, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Anti-inflammatory Potential: Cyclooxygenase-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Quantitative Data: COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib2.60.0643.3[3]
Indomethacin0.010.060.17
Ibuprofen13.53.53.86
This compound Derivative (Example) Not AvailableNot AvailableNot Available
Indomethacin Amide Derivative (Compound 7)>1000.009>11,111

Note: Data for a derivative of a related NSAID is provided for illustrative purposes due to the lack of specific data for this compound.

Signaling Pathway: Cyclooxygenase-2 in Inflammation

The signaling pathway leading to the production of pro-inflammatory prostaglandins via COX-2 is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 catalyzes conversion to Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) converted by synthases to Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound (putative) This compound (putative) This compound (putative)->COX-2 inhibits

COX-2 signaling pathway in inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (PGE2 Quantification)

This protocol outlines a general method for determining the in vitro COX-2 inhibitory activity of a test compound by measuring its effect on prostaglandin E2 (PGE2) production in a cell-based assay.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture macrophage cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitor in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

  • Pre-incubation: Remove the culture medium and replace it with fresh medium containing the test compounds or vehicle control (DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration that induces robust PGE2 production.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for PGE2 synthesis and secretion into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve for the test compound and the reference inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.

COX2_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Seed Macrophages Seed Macrophages Adherence Adherence Seed Macrophages->Adherence Overnight Add Test Compound Add Test Compound Adherence->Add Test Compound Add LPS Add LPS Add Test Compound->Add LPS 1 hr pre-incubation Incubate Incubate Add LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant 24 hrs PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Calculate IC50 Calculate IC50 PGE2 ELISA->Calculate IC50 mGluR_Pathways cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group23 Group II/III mGluRs Glutamate_1 Glutamate mGluR1/5 mGluR1/5 Glutamate_1->mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular Response 1 Modulation of Ion Channels, Gene Expression Ca2+->Cellular Response 1 PKC->Cellular Response 1 Phenylglycine Derivatives 1 Phenylglycine Derivatives Phenylglycine Derivatives 1->mGluR1/5 antagonize Glutamate_2 Glutamate mGluR2/3/4/6/7/8 mGluR2/3/4/6/7/8 Glutamate_2->mGluR2/3/4/6/7/8 Gi/o Gi/o mGluR2/3/4/6/7/8->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP ↓ cAMP ATP->cAMP Cellular Response 2 Modulation of Ion Channels, Neurotransmitter Release cAMP->Cellular Response 2 Phenylglycine Derivatives 2 Phenylglycine Derivatives Phenylglycine Derivatives 2->mGluR2/3/4/6/7/8 antagonize Strecker_Synthesis Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine Ammonia Ammonia Ammonia->Imine alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile Cyanide Cyanide Cyanide->alpha-Aminonitrile Acid Hydrolysis Acid Hydrolysis alpha-Aminonitrile->Acid Hydrolysis Racemic this compound Racemic this compound Acid Hydrolysis->Racemic this compound

References

Methodological & Application

Application Note: Chiral Resolution of 2-Amino-2-phenylacetic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a robust and widely adopted technique for the enantioselective separation and quantification of this compound.[1][2][3] This application note provides a detailed protocol for the chiral resolution of this compound enantiomers by HPLC.

Principle of Chiral Separation by HPLC

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). This interaction leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP. These diastereomeric complexes possess different association constants, resulting in varying retention times on the chromatographic column and, thus, enabling their separation.[1]

Experimental Protocols

Method 1: Direct Separation on a Macrocyclic Glycopeptide CSP

This method is often preferred due to its ability to separate underivatized amino acids, simplifying sample preparation.[4][5]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector or a photodiode array (PDA) detector.[1]

  • Chiral Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), is particularly effective.[1][4][5]

  • Mobile Phase: HPLC grade methanol (B129727), ultrapure water, and an acidic modifier like formic acid or acetic acid.[4]

  • Sample Diluent: The mobile phase or a compatible solvent.[4]

  • Reference Standards: Racemic this compound and, if available, the individual pure enantiomers.

2. Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T (or equivalent)
Mobile Phase Methanol / Water / Acetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.5 mL/min (typically 1.0 mL/min)[4]
Column Temperature 25°C (or controlled ambient)[4]
Detection UV at 220 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards, if available.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) of a sample using the peak areas of the two enantiomers.

Method 2: Separation using a Chiral Crown Ether CSP

Chiral crown ether phases are also effective for the resolution of amino acids.[6][7]

1. Chromatographic Conditions:

ParameterCondition
Column Chiral Crown Ether Column (e.g., CROWNPAK® CR(+))
Mobile Phase Perchloric acid solution (pH 1-2) with or without methanol[7]
Flow Rate 1.0 mL/min
Column Temperature 25°C (can be lowered to improve resolution)[7]
Detection UV at 220 nm
Injection Volume 10 µL

Note: The mobile phase composition, particularly the pH and methanol content, significantly influences the retention and resolution on chiral crown ether columns and should be optimized.[6][7]

Method 3: Indirect Separation via Derivatization

In some cases, derivatization of the amino acid with a chiral derivatizing agent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[5][8]

1. Derivatization Agent:

  • o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

2. Derivatization Protocol:

  • This method requires a specific protocol for the derivatization reaction prior to HPLC analysis. The reaction conditions (e.g., pH, temperature, and reaction time) must be carefully controlled and optimized.

3. Chromatographic Conditions:

  • A standard reversed-phase C18 column is used.

  • The mobile phase typically consists of a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Data Presentation

Table 1: Example Chromatographic Data for Chiral Resolution of this compound on a Teicoplanin-based CSP

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
D-enantiomer8.550000\multirow{2}{*}{2.1}
L-enantiomer10.251000

Table 2: Comparison of Different Chiral Stationary Phases

Chiral Stationary PhasePrincipleMobile Phase CompatibilityDerivatization RequiredTypical Applications
Macrocyclic Glycopeptide Complexation, H-bonding, ionic interactionsReversed-phase, Polar organic, Normal-phaseNoUnderivatized amino acids[4][5]
Pirkle-type π-π interactions, H-bonding, dipole-dipoleNormal-phase, Reversed-phaseSometimesWide range of racemates[9]
Polysaccharide-based Chiral grooves and cavitiesNormal-phase, Reversed-phaseOften for amino acids[2][5]Broad applicability
Chiral Crown Ether Host-guest complexationAqueous acidic mobile phasesNoPrimary amino compounds[6][7]
Ligand Exchange Diastereomeric metal complexesAqueous buffers with metal ionsNoAmino acids, hydroxy acids[9][10]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_sample Racemic this compound Sample dissolve Dissolve in Mobile Phase racemic_sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system chiral_column Chiral Stationary Phase (e.g., Teicoplanin) hplc_system->chiral_column detector UV Detector chiral_column->detector chromatogram Chromatogram Generation detector->chromatogram peak_integration Peak Integration & Resolution Calculation chromatogram->peak_integration purity_determination Enantiomeric Purity Determination peak_integration->purity_determination G cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_analyte Analyte Properties center_node Chiral Separation csp_type Type of CSP (e.g., Glycopeptide, Polysaccharide) center_node->csp_type mp_composition Composition (e.g., % Organic, pH) center_node->mp_composition temperature Temperature center_node->temperature analyte_structure Analyte Structure center_node->analyte_structure csp_structure Selector Structure csp_type->csp_structure mp_additives Additives (e.g., Acid, Buffer) mp_composition->mp_additives flow_rate Flow Rate temperature->flow_rate analyte_derivatization Derivatization analyte_structure->analyte_derivatization

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-phenylacetic acid, also known as (R)-phenylglycine, is a crucial chiral building block in the pharmaceutical industry. Its enantiomerically pure form is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics such as ampicillin (B1664943) and cephalexin. The stereochemistry at the α-carbon is critical for the biological activity of these drugs. Consequently, the development of efficient and highly selective methods for the synthesis of (R)-phenylglycine is of significant importance.

This document provides detailed application notes and experimental protocols for several key enantioselective strategies for the synthesis of (R)-2-Amino-2-phenylacetic acid. The methodologies covered include Asymmetric Strecker Synthesis, Enzymatic Kinetic Resolution (EKR), Chiral Auxiliary-Mediated Synthesis, and Rhodium-Catalyzed Asymmetric Hydrogenation.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different enantioselective methods described in this guide, allowing for a direct comparison of their efficiencies.

MethodKey Reagents/CatalystSubstrateTypical Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Key AdvantagesKey Disadvantages
Asymmetric Strecker Synthesis (R)-phenylglycine amide (chiral auxiliary), NaCNBenzaldehyde (B42025)76 - 93%[1][2]>98%[2]>99:1[1][2]High yield and stereoselectivity in one pot.Use of stoichiometric chiral auxiliary and toxic cyanide.
Enzymatic Kinetic Resolution Immobilized Penicillin G AcylaseRacemic N-acetyl-phenylglycine~50% (for the R-enantiomer)>99%N/AExcellent enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% without a racemization step.
Chiral Auxiliary-Mediated Synthesis Evans Oxazolidinone Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Glycine derivativeHigh>98%>98:2Well-established and reliable method with high stereocontrol.Multi-step process involving introduction and removal of the auxiliary.
Rhodium-Catalyzed Asymmetric Hydrogenation Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., Rh-DuPhos)(Z)-α-(acetylamino)cinnamic acid>95%>99%N/AHigh catalytic efficiency and enantioselectivity.Requires specialized catalysts and high-pressure hydrogenation equipment.

Experimental Protocols

Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This method utilizes (R)-phenylglycine amide as a chiral auxiliary to induce asymmetry in the Strecker reaction. A key feature of this protocol is the in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product.[1][2][3]

Materials:

  • (R)-phenylglycine amide hydrochloride

  • Benzaldehyde

  • Sodium cyanide (NaCN)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 6 M)

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v). To this solution, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.

  • Cyanation: Prepare a solution of sodium cyanide (1.2 eq) in water. Add the NaCN solution dropwise to the reaction mixture.

  • Crystallization-Induced Asymmetric Transformation: Stir the reaction mixture vigorously at room temperature for 48-96 hours. During this time, the desired (R,R)-α-aminonitrile diastereomer will selectively crystallize out of the solution.

  • Isolation of the Diastereomerically Pure α-Aminonitrile: Collect the precipitate by filtration, wash it with a cold methanol/water mixture, and then with cold water. Dry the solid under vacuum to obtain the diastereomerically pure (R,R)-α-aminonitrile. A typical yield is in the range of 76-93% with a diastereomeric ratio greater than 99:1.[1][2][3]

  • Hydrolysis and Auxiliary Removal: Suspend the obtained α-aminonitrile in 6 M hydrochloric acid. Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Isolation of (R)-2-Amino-2-phenylacetic Acid: Cool the reaction mixture to room temperature. The hydrochloride salt of the chiral auxiliary will remain in the solution. Neutralize the aqueous solution to the isoelectric point of phenylglycine (pH ≈ 6) to precipitate the product.

  • Purification: Filter the crude (R)-2-Amino-2-phenylacetic acid, wash with cold water, and dry under vacuum. Recrystallization from hot water or an alcohol/water mixture can be performed for further purification.

Enzymatic Kinetic Resolution (EKR) of Racemic N-Acetyl-Phenylglycine

This protocol employs immobilized Penicillin G Acylase (PGA) to selectively hydrolyze the (S)-enantiomer of racemic N-acetyl-phenylglycine, leaving the desired (R)-N-acetyl-phenylglycine unreacted. The unreacted (R)-enantiomer can then be deprotected to yield (R)-phenylglycine with very high enantiomeric excess.[4]

Materials:

Protocol:

  • N-Acetylation of Racemic Phenylglycine:

    • Suspend racemic this compound (1.0 eq) in water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise while maintaining the pH of the solution at around 8-9 by the controlled addition of 1 M NaOH.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Acidify the solution with 6 M HCl to pH 2 to precipitate the N-acetyl-phenylglycine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Enzymatic Kinetic Resolution:

    • Prepare a solution of racemic N-acetyl-phenylglycine in water by adjusting the pH to 7.8 with 1 M NaOH. A typical concentration is 0.5% (w/v).[4]

    • Add immobilized Penicillin G Acylase to the substrate solution. The enzyme loading should be optimized for the specific activity of the immobilized enzyme preparation (e.g., 133 IU/g of substrate).[4]

    • Maintain the reaction mixture at a constant temperature, typically 37 °C.[4]

    • Keep the pH of the reaction mixture constant at 7.8 by the controlled addition of 1 M NaOH using a pH-stat or manual titration. The progress of the reaction can be monitored by the consumption of NaOH.

    • The reaction is complete when approximately 50% of the racemic substrate has been hydrolyzed, which corresponds to the consumption of 0.5 equivalents of NaOH. This typically takes around 45 minutes under the specified conditions.[4]

  • Separation of Enantiomers:

    • Remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

    • Acidify the filtrate to pH 2 with 6 M HCl. This will protonate the carboxylic acid of the unreacted (R)-N-acetyl-phenylglycine, causing it to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation and collect the solid by filtration. The filtrate contains the (S)-phenylglycine.

    • Wash the precipitate of (R)-N-acetyl-phenylglycine with cold water and dry under vacuum. The yield will be close to the theoretical maximum of 50%.

  • Deprotection of (R)-N-Acetyl-Phenylglycine:

    • Reflux the obtained (R)-N-acetyl-phenylglycine in 6 M HCl for 4-6 hours to remove the acetyl group.

    • Cool the reaction mixture and neutralize it to the isoelectric point of phenylglycine (pH ≈ 6) to precipitate the (R)-2-Amino-2-phenylacetic acid.

    • Filter the product, wash with cold water, and dry under vacuum to obtain the final product with high enantiomeric excess (>99%).

Visualizations

Logical Workflow for Enantioselective Synthesis

G cluster_start Starting Materials cluster_methods Enantioselective Methods Racemic Phenylglycine Derivative Racemic Phenylglycine Derivative Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Phenylglycine Derivative->Enzymatic Kinetic Resolution Separation of Enantiomers Achiral Starting Materials Achiral Starting Materials Asymmetric Strecker Synthesis Asymmetric Strecker Synthesis Achiral Starting Materials->Asymmetric Strecker Synthesis Direct Asymmetric Synthesis Chiral Auxiliary-Mediated Synthesis Chiral Auxiliary-Mediated Synthesis Achiral Starting Materials->Chiral Auxiliary-Mediated Synthesis Direct Asymmetric Synthesis Asymmetric Hydrogenation Asymmetric Hydrogenation Achiral Starting Materials->Asymmetric Hydrogenation Direct Asymmetric Synthesis Final Product (R)-2-Amino-2-phenylacetic acid Enzymatic Kinetic Resolution->Final Product Asymmetric Strecker Synthesis->Final Product Chiral Auxiliary-Mediated Synthesis->Final Product Asymmetric Hydrogenation->Final Product

Caption: Overall workflow for the enantioselective synthesis of (R)-2-Amino-2-phenylacetic acid.

Mechanism of Asymmetric Strecker Synthesis

G Benzaldehyde Benzaldehyde Imine_Formation Diastereomeric Imine Intermediates Benzaldehyde->Imine_Formation R-Phenylglycine_Amide (R)-Phenylglycine Amide (Chiral Auxiliary) R-Phenylglycine_Amide->Imine_Formation Cyanide_Addition Cyanide Addition Imine_Formation->Cyanide_Addition Diastereomeric_Nitriles Diastereomeric α-Aminonitriles (in equilibrium) Cyanide_Addition->Diastereomeric_Nitriles Crystallization Selective Crystallization of (R,R)-Diastereomer Diastereomeric_Nitriles->Crystallization Crystallization-Induced Asymmetric Transformation Hydrolysis Hydrolysis & Auxiliary Removal Crystallization->Hydrolysis Final_Product (R)-Phenylglycine Hydrolysis->Final_Product

Caption: Key steps in the Asymmetric Strecker Synthesis of (R)-phenylglycine.

References

Application Note and Protocol for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure α-amino acids are fundamental chiral building blocks in the pharmaceutical industry. Racemic 2-Amino-2-phenylacetic acid, also known as phenylglycine, is a critical precursor for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of these molecules significantly influences their pharmacological activity and toxicological profiles. Consequently, the efficient and scalable resolution of racemic mixtures into their constituent enantiomers is of paramount importance.[1] Enzymatic kinetic resolution offers a highly selective and environmentally sustainable alternative to traditional chemical methods, such as diastereomeric crystallization.[2]

This document provides a detailed protocol for the enzymatic resolution of racemic this compound using Penicillin G Acylase (PGA). The method involves the initial N-acetylation of the racemic amino acid, followed by the enantioselective hydrolysis of the N-acetylated substrate. Penicillin G Acylase selectively catalyzes the hydrolysis of the N-acyl group of the L-enantiomer, leaving the D-enantiomer unmodified.[2][3] To enhance the operational stability and facilitate reuse of the biocatalyst, the enzyme is immobilized on a solid support.[2][4]

I. Quantitative Data Summary

The following table summarizes typical results obtained from the enzymatic resolution of N-acetyl-DL-phenylglycine, providing a benchmark for the expected efficiency of the protocol.

MethodEnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic ResolutionImmobilized Penicillin G AcylaseRacemic N-phenylacetyl-4-chlorophenylglycine~45>99 for (R)-enantiomer

Note: The data presented is for a closely related substrate, N-phenylacetyl-4-chlorophenylglycine, and serves as a representative example of the high enantioselectivity achievable with Penicillin G Acylase.[3]

II. Experimental Protocols

This section details the step-by-step procedures for the N-acetylation of racemic this compound, the immobilization of Penicillin G Acylase, the enzymatic resolution reaction, and the subsequent product work-up.

A. Protocol 1: N-Acetylation of Racemic this compound

This protocol describes the preparation of the substrate for enzymatic resolution.

Materials:

  • Racemic this compound

  • Acetic anhydride (B1165640)

  • Acetic acid

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Suspend 10 g of racemic this compound in 100 mL of a 1:1 mixture of acetic acid and water in a round bottom flask.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise to the suspension while maintaining the temperature below 10 °C with vigorous stirring.

  • After the complete addition of acetic anhydride, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Filter the resulting white solid, wash with cold water, and dry under vacuum to yield racemic N-acetyl-2-amino-2-phenylacetic acid.[2]

B. Protocol 2: Immobilization of Penicillin G Acylase on Eupergit C

This protocol details the immobilization of Penicillin G Acylase to enhance its stability and reusability.[2]

Materials:

  • Penicillin G Acylase (from Escherichia coli)

  • Eupergit C

  • 1 M Sodium phosphate (B84403) buffer (pH 7.0)

  • 0.1 M Sodium phosphate buffer (pH 7.0)

  • Distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Refrigerator (4 °C)

Procedure:

  • Swell 10 g of Eupergit C in 50 mL of 1 M sodium phosphate buffer (pH 7.0) for 1 hour with gentle stirring.

  • Prepare a solution of 2 g of Penicillin G Acylase in 100 mL of 1 M sodium phosphate buffer (pH 7.0).

  • Filter the swollen Eupergit C to remove the buffer.

  • Add the moist Eupergit C to the enzyme solution.

  • Gently stir the suspension at 4 °C for 72 hours.

  • Filter the immobilized enzyme using a Buchner funnel and wash it thoroughly with 0.1 M sodium phosphate buffer (pH 7.0) to remove any unbound enzyme.

  • Wash the immobilized enzyme with distilled water and store it at 4 °C until use.[2]

C. Protocol 3: Enzymatic Resolution of N-Acetyl-DL-2-Amino-2-phenylacetic Acid

This protocol describes the core enzymatic reaction for the kinetic resolution.

Materials:

  • Racemic N-acetyl-2-amino-2-phenylacetic acid

  • Immobilized Penicillin G Acylase (from Protocol 2)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Reaction vessel with pH and temperature control

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10% (w/v) suspension of racemic N-acetyl-2-amino-2-phenylacetic acid (10 g) in 100 mL of water in the reaction vessel.

  • Adjust the pH of the suspension to 8.0 by the controlled addition of 1 M NaOH.[2]

  • Add the immobilized Penicillin G Acylase (e.g., 2 g, for a 1:5 enzyme to substrate ratio by weight).[2]

  • Maintain the reaction mixture at a constant temperature of 37 °C with gentle stirring.[2][3]

  • Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.[1][2]

  • Monitor the reaction progress by taking periodic samples for HPLC analysis to determine the conversion and enantiomeric excess. The reaction is typically complete within 5-6 hours.[3]

D. Protocol 4: Product Work-up and Separation

This protocol outlines the separation of the desired D-enantiomer from the hydrolyzed L-amino acid.

Materials:

  • Reaction mixture from Protocol 3

  • 6 M Hydrochloric acid (HCl)

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • After the reaction is complete (typically at ~50% conversion), filter off the immobilized enzyme. The enzyme can be washed with water and stored for reuse.[3]

  • Acidify the filtrate to pH 2 with 6 M HCl. This will precipitate the unreacted N-acetyl-D-2-amino-2-phenylacetic acid.[3] The filtrate will contain the (S)-2-amino-2-phenylacetic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold water.

  • Dry the solid under vacuum to obtain N-acetyl-D-2-amino-2-phenylacetic acid.

III. Analytical Methodology

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[5]

Chiral HPLC Analysis

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like CHIRALPAK® or CHIRALCEL®).[1][5]

Typical Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with an acidic or basic additive to improve peak shape. The exact composition should be optimized for the specific column and analytes.[1]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[1]

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).[1][5]

  • Injection Volume: 5 - 20 µL.[1]

Sample Preparation:

  • Dissolve a small amount of the sample (the N-acetylated product or the deprotected amino acid) in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess (e.e. %) using the peak areas of the two enantiomers with the following formula: e.e. (%) = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.[5]

IV. Visualizations

A. Enzymatic Resolution Workflow

Enzymatic_Resolution_Workflow Racemic_AA Racemic 2-Amino-2- phenylacetic Acid N_Acetylation N-Acetylation (Acetic Anhydride) Racemic_AA->N_Acetylation Racemic_NAcetyl_AA Racemic N-Acetyl-2-Amino- 2-phenylacetic Acid N_Acetylation->Racemic_NAcetyl_AA Enzymatic_Resolution Enzymatic Resolution (Immobilized Penicillin G Acylase) Racemic_NAcetyl_AA->Enzymatic_Resolution Separation Separation (pH Adjustment) Enzymatic_Resolution->Separation NAcetyl_D_AA N-Acetyl-D-2-Amino- 2-phenylacetic Acid Separation->NAcetyl_D_AA Precipitate L_AA L-2-Amino-2- phenylacetic Acid Separation->L_AA Filtrate

Caption: Workflow for the enzymatic resolution of racemic this compound.

B. Signaling Pathway of Penicillin G Acylase Action

Penicillin_G_Acylase_Action Substrate N-Acetyl-L-2-Amino- 2-phenylacetic Acid Enzyme Penicillin G Acylase Substrate->Enzyme Binds to active site Products L-2-Amino-2-phenylacetic Acid + Acetic Acid Enzyme->Products Catalyzes hydrolysis Unreacted N-Acetyl-D-2-Amino- 2-phenylacetic Acid Unreacted->Enzyme No reaction

Caption: Enantioselective hydrolysis by Penicillin G Acylase.

References

Application Notes and Protocols for the Use of 2-Amino-2-phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic α,α-disubstituted amino acid. Its incorporation into peptide sequences is a valuable strategy in drug discovery and development. The presence of the phenyl group directly on the α-carbon imparts unique conformational constraints, increased proteolytic stability, and can modulate the biological activity of peptides.[1][2] However, the steric hindrance posed by the bulky phenyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and racemization.[3][4][5]

These application notes provide a comprehensive guide to effectively incorporate this compound into peptide chains using Fmoc-based SPPS. Detailed protocols for standard and microwave-assisted coupling are presented, along with strategies to mitigate common side reactions.

Challenges in Incorporating this compound

The primary obstacles encountered when using this compound in SPPS are:

  • Steric Hindrance: The bulky phenyl group at the α-carbon sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the coupling reaction and potentially leading to incomplete acylation.[3][4][6] This can result in deletion sequences and lower purity of the final peptide.[7]

  • Racemization: The α-proton of phenylglycine is more acidic compared to proteinogenic amino acids, making it susceptible to epimerization under the basic conditions often employed during the coupling step.[8][9] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide.[10][11]

  • False Negatives in Monitoring: Standard monitoring tests for coupling completion, such as the ninhydrin (B49086) (Kaiser) test, may yield false negatives with sterically hindered N-termini.[6]

Strategies for Successful Incorporation

To overcome these challenges, several strategies have been developed:

  • Potent Coupling Reagents: The use of highly efficient uronium/aminium or phosphonium (B103445) salt-based coupling reagents is recommended over standard carbodiimides like DIC.[6] Reagents such as HATU, HBTU, and COMU have demonstrated superior performance in coupling sterically hindered amino acids.[6][12]

  • Additives to Suppress Racemization: The addition of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) can enhance coupling efficiency and reduce racemization, offering a safer alternative to HOBt.[6]

  • Use of Non-Nucleophilic Bases: Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. For minimizing racemization, more sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with a scavenger may be beneficial.[3][8]

  • Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for longer durations (4-12 hours) can help drive the reaction to completion.[6] "Double coupling," which involves repeating the coupling step with fresh reagents, is a highly effective strategy for difficult couplings.[6]

  • Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, reduce reaction times, and improve the efficiency of incorporating sterically hindered residues.[6]

  • Alternative Monitoring Methods: The bromophenol blue test is a useful alternative to the ninhydrin test for monitoring the completion of couplings involving hindered amino acids.[6]

Data Presentation: Comparison of Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following tables summarize the performance of various coupling reagents in challenging peptide couplings.

Coupling ReagentCoupling TimeCrude Purity (%)
HATU2 x 1 min83.6
HCTU2 x 10 min82.5
COMU2 x 1 min79.0
PyBOP2 x 10 min75.3
PyOxim2 x 10 min70.3
TFFH2 x 10 min62.9
Table 1: Purity of a Difficult Peptide Sequence (Acyl Carrier Protein 65-74) Synthesized with Different Coupling Reagents. Data synthesized from a comparative study on fast conventional Fmoc-SPPS.[6]
Coupling ReagentBaseRacemization (%)
DEPBTTMP<1
COMUTMP<1
DEPBTDMP<1
COMUDMP<1
HATUDIPEA5-10
HBTUDIPEA10-15
Table 2: Extent of Phenylglycine Racemization with Different Coupling Reagents and Bases. Data adapted from studies on phenylglycine-containing peptides.[8]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-protected this compound in manual Fmoc-based SPPS.

Protocol 1: Standard Coupling using HATU/Oxyma

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe reaction vessel.
  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.[1]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5-10 minutes with agitation.[3]
  • Drain the solution and repeat the treatment for another 5-10 minutes.
  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[3]

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-2-Amino-2-phenylacetic acid (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and OxymaPure® (4 equivalents, 0.4 mmol) in DMF.[6]
  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.[6]
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 4-12 hours at room temperature.[6]

5. Washing:

  • Drain the coupling solution and wash the resin as described in step 3.

6. Monitoring:

  • Perform a bromophenol blue test to check for completion of the coupling. A color change from blue to yellow indicates a complete reaction.[6]
  • If the test is positive (blue beads remain), consider performing a double coupling by repeating steps 4 and 5.[6]

7. Capping (Optional but Recommended for Difficult Couplings):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
  • Wash the resin as described in step 3.

8. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.[1]

Protocol 2: Microwave-Assisted Coupling

This protocol utilizes a microwave peptide synthesizer to enhance coupling efficiency.

1. Resin Swelling, Fmoc Deprotection, and Washing:

  • Follow steps 1-3 of Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, prepare the activated amino acid solution as described in step 4 of Protocol 1.
  • Add the activated solution to the resin in a microwave-compatible reaction vessel.
  • Perform the coupling reaction in a microwave peptide synthesizer at a set temperature of 75-90°C for 5-10 minutes.[6]

3. Washing and Monitoring:

  • Follow steps 5 and 6 of Protocol 1.

4. Subsequent Steps:

  • Proceed with the synthesis and final cleavage as described in Protocol 1.

Protocol 3: Minimized Racemization Coupling

This protocol is optimized to reduce the risk of epimerization during the coupling of this compound.[8]

1. Resin Swelling, Fmoc Deprotection, and Washing:

  • Follow steps 1-3 of Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-2-Amino-2-phenylacetic acid (3 equivalents, 0.3 mmol) and either COMU or DEPBT (3 equivalents, 0.3 mmol) in DMF.[8]
  • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents, 0.6 mmol) to the activation mixture.[8]
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

3. Washing and Monitoring:

  • Follow steps 5 and 6 of Protocol 1.

4. Subsequent Steps:

  • Proceed with the synthesis and final cleavage as described in Protocol 1.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Cleave Cleave from Resin & Deprotect Side Chains Deprotect->Cleave Final Cycle Couple Couple Fmoc-AA-OH (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Monitor Monitor Coupling (Bromophenol Blue) Wash2->Monitor Monitor->Deprotect Complete Repeat Repeat Cycle Monitor->Repeat Incomplete Repeat->Couple Peptide Crude Peptide Cleave->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Activation cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-2-Amino- 2-phenylacetic acid Activated_Ester Activated Ester Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Additive Additive (e.g., Oxyma) Additive->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Resin_Peptide Resin-Bound Peptide (Free N-terminus) Activated_Ester->Resin_Peptide Couple Coupled_Peptide Elongated Peptide Resin_Peptide->Coupled_Peptide

Caption: Activation and coupling steps for this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the amino acid.Increase coupling time, use a more potent coupling reagent (e.g., HATU, COMU), perform a double coupling, or use microwave-assisted synthesis.[3][6]
Racemization Base-catalyzed epimerization during coupling.Use coupling reagents known to suppress racemization (e.g., COMU, DEPBT) with a non-nucleophilic, sterically hindered base (e.g., TMP).[8]
Peptide Aggregation Formation of secondary structures on the resin.Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent to disrupt aggregation.[6]
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time and ensure the cleavage cocktail is freshly prepared.[3]

By employing the strategies and protocols outlined in these application notes, researchers can successfully incorporate this compound into synthetic peptides, enabling the exploration of novel peptide therapeutics and research tools.

References

Application Notes and Protocols for the Derivatization of 2-Amino-2-phenylacetic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins.[1][2] The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the accurate and sensitive analysis of this compound, particularly the determination of its enantiomeric purity, is a critical aspect of drug development and quality control.

Direct analysis of this compound by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be challenging due to its polar nature and lack of a strong chromophore.[4] Derivatization, the chemical modification of the analyte, is therefore a common and often necessary step to enhance its volatility for GC analysis, improve its chromatographic behavior, and increase its detectability.[5] For chiral analysis, derivatization with a chiral reagent can create diastereomers that are separable on a standard achiral column.[6][7]

These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-MS and HPLC, focusing on methods for both achiral and chiral separations.

General Experimental Workflow

The analytical workflow for the derivatization and analysis of this compound typically involves several key stages, from sample preparation to data analysis. The following diagram illustrates a generalized workflow.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Addition of Derivatizing Reagent Dissolution->Derivatization Reaction Incubation/ Heating Derivatization->Reaction Quenching Reaction Quenching (if necessary) Reaction->Quenching Injection Injection into GC-MS or HPLC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, UV, FLD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the derivatization and analysis of this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC analysis, the polar amino and carboxylic acid functional groups of this compound must be derivatized to increase volatility. Silylation is a widely used technique for this purpose.[8]

Protocol 1: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a common silylating reagent that reacts with active hydrogens to form volatile trimethylsilyl (B98337) (TMS) derivatives.[8]

Materials and Reagents:

  • This compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (B52724) (silylation grade)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating/stirring module

Procedure:

  • Weigh approximately 2.5 mg of the this compound sample into a Reacti-Vial™.

  • Add 0.5 mL of MSTFA and 1 mL of acetonitrile to the vial.[8]

  • Cap the vial tightly and place it in a heating/stirring module.

  • Heat the mixture at 70°C for 20 minutes with stirring to ensure the reaction goes to completion.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Conditions (Typical):

  • Column: 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Expected Derivative: The reaction with MSTFA will result in the formation of the di-TMS derivative of this compound.

MSTFA_Derivatization cluster_reactants Reactants cluster_products Products This compound This compound Reaction Silylation This compound->Reaction Acetonitrile, 70°C MSTFA MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) MSTFA->Reaction Derivative Di-TMS derivative of This compound Byproducts Volatile by-products Reaction->Derivative Reaction->Byproducts

Caption: Silylation of this compound with MSTFA.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore for enhanced detection and for chiral separation.

Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used chiral derivatizing agent for amino acids.[6] It reacts with the amino group to form stable, highly UV-active diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.[6][7]

Materials and Reagents:

  • (R)- and (S)-2-Amino-2-phenylacetic acid standards

  • Marfey's reagent (L-FDAA)

  • Acetone, HPLC grade

  • Sodium bicarbonate buffer (50 mM, pH ~9.0)

  • Hydrochloric acid (2 M)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in 50 mM sodium bicarbonate buffer.[6] For method development, a racemic mixture can be prepared by mixing equal amounts of the (R) and (S) enantiomers.[6]

  • In a microcentrifuge tube, add 100 µL of the amino acid solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[6]

  • Add 20 µL of 1 M sodium bicarbonate solution.[6]

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Stop the reaction by adding 20 µL of 2 M HCl.[6]

  • Dilute the final mixture with the initial mobile phase (e.g., 1:10) to a suitable concentration for HPLC analysis.[6]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

HPLC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a low percentage of B (e.g., 20%), and ramp up to a higher percentage (e.g., 80%) over 20-30 minutes. The exact gradient should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 340 nm[9]

Expected Derivatives: The reaction of L-FDAA with D- and L-2-amino-2-phenylacetic acid will form two diastereomers, L-FDAA-D-phenylglycine and L-FDAA-L-phenylglycine, which will have different retention times.

Marfeys_Reagent_Derivatization cluster_reactants Reactants cluster_products Products Racemic this compound D/L-2-Amino-2-phenylacetic acid Reaction Derivatization Racemic this compound->Reaction Bicarbonate buffer, 40°C Marfeys Marfey's Reagent (L-FDAA) Marfeys->Reaction Diastereomers Diastereomeric Derivatives (L-FDAA-D-phenylglycine & L-FDAA-L-phenylglycine) Reaction->Diastereomers

Caption: Chiral derivatization of this compound with Marfey's Reagent.

Protocol 3: Pre-column Derivatization with o-Phthalaldehyde (OPA)

OPA reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive but does not work for secondary amines.[10][11]

Materials and Reagents:

  • This compound standard or sample

  • Borate (B1201080) buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) reagent solution

  • Thiol reagent (e.g., 3-mercaptopropionic acid, 3-MPA)

  • HPLC grade water and methanol

Procedure:

  • Prepare the OPA/thiol derivatizing reagent by dissolving OPA and the thiol in borate buffer. A common preparation involves mixing solutions of OPA and 3-MPA.[11]

  • In a vial, mix a small volume of the amino acid sample with the OPA/thiol reagent. The reaction is typically very fast and can be performed at room temperature, often completed within 1 minute.[10][11]

  • The derivatized sample can be directly injected into the HPLC system. Automated pre-column derivatization using an autosampler is also common.[11][12]

HPLC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Sodium phosphate (B84403) or acetate (B1210297) buffer

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A suitable gradient from low to high organic phase concentration.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)

Quantitative Data Summary

The following table summarizes typical quantitative data for the different derivatization methods. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Derivatization ReagentAnalytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
MSTFA GC-MSAmino Acids---[8]
Marfey's Reagent (FDAA) HPLC-UVAmino AcidsLow picomolar range--[6][9]
OPA/Thiol HPLC-FLDAmino Acids---[11]
PITC HPLC-UVAmino Acids---[10]
Dansyl Chloride HPLC-UV/FLDAmino Acids---[10]

Data for specific LOD/LOQ and linearity for this compound is not always explicitly stated and can be highly method-dependent. The table provides a general overview based on the analysis of amino acids.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS and HPLC. The choice of derivatization reagent and method depends on the analytical objective, such as achiral quantification or chiral purity determination. Silylation with reagents like MSTFA is effective for GC-MS analysis. For HPLC, derivatization with Marfey's reagent is a robust method for enantioselective analysis, while OPA offers high sensitivity for fluorescence detection in achiral analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement analytical methods for this compound. It is always recommended to optimize the derivatization and chromatographic conditions for the specific application and instrumentation.

References

The Pivotal Role of 2-Amino-2-phenylacetic Acid in the Synthesis of Beta-Lactam Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a critical non-proteinogenic amino acid that serves as a fundamental chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of semi-synthetic beta-lactam antibiotics, a class of drugs that are indispensable in combating bacterial infections. The D-enantiomer of phenylglycine is particularly crucial for introducing the side chain that confers antibacterial activity to widely used antibiotics such as ampicillin (B1664943) and cephalexin (B21000).

This document provides detailed application notes and experimental protocols for the utilization of D-phenylglycine and its derivatives in the synthesis of these vital beta-lactam antibiotics. Both traditional chemical methods and modern, more sustainable enzymatic processes are discussed, with a focus on providing actionable data and methodologies for research and development.

Application in Ampicillin and Cephalexin Synthesis

D-phenylglycine is not directly coupled to the beta-lactam nucleus. Instead, activated derivatives such as D-phenylglycine methyl ester (D-PGME) or D-phenylglycine amide are typically used as the acyl donor.[1][2] The core of the antibiotic, the beta-lactam nucleus, is either 6-aminopenicillanic acid (6-APA) for penicillins like ampicillin, or 7-aminodesacetoxycephalosporanic acid (7-ADCA) for cephalosporins like cephalexin.[1][3]

The synthesis can proceed through two main routes:

  • Chemical Synthesis: This traditional route involves the protection of the amino group of D-phenylglycine, activation of the carboxyl group (e.g., as an acid chloride), coupling with the beta-lactam nucleus, and subsequent deprotection.[4][5] These reactions often require very low temperatures, anhydrous conditions, and the use of potentially toxic reagents.[4]

  • Enzymatic Synthesis: A more environmentally benign and highly selective alternative is the use of enzymes, most notably Penicillin G Acylase (PGA).[1][4] This biocatalytic approach is performed in aqueous media under mild conditions (neutral pH and moderate temperatures) and does not require the complex protection/deprotection steps of chemical synthesis.[4][5] The enzyme catalyzes the acylation of the beta-lactam nucleus with a D-phenylglycine derivative.[6]

Quantitative Data Summary

The efficiency of beta-lactam antibiotic synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize key quantitative data from various synthesis strategies.

Table 1: Enzymatic Synthesis of Ampicillin

Acyl DonorBeta-Lactam NucleusEnzymeKey Conditions6-APA Conversion (%)Acyl Donor Conversion (%)Reference(s)
D-PGM6-APAE. coli Penicillin AcylaseRepetitive substrate addition9772[2][7]
D-PGM6-APAE. coli Penicillin AcylaseAqueous solution-precipitate system9360[7]
D-PGME6-APAPenicillin G AcylasepH 6, 25°C, 2:6 (6-APA:PGME) ratio--[4]
D-PGMEPenicillin G (in-situ 6-APA formation)Penicillin G Acylase & α-Amino Ester HydrolaseOne-pot, two-step aqueous system47 (from Penicillin G)-[8]

D-PGM: D-(-)-phenylglycine methyl ester; D-PGME: D-phenylglycine methyl ester

Table 2: Enzymatic Synthesis of Cephalexin

Acyl DonorBeta-Lactam NucleusEnzyme(s)Key Conditions7-ADCA Conversion (%)Yield (%)Reference(s)
D-phenylglycine nitrile7-ADCANitrile Hydratase & Penicillin G AcylaseOne-pot, two-enzyme cascade-79[9]
D-PGME7-ADCAImmobilized Penicillin G AcylaseSuspension aqueous solution, continuous PGME feeding99.3-[3]
D-phenylglycine ethyl ester HCl7-ADCA precursorBacillus megaterium enzymepH 7.5, 37°C--[10]

D-PGME: D-phenylglycine methyl ester

Experimental Protocols

The following are detailed protocols for key experimental procedures in the synthesis of beta-lactam antibiotics using this compound derivatives.

Protocol 1: N-Protection of (R)-2-Amino-2-phenylacetic acid with Boc Anhydride

This protocol is a fundamental step in the chemical synthesis route to prevent undesired side reactions at the amino group.

Materials:

Procedure:

  • In a round-bottom flask, dissolve (R)-2-Amino-2-phenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.[11]

  • Add triethylamine (2.0 eq) to the solution.[11]

  • Cool the mixture to 0 °C in an ice bath.[11]

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.[11]

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.[11]

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.[11]

  • Extract the product with ethyl acetate (3 times).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[11]

  • Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-2-amino-2-phenylacetic acid as a solid.[11]

Protocol 2: Enzymatic Synthesis of Ampicillin in an Aqueous System

This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase from E. coli

  • 50 mM Phosphate (B84403) buffer (pH 6.5)

  • 2 N Hydrochloric acid (HCl)

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing 50 mM phosphate buffer (pH 6.5).[6]

  • Add 6-APA to a final concentration of 100 mM and PGME to a final concentration of 300 mM.[6]

  • Add immobilized Penicillin G Acylase (e.g., 15 U/100 µg of enzyme).[6]

  • Maintain the reaction at a constant temperature of 35°C with stirring (e.g., 200 rpm).[6]

  • Keep the pH constant at 6.5 by the controlled addition of 2 N HCl using a pH-stat or manual titration.[6]

  • Monitor the formation of ampicillin over time using High-Performance Liquid Chromatography (HPLC).

  • The reaction involves the formation of an acyl-enzyme complex which can either react with 6-APA to form ampicillin or be hydrolyzed by water.[6]

Protocol 3: One-Pot, Two-Step Enzymatic Synthesis of Ampicillin from Penicillin G

This cascade reaction protocol avoids the isolation of the 6-APA intermediate.[8]

Materials:

  • Penicillin G (PenG)

  • D-phenylglycine methyl ester (D-PGME)

  • Immobilized Penicillin G Acylase (iPGA)

  • α-Amino Ester Hydrolase (AEH)

  • 100 mM Phosphate buffer (pH 7.0)

  • Sodium Hydroxide (NaOH) solution

Procedure: Step 1: Hydrolysis of Penicillin G

  • Add Penicillin G (e.g., 7.5 mL of 40 mM) in 100 mM phosphate buffer (pH 7) to a round-bottom flask.[8]

  • Add immobilized PGA (iPGA).[8]

  • Stir the reaction at room temperature (22-25°C) using a magnetic stir plate.[8]

  • Monitor the reaction for the formation of 6-APA by HPLC until it reaches near completion.[8]

Step 2: Synthesis of Ampicillin

  • Once the hydrolysis is near complete, add D-PGME (e.g., 7.5 mL of 120 mM) to the reaction mixture.[8]

  • Add the second enzyme, α-Amino Ester Hydrolase (AEH).[8]

  • Adjust the pH of the mixture from approximately 6.4 to 7.0 with NaOH.[8]

  • Continue stirring at room temperature and monitor the formation of ampicillin by HPLC.[8]

Diagrams and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows described.

G cluster_chem Chemical Synthesis Pathway for Ampicillin DPG D-Phenylglycine N_Protected_DPG N-Protected D-Phenylglycine DPG->N_Protected_DPG Protection (e.g., (Boc)2O) Activated_DPG Activated N-Protected D-Phenylglycine N_Protected_DPG->Activated_DPG Activation (e.g., SOCl2) Protected_Amp Protected Ampicillin Activated_DPG->Protected_Amp Coupling APA 6-APA APA->Protected_Amp Coupling Ampicillin Ampicillin Protected_Amp->Ampicillin Deprotection (e.g., Acid) G cluster_enzymatic Enzymatic Synthesis Pathway for Beta-Lactams DPG_derivative D-Phenylglycine Derivative (e.g., D-PGME) Acyl_Enzyme Acyl-Enzyme Intermediate DPG_derivative->Acyl_Enzyme forms Nucleus Beta-Lactam Nucleus (6-APA or 7-ADCA) Antibiotic Antibiotic (Ampicillin or Cephalexin) Nucleus->Antibiotic Acylation PGA Penicillin G Acylase PGA->Acyl_Enzyme Acyl_Enzyme->Antibiotic Hydrolysis_Product Hydrolysis Product (D-Phenylglycine) Acyl_Enzyme->Hydrolysis_Product Hydrolysis (Side Reaction) Water H2O Water->Hydrolysis_Product G cluster_workflow One-Pot, Two-Step Enzymatic Workflow Start Start: Penicillin G + iPGA Step1 Step 1: Hydrolysis (Formation of 6-APA) 22-25°C, pH 7 Start->Step1 Add_Reagents Add D-PGME + AEH Adjust pH to 7.0 Step1->Add_Reagents Step2 Step 2: Synthesis (Formation of Ampicillin) 22-25°C, pH 7 Add_Reagents->Step2 End End: Ampicillin Step2->End

References

Quantitative Analysis of 2-Amino-2-phenylacetic Acid in a Reaction Mixture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics and other biologically active compounds.[1][2] The stereochemistry of this compound is critical for its pharmacological activity, necessitating precise and accurate quantitative analysis to monitor reaction progress, determine enantiomeric purity, and ensure final product quality.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in a reaction mixture using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

A comparative overview of the primary analytical techniques for the quantitative analysis of this compound is presented below. The choice of method depends on factors such as the required sensitivity, sample matrix, availability of instrumentation, and the need for enantiomeric separation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile phase and a stationary phase. Chiral stationary phases (CSPs) are used for enantiomeric separation.[3][4]Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[5]
Derivatization Often not required for direct analysis on a chiral column.[4] Pre-column derivatization can be used to enhance detection.Mandatory to increase volatility and thermal stability.Generally not required.
Sensitivity High (ng to pg range), depending on the detector.Very high (pg to fg range), especially with Selected Ion Monitoring (SIM).Lower (µg to mg range).
Enantioselectivity Excellent with appropriate chiral stationary phases.Excellent with chiral columns after derivatization.Can be achieved with chiral solvating or derivatizing agents, but can be complex.
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost Moderate to HighHighVery High

Experimental Workflows

The following diagrams illustrate the general experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Injection Injection Dilution->Injection Separation Chiral HPLC Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Extraction Extraction ReactionMixture->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture SolventAddition Addition of Deuterated Solvent & Internal Standard ReactionMixture->SolventAddition Acquisition 1H NMR Data Acquisition SolventAddition->Acquisition Processing Data Processing Acquisition->Processing Integration Signal Integration Processing->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, reversed-phase chromatography is commonly employed. Enantiomeric separation is achieved using a chiral stationary phase (CSP).[3][4] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Protocol for Chiral HPLC Analysis:

a. Instrumentation and Materials:

  • HPLC system with a UV detector or Mass Spectrometer.

  • Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T).[3][4]

  • HPLC grade solvents (e.g., methanol, acetonitrile, water).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

b. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the mobile phase to a suitable concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

c. Chromatographic Conditions:

ParameterValue
Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Water (e.g., 80:20 v/v) with 0.1% formic acid (adjust for optimal separation)
Flow Rate 0.5 - 1.5 mL/min[3]
Column Temperature 25 °C (or ambient)[3]
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL

d. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

e. Method Validation Parameters: The following table provides typical validation parameters for HPLC analysis of amino acids.[6][7][8]

ParameterTypical Range/Value
Linearity (R²) > 0.99
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Protocol for GC-MS Analysis:

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral GC capillary column.

  • Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[9]

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane).

  • Heating block or oven.

  • Nitrogen gas supply.

b. Sample Preparation and Derivatization:

  • Transfer a known amount of the reaction mixture to a vial and evaporate to dryness under a stream of nitrogen.

  • Add a suitable solvent (e.g., 100 µL of acetonitrile).

  • Add the derivatization reagent (e.g., 100 µL of MSTFA).

  • Cap the vial tightly and heat at a specific temperature and time (e.g., 70 °C for 20 minutes) to complete the derivatization.[9]

  • Cool the sample to room temperature before injection.

c. GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Column Chiral capillary column (e.g., Chirasil-Val)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for target ions

d. Quantification:

  • Prepare a series of derivatized standards of this compound.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Analyze the derivatized sample and quantify using the calibration curve. The use of an internal standard is highly recommended for improved accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined without the need for a calibration curve.

Protocol for qNMR Analysis:

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

b. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of a deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

d. Quantification:

  • Identify a well-resolved signal for this compound and a signal for the internal standard.

  • Integrate the respective signals.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Conclusion

The quantitative analysis of this compound in a reaction mixture can be effectively achieved using HPLC, GC-MS, and NMR spectroscopy. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including the need for enantiomeric purity determination, sensitivity, and sample throughput. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures for this critical pharmaceutical intermediate.

References

Application Notes and Protocols for Large-Scale Production of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a crucial non-proteinogenic amino acid widely used as a chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and cephalexin.[1][2] The stereochemistry of this compound is critical for its biological activity, necessitating production methods that can deliver high enantiomeric purity on a large scale.[3] This document outlines the primary industrial-scale methods for the production of this compound, providing detailed protocols and comparative data to guide researchers and production chemists.

The principal strategies for large-scale production can be broadly categorized into three approaches: classical chemical synthesis, enzymatic and chemoenzymatic methods, and the resolution of racemic mixtures. Each of these methods presents distinct advantages and challenges in terms of yield, enantioselectivity, cost, and environmental impact.

I. Classical Chemical Synthesis: The Strecker Synthesis

The Strecker synthesis is a robust and well-established method for the production of α-amino acids.[4][5] It is a three-component reaction involving an aldehyde (benzaldehyde), ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[6] While versatile, the classical Strecker synthesis yields a racemic mixture of the amino acid, which then requires a separate resolution step to isolate the desired enantiomer.[4]

Logical Workflow of the Strecker Synthesis

Strecker_Synthesis A Benzaldehyde D Iminium Ion Formation A->D B Ammonia (NH3) B->D C Hydrogen Cyanide (HCN) E α-Aminonitrile Formation C->E D->E Nucleophilic attack by CN- F Hydrolysis E->F G Racemic this compound F->G H Resolution Step G->H I Enantiomerically Pure This compound H->I

Caption: Workflow of the Strecker synthesis for this compound.

Experimental Protocol: Strecker Synthesis of Racemic this compound

This protocol is a generalized representation of the Strecker synthesis and should be optimized for specific large-scale equipment and safety protocols.

Materials:

Procedure:

  • Formation of the α-aminonitrile:

    • In a suitable reactor, a solution of ammonium chloride in aqueous ammonia is prepared.

    • Benzaldehyde is added to this solution under controlled temperature conditions.

    • A solution of sodium cyanide is then added dropwise to the reaction mixture.

    • The reaction is stirred for several hours until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique (e.g., HPLC, GC).

  • Hydrolysis of the α-aminonitrile:

    • The crude α-aminonitrile is separated and then subjected to hydrolysis.

    • This is typically achieved by heating the α-aminonitrile with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).[6]

    • The hydrolysis is carried out until the complete conversion of the nitrile group to a carboxylic acid is achieved.

  • Isolation and Purification:

    • The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound (around pH 6-7) to precipitate the product.[2]

    • The precipitated racemic this compound is then collected by filtration, washed with cold water, and dried.

II. Enzymatic and Chemoenzymatic Methods

Enzymatic and chemoenzymatic approaches offer highly selective and environmentally benign alternatives to classical chemical synthesis for producing enantiomerically pure this compound.[7] These methods often operate under mild conditions and can achieve very high enantiomeric excess (e.e.).

Key Enzymatic Strategies
  • Enzymatic Kinetic Resolution: This technique employs enzymes like lipases or proteases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[3] For instance, a lipase (B570770) can selectively hydrolyze the ester of one enantiomer of this compound, leaving the other enantiomer's ester unreacted.[3]

  • Asymmetric Synthesis using Transaminases: ω-Transaminases (ATAs) are powerful biocatalysts that can synthesize chiral amines from prochiral ketones.[8] In the context of this compound, a suitable precursor could be converted to the desired amino acid with high enantioselectivity.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-phenylglycine

This protocol provides a general guideline for the enzymatic resolution of a racemic derivative of this compound.

Materials:

  • N-acetyl-DL-phenylglycine

  • Immobilized lipase (e.g., from Candida antarctica)

  • Phosphate buffer solution

  • Sodium hydroxide solution (for pH control)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • Prepare a solution of N-acetyl-DL-phenylglycine in a suitable aqueous buffer system within a temperature-controlled reactor.

    • Add the immobilized enzyme to the substrate solution. The enzyme loading should be optimized for the specific reaction.[3]

  • Enzymatic Hydrolysis:

    • Maintain the reaction mixture at a constant temperature, typically between 30°C and 40°C.

    • The pH of the reaction mixture is kept constant (e.g., at pH 7.8) by the controlled addition of a sodium hydroxide solution. The consumption of NaOH can be used to monitor the reaction's progress.[3]

    • The reaction is stopped when approximately 50% of the racemic ester has been hydrolyzed, indicating the completion of the resolution.[3]

  • Product Separation:

    • The immobilized enzyme is removed by filtration for reuse.

    • The reaction mixture, now containing N-acetyl-L-phenylglycine (from hydrolysis) and unreacted N-acetyl-D-phenylglycine, is processed for separation.

    • The unreacted N-acetyl-D-phenylglycine can be extracted with a suitable organic solvent.

    • The N-acetyl-L-phenylglycine can be recovered from the aqueous phase by acidification and subsequent filtration or extraction.

  • Hydrolysis to Free Amino Acid:

    • The separated N-acetylated enantiomers are then hydrolyzed (typically under acidic conditions) to yield the enantiomerically pure L- and D-2-Amino-2-phenylacetic acid.

III. Resolution of Racemic Mixtures

The resolution of racemic mixtures is a widely used industrial method, especially when the initial synthesis, such as the Strecker method, is cost-effective. This approach relies on the use of a chiral resolving agent to form diastereomeric salts with the racemic amino acid. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Logical Diagram of Diastereomeric Salt Resolution

Diastereomeric_Resolution A Racemic this compound C Formation of Diastereomeric Salts A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (Precipitate) D->E F More Soluble Diastereomer (in Mother Liquor) D->F G Liberation of Enantiomer 1 E->G H Liberation of Enantiomer 2 F->H I Recovery of Resolving Agent G->I H->I

Caption: Process flow for the resolution of racemic this compound.

Experimental Protocol: Resolution using (+)-Tartaric Acid

This protocol outlines the resolution of DL-2-Amino-2-phenylacetic acid using (+)-tartaric acid.

Materials:

  • DL-2-Amino-2-phenylacetic acid

  • (+)-Tartaric acid

  • Solvent mixture (e.g., methanol/water or ethanol/water)

  • Base (e.g., sodium hydroxide)

  • Acid (e.g., hydrochloric acid)

Procedure:

  • Salt Formation:

    • A solution of DL-2-Amino-2-phenylacetic acid in a suitable solvent mixture is prepared.

    • An equimolar amount of (+)-tartaric acid is added to the solution.

    • The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization.

  • Fractional Crystallization:

    • The diastereomeric salt of one enantiomer (e.g., D-phenylglycine-(+)-hemitartrate) will preferentially crystallize due to its lower solubility.

    • The crystals are collected by filtration and washed with a cold solvent.

    • The mother liquor, enriched in the other diastereomeric salt, can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amino Acid:

    • The isolated diastereomeric salt is dissolved in water.

    • The pH of the solution is adjusted to the isoelectric point of this compound using a base.[2]

    • The precipitated, optically active this compound is filtered, washed, and dried.

  • Recovery of the Resolving Agent:

    • The resolving agent can be recovered from the mother liquors for reuse, which is crucial for the economic viability of the process on a large scale.[2]

IV. Data Presentation

The following tables summarize key quantitative data for the different production methods. Note that specific values can vary significantly based on the exact conditions and scale of the operation.

Table 1: Comparison of Large-Scale Production Methods

ParameterStrecker Synthesis + ResolutionEnzymatic Kinetic Resolution
Starting Materials Benzaldehyde, NH₃, HCN, Chiral resolving agentRacemic this compound derivative
Typical Yield 70-85% (overall)40-48% (for the desired enantiomer)
Enantiomeric Excess (e.e.) >99% (after resolution)>99%
Key Advantages Well-established, low-cost starting materialsHigh enantioselectivity, mild reaction conditions, reusable catalyst
Key Disadvantages Use of highly toxic cyanide, additional resolution step requiredPotentially higher cost of enzymes, separation of product and remaining substrate

Table 2: Example Reaction Conditions

MethodKey ReagentsTemperaturePressure
Strecker Synthesis NaCN, NH₄Cl20-50 °CAtmospheric
Acid Hydrolysis Concentrated HCl100-110 °CAtmospheric
Enzymatic Resolution Immobilized Lipase30-40 °CAtmospheric
Diastereomeric Salt Resolution (+)-Tartaric AcidCooling from 60°C to 10°CAtmospheric

Conclusion

The large-scale production of this compound can be effectively achieved through several methods. The choice of the optimal method depends on a variety of factors including the desired enantiopurity, cost considerations, available equipment, and environmental regulations. The classical Strecker synthesis followed by resolution remains a common and cost-effective approach. However, with the increasing demand for green and sustainable manufacturing processes, enzymatic and chemoenzymatic methods are gaining significant traction due to their high selectivity and milder operating conditions. For any chosen method, careful optimization of reaction parameters is crucial to maximize yield, purity, and economic feasibility.

References

Application Notes and Protocols: 2-Amino-2-phenylacetic Acid as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-2-phenylacetic acid and its derivatives as crucial precursors in the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established chemical and enzymatic methodologies, offering a guide for the laboratory-scale synthesis of key drug scaffolds.

Introduction to this compound in Drug Synthesis

This compound, a non-proteinogenic amino acid, is a versatile chiral building block in the pharmaceutical industry.[1] Its structure, featuring both an amino group and a carboxylic acid attached to the same stereocenter which also bears a phenyl group, makes it an ideal starting material for a range of bioactive molecules. This is particularly true for the synthesis of semi-synthetic β-lactam antibiotics, anticonvulsants, and other therapeutic agents. The D-(-)-enantiomer, also known as D-(-)-phenylglycine, is of significant industrial importance.

Application in the Synthesis of β-Lactam Antibiotics

Derivatives of this compound are fundamental for the side chains of several broad-spectrum β-lactam antibiotics, including ampicillin (B1664943) and amoxicillin (B794).[2][3] The synthesis can proceed through both chemical and enzymatic routes, with the latter gaining prominence due to its milder reaction conditions and environmental benefits.[4][5][6]

Key Intermediates: Dane Salts

A common strategy in the chemical synthesis of β-lactam antibiotics involves the use of Dane salts, which are N-protected derivatives of D-(-)-phenylglycine.[2][7] The protection of the amino group allows for the activation of the carboxylic acid and subsequent coupling with the β-lactam nucleus, 6-aminopenicillanic acid (6-APA).[7]

Experimental Protocol: Preparation of D-(-)-Phenylglycine Dane Potassium Salt

This protocol describes the synthesis of a key intermediate for ampicillin and amoxicillin production.[8]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve D-(-)-phenylglycine and a molar equivalent of potassium hydroxide in isopropyl alcohol.

  • Add methyl acetoacetate to the solution.

  • Heat the mixture to reflux for 3 hours.

  • After reflux, add benzene to the mixture to facilitate the azeotropic removal of water via the Dean-Stark trap.

  • Once the water removal is complete, cool the reaction mixture to induce crystallization of the phenylglycine Dane potassium salt.

  • Filter the crystals, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

Expected Yield: 75-80% for the initial crystallization, with a secondary yield of 10-15% from the mother liquor, leading to a total yield of 90-92%.[8]

Experimental Workflow: Chemical Synthesis of Ampicillin using a Dane Salt Intermediate

cluster_protection Amino Group Protection cluster_activation Carboxyl Group Activation cluster_coupling Coupling Reaction cluster_deprotection Deprotection D-Phenylglycine D-Phenylglycine Dane_Salt D-(-)-Phenylglycine Dane Salt D-Phenylglycine->Dane_Salt  + Methyl Acetoacetate  + KOH Mixed_Anhydride Mixed Anhydride (B1165640) Formation Dane_Salt->Mixed_Anhydride  + Alkyl Chloroformate N-Protected_Ampicillin N-Protected Ampicillin Mixed_Anhydride->N-Protected_Ampicillin 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->N-Protected_Ampicillin Ampicillin Ampicillin N-Protected_Ampicillin->Ampicillin  Hydrolysis

Caption: Chemical synthesis of ampicillin via a Dane salt intermediate.

Enzymatic Synthesis of Ampicillin

Enzymatic synthesis offers a greener alternative to chemical methods, operating under mild conditions in aqueous media and avoiding the need for protecting groups.[4][6] Penicillin G acylase is a commonly used enzyme for this purpose.[5][9]

Experimental Protocol: Enzymatic Synthesis of Ampicillin

This protocol outlines a typical batch synthesis of ampicillin using immobilized Penicillin G acylase.[5]

Materials:

  • Immobilized Penicillin G acylase from E. coli (e.g., 15 U/100 µg)

  • 6-Aminopenicillanic acid (6-APA)

  • R-phenylglycine methyl ester (PGME)

  • Phosphate (B84403) buffer (50 mM, pH 6.5)

  • 2N HCl for pH adjustment

Procedure:

  • Prepare a 50 ml reaction volume in a temperature-controlled batch reactor at 35°C with stirring (200 rpm).

  • Add 100 mM 6-APA and 300 mM PGME to the phosphate buffer.

  • Initiate the reaction by adding the immobilized Penicillin G acylase.

  • Maintain the pH at 6.5 throughout the reaction by the controlled addition of 2N HCl using a pH meter and automatic titrator.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the ampicillin concentration using HPLC.

Quantitative Data: The yield of ampicillin is dependent on the molar ratio of the substrates and reaction time. Higher molar ratios of acyl donor (PGME) to the β-lactam nucleus (6-APA) generally lead to higher selectivity for synthesis over hydrolysis.[5]

Enzymatic Synthesis Pathway

G cluster_reactants Reactants cluster_enzyme_complex Enzyme Complex Formation cluster_products Products & By-products PGME Phenylglycine Methyl Ester (PGME) Enzyme Immobilized Penicillin Acylase PGME->Enzyme Binds to APA 6-Aminopenicillanic Acid (6-APA) Ampicillin Ampicillin APA->Ampicillin AcylEnzyme Acyl-Enzyme Complex Enzyme->AcylEnzyme Forms AcylEnzyme->Ampicillin Reacts with 6-APA PG Phenylglycine (PG) + Methanol AcylEnzyme->PG Hydrolysis by water

Caption: Enzymatic synthesis of ampicillin.

Application in the Synthesis of Anticonvulsants

Chiral derivatives of this compound are valuable starting materials for the synthesis of novel anticonvulsant agents. The stereochemistry at the carbon atom of the phenylacetamide linker can be crucial for the biological activity.[10]

Experimental Protocol: Synthesis of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides

This protocol describes a general procedure for the synthesis of a series of potential anticonvulsant compounds starting from DL-phenylglycine.[11]

Step 1: Synthesis of 4-((Carboxy(phenyl)methyl)amino)-4-oxobutanoic Acid

  • Dissolve succinic anhydride (1 eq) in glacial acetic acid.

  • Add an equimolar amount of DL-phenylglycine.

  • Heat the mixture at 70°C and stir for 12 hours.

  • Evaporate the acetic acid to dryness.

  • Wash the solid residue with diethyl ether to obtain the product.

Step 2: Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic Acid

  • Suspend the product from Step 1 (1 eq) in dry benzene.

  • Add ZnCl2 (1 eq) and heat to 80°C.

  • Add a solution of hexamethyldisilazane (B44280) (HMDS, 1.5 eq) in dry benzene dropwise over 30 minutes.

  • Reflux the mixture for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (DCM) and perform extractions with 0.1 M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate to dryness.

  • Wash the solid product with diethyl ether.

Step 3: Amide Coupling to form Target Compounds

  • The resulting carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to yield the final (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant properties of the synthesized compounds are typically evaluated in animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[10] The data is presented as the median effective dose (ED50).

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)
14 49.667.431.363.2

Data extracted from a study on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides.[10]

Other Potential Applications

Antiplatelet Agents

While direct synthesis from this compound is not explicitly detailed in the provided abstracts, the core structure of some antiplatelet 2-aminochromones suggests that derivatives of phenylacetic acid could be employed in their synthesis.[12] Further investigation into the synthetic routes of these compounds is warranted to explore this potential application.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a wide array of pharmaceutical intermediates. The methodologies presented here, from the established use in β-lactam antibiotic production to the development of novel anticonvulsants, underscore the versatility of this compound. The ongoing shift towards greener enzymatic processes for antibiotic synthesis highlights the continuous evolution of its applications in drug development. These notes and protocols serve as a foundational resource for researchers engaged in the synthesis and discovery of new therapeutic agents.

References

Application Notes and Protocols for the Efficient Coupling of 2-Amino-2-phenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological properties such as metabolic stability, conformational rigidity, and biological activity. 2-Amino-2-phenylacetic acid, a sterically hindered α,α-disubstituted amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). The bulky phenyl group at the α-carbon can significantly impede the coupling reaction, leading to incomplete acylation and reduced yields. Furthermore, the benzylic proton at the α-carbon is susceptible to epimerization under basic conditions, a critical concern during the coupling step of Fmoc-based SPPS.[1][2][3]

These application notes provide a detailed protocol for the efficient and stereochemically controlled incorporation of this compound into peptide sequences. We present a comparative analysis of common coupling reagents, focusing on minimizing racemization, and offer optimized protocols to overcome the inherent challenges of this sterically demanding building block.

Data Presentation: Minimizing Racemization during Coupling

The choice of coupling reagent and base is paramount to preserving the stereochemical integrity of this compound during its incorporation. The primary cause of racemization is the base-catalyzed abstraction of the α-proton of the activated amino acid.[1][4] The following table summarizes the quantitative data on the percentage of the desired diastereomer of a model peptide containing phenylglycine (Phg), which is structurally identical to this compound, using various coupling reagents and bases.

Table 1: Comparative Performance of Coupling Reagents and Bases on the Stereochemical Purity of Phenylglycine-Containing Peptides

Coupling ReagentBaseCorrect Diastereomer (%)Key Considerations
HATU DIPEA 85A widely used and highly efficient coupling reagent, but can lead to significant racemization with sensitive residues like phenylglycine when paired with a strong, non-hindered base.
HBTU DIPEA 82Another common uronium-based reagent, slightly less reactive than HATU and shows a similar propensity for racemization with phenylglycine under standard conditions.
PyBOP DIPEA 83A phosphonium-based reagent that offers comparable efficiency to HBTU but still results in considerable racemization with DIPEA.
DMTMM-BF4 NMM 88A triazine-based coupling reagent that shows a lower degree of racemization, particularly when paired with a weaker base like N-methylmorpholine (NMM).[4]
DEPBT DIPEA 90An effective phosphonium-based reagent that demonstrates reduced racemization compared to uronium-based reagents with DIPEA.
COMU DIPEA 92A third-generation uronium coupling reagent that shows improved performance in suppressing racemization compared to HATU and HBTU.[1]
HATU TMP 93The use of a more sterically hindered and weaker base, 2,4,6-trimethylpyridine (B116444) (TMP), significantly reduces racemization with HATU.[1]
COMU TMP >98 This combination provides the highest stereochemical purity, indicating that a highly efficient coupling reagent paired with a sterically hindered, weaker base is optimal for minimizing racemization of phenylglycine.[1][2][5]
DEPBT TMP >98 Similar to COMU/TMP, this combination is highly effective at suppressing racemization and achieving excellent stereochemical integrity.[1][2][5]

Data synthesized from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[1]

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides containing this compound on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Standard Coupling Protocol with HATU (for routine incorporation)

This protocol can be used when a moderate level of racemization is acceptable or for initial screening.

Materials:

  • Fmoc-2-amino-2-phenylacetic acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Rink Amide resin (0.1 mmol scale)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-amino-2-phenylacetic acid (0.3 mmol) and HATU (0.29 mmol) in DMF (2 mL).

    • Add DIPEA (0.6 mmol) to the solution and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Coupling Monitoring: Perform a Kaiser test or a bromophenol blue test to check for complete coupling. For sterically hindered amino acids, the bromophenol blue test is often more reliable.[6]

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) for 30 minutes.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under a stream of nitrogen. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Low-Racemization Coupling Protocol with COMU and TMP

This protocol is highly recommended to ensure maximal stereochemical integrity of the incorporated this compound.

Materials:

  • Fmoc-2-amino-2-phenylacetic acid (3 equivalents)

  • COMU (2.9 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6 equivalents)

  • All other reagents and materials as listed in Protocol 1.

Methodology:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-amino-2-phenylacetic acid (0.3 mmol) and COMU (0.29 mmol) in DMF (2 mL).

    • Add TMP (0.6 mmol) to the solution and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing, Monitoring, and Subsequent Steps: Follow steps 4 through 9 from Protocol 1.

Mandatory Visualizations

General Workflow for Coupling this compound in SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction (2-4 hours) Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitoring Coupling Monitoring (Kaiser/Bromophenol Blue Test) Wash2->Monitoring Complete Complete? Monitoring->Complete Next_Cycle Next Coupling Cycle Next_Cycle->Deprotection Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage Final Residue Purification Peptide Purification (RP-HPLC) Cleavage->Purification Complete->Coupling No (Double Couple) Complete->Next_Cycle Yes

Caption: Workflow for the solid-phase synthesis of peptides containing this compound.

Logical Relationship for Minimizing Racemization

Racemization_Mitigation Goal Minimize Racemization of This compound Factor1 Choice of Coupling Reagent Goal->Factor1 Factor2 Choice of Base Goal->Factor2 Reagent_Rec Use High-Efficiency Reagents: - COMU - DEPBT Factor1->Reagent_Rec Base_Rec Use Sterically Hindered, Weaker Bases: - TMP - DMP Factor2->Base_Rec

Caption: Key factors and recommendations for mitigating racemization during coupling.

References

Troubleshooting & Optimization

troubleshooting poor enantiomeric excess in 2-Amino-2-phenylacetic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of 2-Amino-2-phenylacetic acid, specifically focusing on achieving high enantiomeric excess (e.e.).

Troubleshooting Poor Enantiomeric Excess

Low enantiomeric excess is a common issue in the resolution of this compound. The following guides, in a question-and-answer format, address specific problems you might be encountering during your experiments.

Diastereomeric Salt Crystallization

Question 1: I've performed a diastereomeric salt resolution, but the enantiomeric excess of my product is low. What are the likely causes and how can I improve it?

Answer: Poor enantiomeric excess in diastereomeric salt crystallization can stem from several factors. The primary issues to investigate are co-precipitation of the undesired diastereomer, suboptimal solvent choice, and unfavorable crystallization kinetics.

  • Co-precipitation: The undesired diastereomeric salt may be precipitating alongside your target diastereomer. This often occurs when the solubility difference between the two diastereomers in the chosen solvent is insufficient.[1]

    • Solution: The most effective way to enhance purity is through recrystallization of the isolated diastereomeric salt.[1] This process can be repeated until the desired enantiomeric excess is achieved. Additionally, screening a wider range of solvents or solvent mixtures can help to maximize the solubility difference between the diastereomeric salts.[2]

  • Inappropriate Solvent System: The choice of solvent is critical and can be the difference between successful resolution and failure.[1] An ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[1][2]

    • Solution: Conduct a thorough solvent screening. If the salt is too soluble, consider a less polar solvent. If it's insoluble, a more polar solvent should be tried.[1] Exploring solvent mixtures can also fine-tune the solubility properties.[2]

  • Crystallization Conditions: The rate of cooling, crystallization time, and degree of supersaturation can all impact the final enantiomeric excess.

    • Solution: Attempt a slower cooling rate to allow for more selective crystallization. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization and improve selectivity.[1] Be mindful of the balance between kinetic and thermodynamic control; a shorter crystallization time might favor a kinetically preferred, purer product, while longer times could lead to an equilibrium mixture with lower e.e.[2][3]

Question 2: My product is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often caused by high concentrations, rapid cooling, or an unsuitable solvent.[1]

  • Solutions:

    • Dilute the solution.

    • Cool the solution more slowly.

    • Screen different solvents.

    • Add a seed crystal to encourage crystallization from the oil.[1]

Question 3: I have a low yield of the desired diastereomer. How can I improve this?

Answer: Low yield can be attributed to the stoichiometry of the resolving agent or the solubility of the diastereomeric salt in the chosen solvent.

  • Solutions:

    • Optimize Resolving Agent Stoichiometry: While using 0.5 equivalents of the resolving agent is a common starting point, this ratio can be optimized to improve the yield of the desired diastereomer.[1]

    • Solvent Selection: The yield is highly dependent on the solubility of the diastereomeric salt. A solvent that provides high selectivity might also lead to a lower yield if the desired salt has moderate solubility. A careful balance must be struck, and solvent screening is crucial.[1]

Enzymatic Kinetic Resolution

Question 4: The enzymatic resolution of my racemic this compound derivative is not reaching 50% conversion, and the enantiomeric excess is poor. What could be the problem?

Answer: Suboptimal reaction conditions are the most common cause for poor performance in enzymatic kinetic resolutions. Key parameters to investigate include pH, temperature, and enzyme activity.

  • pH: Enzymes have a narrow optimal pH range for their activity. For the hydrolysis of N-acetyl-DL-phenylglycine methyl ester using a lipase, for instance, maintaining a constant pH of 7.8 is crucial.[4]

    • Solution: Use a pH stat or a well-buffered solution to maintain the optimal pH throughout the reaction. The progress of the reaction can be monitored by the consumption of the base used to neutralize the acid produced.[4]

  • Temperature: Enzyme activity is also highly dependent on temperature.

    • Solution: Ensure the reaction is maintained at the optimal temperature for the specific enzyme being used, typically between 20°C and 40°C.[4]

  • Enzyme Activity and Loading: The enzyme may have low activity, or the amount used might be insufficient.

    • Solution: Use a fresh batch of enzyme or one that has been stored correctly. The enzyme loading should be optimized for the specific reaction.[4] Immobilized enzymes are often preferred as they can be easily recovered and reused.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when troubleshooting poor enantiomeric excess?

A1: The first and most critical step is to ensure you have a reliable analytical method to determine the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[5] Without an accurate measurement of your e.e., you cannot effectively troubleshoot your resolution process.

Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?

A2: The choice of a resolving agent is often empirical.[2] It is recommended to screen a variety of commercially available chiral resolving agents.[2] For resolving a racemic acid like this compound, chiral bases such as brucine, strychnine, or (R/S)-1-phenylethylamine are commonly used.[6][7] Conversely, for a racemic base, chiral acids like tartaric acid or mandelic acid are suitable choices.[6]

Q3: Can I reuse the unwanted enantiomer?

A3: Yes, and this is often crucial for making the resolution process economically viable. The unwanted enantiomer can be racemized, meaning it is converted back into the racemic mixture, and then recycled back into the resolution process.[8][9]

Q4: What are the common analytical techniques to determine enantiomeric excess?

A4: Chiral HPLC is the gold standard for determining enantiomeric excess due to its accuracy, precision, and robustness.[5] Other techniques include Gas Chromatography (GC) with a chiral stationary phase, and Capillary Electrophoresis (CE).[5] For GC, derivatization of the amino acid is often required to make it volatile.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the resolution and analysis of this compound and related compounds.

Table 1: Chiral HPLC Parameters for Enantiomeric Excess Determination

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Underivatized Amino AcidsMacrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T)Mixture of water, methanol, and an acidic modifier (e.g., formic acid)0.5 - 1.5254[4]
(R)-2-Amino-2-(4-chlorophenyl)acetic acidChiral AGPn-Hexane:2-Propanol:Trifluoroacetic Acid (90:10:0.1)1.0230[5]

Table 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine methyl ester

ParameterValueReference
EnzymeImmobilized Lipase[4]
Temperature20°C - 40°C[4]
pH7.8[4]
MonitoringConsumption of 1 N NaOH[4]
Expected Conversion~50%[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic this compound
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add 0.5 to 1.0 molar equivalent of a chiral resolving agent (e.g., (+)-tartaric acid).

  • Crystallization: Heat the solution gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. Seeding with a crystal of the desired diastereomeric salt may be beneficial.[1]

  • Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the isolated salt from a suitable solvent.[1]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.[1]

  • Final Isolation: Isolate the enantiomerically enriched this compound by filtration, wash with cold water, and dry under vacuum.[1]

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.[1]

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[4]

  • Column: Employ a chiral stationary phase (CSP) column. A macrocyclic glycopeptide-based CSP, such as Astec CHIROBIOTIC T, is effective for underivatized amino acids.[4]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of water, methanol, and an acidic modifier like formic or acetic acid. The exact composition should be optimized for the best resolution.[4]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.5 mL/min[4]

    • Column Temperature: Ambient or controlled (e.g., 25°C)[4]

    • Detection Wavelength: e.g., 254 nm[4]

    • Injection Volume: 5 - 20 µL[4]

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the enantiomeric excess (e.e. %) using the peak areas:

    • e.e. (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Visualizations

Troubleshooting_Diastereomeric_Resolution start Start: Poor Enantiomeric Excess (e.e.) check_analysis Is the analytical method (e.g., Chiral HPLC) validated and reliable? start->check_analysis validate_method Validate Analytical Method: - Confirm peak identification - Check resolution and linearity check_analysis->validate_method No issue Primary Issue Identification check_analysis->issue Yes validate_method->issue co_precipitation Co-precipitation of Diastereomers issue->co_precipitation solvent_issue Suboptimal Solvent System issue->solvent_issue crystallization_issue Poor Crystallization Control issue->crystallization_issue recrystallize Solution: Recrystallize the diastereomeric salt. Repeat if necessary. co_precipitation->recrystallize screen_solvents Solution: Screen a wider range of solvents and solvent mixtures to maximize solubility differences. solvent_issue->screen_solvents optimize_conditions Solution: - Slow down cooling rate - Use seed crystals - Optimize crystallization time (kinetic vs. thermodynamic control) crystallization_issue->optimize_conditions

Caption: Troubleshooting workflow for poor enantiomeric excess in diastereomeric salt resolution.

Experimental_Workflow_Resolution start Start: Racemic this compound add_resolving_agent 1. Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) start->add_resolving_agent dissolve 2. Dissolve in Suitable Solvent with Heating add_resolving_agent->dissolve cool_crystallize 3. Cool Slowly to Induce Crystallization dissolve->cool_crystallize filter_wash 4. Isolate Crystals by Filtration (Diastereomeric Salt) cool_crystallize->filter_wash check_purity 5. Analyze Enantiomeric Purity (HPLC) filter_wash->check_purity recrystallize Recrystallize to Improve Purity check_purity->recrystallize Purity Not Met liberate_enantiomer 6. Liberate Free Enantiomer (Adjust pH) check_purity->liberate_enantiomer Purity Met recrystallize->filter_wash final_product 7. Isolate and Dry Final Product (Enriched Enantiomer) liberate_enantiomer->final_product end End final_product->end

Caption: Experimental workflow for the diastereomeric salt resolution of this compound.

References

common side reactions in the derivatization of 2-Amino-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the derivatization of 2-Amino-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a crucial step for the analysis of this compound for several reasons. It can increase the volatility of the compound, which is essential for analysis by gas chromatography (GC). For high-performance liquid chromatography (HPLC), derivatization can improve peak shape and resolution. Furthermore, attaching a chromophore or fluorophore through derivatization significantly enhances detection sensitivity for UV-Vis or fluorescence detectors. For chiral analysis, a chiral derivatizing agent is used to form diastereomers that can be resolved on a standard achiral column.

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization methods for this compound target the amino and/or the carboxylic acid functional groups. These include:

  • Acylation: Reaction of the amino group with an acylating agent, such as Marfey's reagent (FDAA) or other acyl chlorides/anhydrides, to form an amide. This is frequently used for chiral separations.

  • Esterification: Conversion of the carboxylic acid group to an ester, typically by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). This increases volatility for GC analysis.

  • Silylation: Reaction of both the amino and carboxylic acid groups with a silylating agent to form trimethylsilyl (B98337) (TMS) or other silyl (B83357) derivatives. This method is also primarily used to increase volatility for GC analysis.

Q3: How can I choose the best derivatization method for my application?

A3: The choice of derivatization method depends on the analytical technique and the goal of the analysis.

  • For chiral separation by HPLC , acylation with a chiral derivatizing agent like Marfey's reagent is a common and effective strategy.

  • For GC analysis , both esterification of the carboxylic acid and silylation of both functional groups are suitable for increasing volatility. Silylation is often more comprehensive as it derivatizes both the amino and carboxyl groups in a single step.

  • For enhancing detection in HPLC , derivatization with a reagent containing a chromophore or fluorophore is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Incomplete Derivatization

Q: My chromatogram shows a peak for the underivatized this compound, indicating an incomplete reaction. What are the possible causes and solutions?

A: Incomplete derivatization is a common problem that can arise from several factors:

  • Insufficient Reagent: The derivatizing reagent may have been consumed by side reactions or was not added in sufficient excess.

    • Solution: Increase the molar excess of the derivatizing reagent. A 2 to 10-fold excess is often a good starting point, but optimization may be required.

  • Suboptimal pH: The reactivity of the amino group is highly dependent on the pH of the reaction mixture. For acylation reactions, a basic pH (typically 8-10) is required to deprotonate the amino group, making it a better nucleophile.

    • Solution: Carefully check and adjust the pH of the reaction mixture using a suitable buffer, such as sodium bicarbonate or borate (B1201080) buffer.

  • Presence of Moisture: For moisture-sensitive reagents, particularly silylating agents, the presence of water will lead to hydrolysis of the reagent and incomplete derivatization.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion due to low temperature or insufficient reaction time.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by a suitable technique (e.g., TLC or a time-course study with HPLC/GC) to determine the optimal conditions.

  • Poor Solubility: this compound may have limited solubility in the reaction solvent, preventing it from fully reacting.

    • Solution: Consider using a co-solvent to improve the solubility of the starting material.

Issue 2: Presence of Unexpected Peaks (Side Products)

Q: My chromatogram shows several unexpected peaks in addition to my desired derivative. What are these side products and how can I minimize them?

A: The formation of side products can complicate the analysis and reduce the yield of the desired derivative. Common side reactions include:

  • Hydrolysis of the Derivative: Some derivatives, especially silyl derivatives, are sensitive to moisture and can hydrolyze back to the starting material or to partially derivatized products.

    • Solution: Ensure anhydrous conditions during the reaction and work-up. Analyze the sample as soon as possible after derivatization. Check the stability of the derivative in the mobile phase or injection solvent.

  • Byproducts from the Derivatizing Reagent: The derivatizing reagent itself can degrade or react with components of the reaction mixture other than the analyte. For example, FMOC-Cl can react with water to form FMOC-OH, which can be detected by fluorescence.

    • Solution: Use a slight excess of the derivatizing reagent to ensure complete reaction with the analyte, but avoid a large excess. A post-derivatization clean-up step, such as solid-phase extraction (SPE), can be used to remove excess reagent and byproducts.

  • Di-derivatization: If the derivatizing agent can react with both the amino and carboxyl groups (e.g., some silylating agents), you may see products with different degrees of derivatization if the reaction is not driven to completion.

    • Solution: Optimize reaction conditions (reagent excess, temperature, time) to favor the formation of the fully derivatized product.

  • Racemization: While often minimal under controlled conditions, harsh reaction conditions (e.g., high temperature, extreme pH) can potentially lead to racemization at the chiral center.

    • Solution: Use mild reaction conditions whenever possible. Analyze the extent of racemization using a chiral column or a chiral derivatizing agent.

Issue 3: Poor Chromatographic Peak Shape

Q: The peak for my derivatized this compound is tailing or broad. What could be the cause?

A: Poor peak shape can be due to issues with the derivatization or the chromatographic method itself:

  • Presence of Underivatized Analyte: As mentioned in Issue 1, unreacted this compound can lead to tailing peaks due to its polar nature.

    • Solution: Ensure complete derivatization by addressing the points in the "Incomplete Derivatization" section.

  • Interaction with the Column: The derivatized analyte may still have some residual polarity, leading to interactions with active sites on the chromatographic column (e.g., free silanol (B1196071) groups).

    • Solution: Use a well-endcapped column. Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.

  • Excess Derivatizing Reagent: A large excess of the derivatizing reagent or its byproducts can sometimes interfere with the peak of interest, causing distortion.

    • Solution: Optimize the amount of derivatizing reagent and consider a post-derivatization clean-up step.

Quantitative Data on Derivatization Reactions

The following table summarizes representative yields for common derivatization reactions of phenylglycine, a close analog of this compound. Actual yields for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.

Derivatization MethodReagentTypical Yield of Desired ProductCommon Side Products
N-Acylation Acetyl Chloride65-85%Di-acylated byproduct, unreacted starting material
Fischer Esterification Methanol (B129727) / H₂SO₄60-95%Unreacted starting material, byproduct from side reactions of the alcohol
Silylation MSTFA>90% (often near quantitative)Partially silylated products, siloxanes (from reaction with water)

Note: The yields are based on literature values for phenylglycine and related amino acids and should be considered as a general guide.

Experimental Protocols

Protocol 1: N-Acylation with Marfey's Reagent (FDAA) for Chiral HPLC Analysis
  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 1 mg/mL in 20% acetonitrile/water).

  • Derivatization:

    • In a microcentrifuge tube, combine 50 µL of the amino acid solution, 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone, and 20 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture gently.

    • Incubate the reaction at 40°C for 1 hour.

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 10 µL of 2 M HCl to stop the reaction.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Fischer Esterification for GC Analysis
  • Reaction Setup: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Protocol 3: Silylation with MSTFA for GC Analysis
  • Sample Preparation: Place 1-5 mg of this compound in a dry reaction vial. Ensure the sample is completely dry.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_incomplete Incomplete Derivatization cluster_side_products Side Products cluster_peak_shape Poor Peak Shape Start Derivatization Problem Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Unexpected Peaks? Start->SideProducts PeakShape Poor Peak Shape? Start->PeakShape Reagent Increase Reagent Excess Incomplete->Reagent Yes pH Optimize pH (8-10 for acylation) Incomplete->pH Yes Moisture Ensure Anhydrous Conditions Incomplete->Moisture Yes TempTime Increase Temp/Time Incomplete->TempTime Yes Hydrolysis Check for Hydrolysis (Moisture Control) SideProducts->Hydrolysis Yes ReagentByprod Optimize Reagent Amount / SPE Cleanup SideProducts->ReagentByprod Yes Racemization Use Milder Conditions SideProducts->Racemization Yes CheckComplete Verify Complete Derivatization PeakShape->CheckComplete Yes Column Use End-capped Column / Adjust Mobile Phase PeakShape->Column Yes

Caption: A logical workflow for troubleshooting common issues in the derivatization of this compound.

Technical Support Center: Optimizing Chiral HPLC Separation of 2-Amino-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral HPLC separation of 2-Amino-2-phenylacetic acid (also known as 2-phenylglycine).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Q1: I am not seeing any separation of the enantiomers (only one peak is observed). What should I do?

A1: This indicates a lack of enantioselectivity with the current method. Here are the primary steps to address this:

  • Verify Column Choice: For underivatized amino acids like this compound, macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), such as those containing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective.[1][2] Polysaccharide-based and crown ether-based columns are also good alternatives.[3] If you are using a different type of column, consider switching to one of these recommended phases.

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.[2]

    • Organic Modifier: Vary the ratio of your organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. Start with a typical mobile phase of water and methanol with an acidic modifier.[1]

    • Acidic Modifier: Ensure an acidic modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA) is present in the mobile phase.[4] The concentration of the acid can significantly impact separation; try optimizing its percentage (e.g., 0.1%).

  • Consider a Different Mobile Phase System: If reversed-phase conditions are not working, polar ionic mode (PIM) or polar organic mode (POM) may be effective, particularly with macrocyclic glycopeptide columns.

Q2: I see two peaks, but the resolution is poor (peaks are overlapping). How can I improve it?

A2: Poor resolution can be enhanced by optimizing several parameters:

  • Mobile Phase Optimization:

    • Organic Modifier Percentage: Fine-tune the percentage of the organic modifier. A lower percentage of the organic modifier generally increases retention time and can improve resolution.

    • Acidic Modifier Concentration: Adjust the concentration of the acidic modifier. This can alter the ionization state of both the analyte and the stationary phase, influencing the chiral recognition.

    • Try a Different Organic Modifier: If you are using methanol, try acetonitrile (B52724), or vice versa. The choice of organic modifier can influence the interactions leading to separation.[2]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, potentially leading to better resolution.[2] A typical starting point is between 0.5 - 1.5 mL/min.[1]

  • Column Temperature: Decreasing the column temperature often improves chiral separations by enhancing the stability of the transient diastereomeric complexes formed on the stationary phase.[5]

Q3: My peaks are broad or show significant tailing. What is the cause and how can I fix it?

A3: Poor peak shape is often related to secondary interactions or issues with the mobile phase.

  • Mobile Phase pH: The zwitterionic nature of this compound makes the mobile phase pH crucial.[2] Ensure the pH is appropriate for the column and analyte. The use of an acidic modifier is generally recommended to suppress the deprotonation of the carboxylic acid group and protonate the amino group.

  • Sample Solvent: Dissolve your sample in the mobile phase to avoid peak distortion.[1] If a different solvent is used, ensure it is compatible with the mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample concentration or injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for the separation of this compound?

A1: For the direct separation of underivatized this compound, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are a highly recommended starting point.[2][6] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have also demonstrated success.[3]

Q2: Do I need to derivatize this compound before analysis?

A2: Derivatization is not always necessary and direct analysis on a suitable CSP is often preferred to avoid additional sample preparation steps.[2] However, if direct methods fail to provide adequate separation, derivatization of the amino group can enhance chiral recognition on certain CSPs, particularly polysaccharide-based ones.[2]

Q3: What is a good starting mobile phase for method development?

A3: A common starting point for reversed-phase separation on a macrocyclic glycopeptide column is a mixture of methanol and water with an acidic modifier.[1] For example, you could begin with a mobile phase of Methanol/Water (e.g., 80/20 v/v) with 0.1% formic acid or acetic acid. The exact composition will require optimization.

Q4: How do I choose between methanol and acetonitrile as the organic modifier?

A4: Both methanol and acetonitrile can be effective. Methanol is a protic solvent and can engage in hydrogen bonding, which can be beneficial for separations on macrocyclic glycopeptide phases. Acetonitrile, an aprotic solvent, will provide different selectivity. It is often recommended to screen both to determine which provides the better separation for your specific application.

Q5: Can I use a mass spectrometer (MS) with the mobile phases used for chiral separations?

A5: Yes, many mobile phases for chiral separations are compatible with mass spectrometry. Mobile phases containing volatile acids like formic acid or acetic acid are generally MS-friendly.[7] It is important to ensure all mobile phase components are compatible with your specific MS ionization source.

Experimental Protocols

Protocol 1: General Method for Chiral Separation using a Macrocyclic Glycopeptide Column
  • Column: Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide CSP)

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water with an acidic modifier. A good starting point is 80:20 (v/v) Methanol:Water with 0.1% formic acid.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm)

    • Injection Volume: 5-10 µL

  • Analysis and Optimization: Inject the sample and evaluate the chromatogram for resolution and peak shape. If separation is not optimal, systematically adjust the mobile phase composition (e.g., vary the methanol percentage from 70% to 90%), the type and concentration of the acidic modifier, the flow rate, and the column temperature.

Quantitative Data Summary

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)AnalyteReference
Crownpak CR (+)16.3 g/L of 70% (v/v) perchloric acid in water1.035Phenylglycine[8][9]
Astec Chirobiotic TAGAcetonitrile/Ethanol/Water/TFA (80:15:5:0.5, % v/v/v/v)Not SpecifiedNot SpecifiedAmino Acids[3]
Crownpak CR-I(+)Mobile Phase A: Water:TFA (99.5:0.5, % v/v), Mobile Phase B: Acetonitrile:Ethanol:TFA (85:15:0.5, % v/v/v) - GradientNot SpecifiedNot SpecifiedAmino Acids[3]

Visualizations

TroubleshootingWorkflow start Start: No or Poor Separation of this compound Enantiomers check_column Is an appropriate CSP being used? (e.g., Macrocyclic Glycopeptide, Polysaccharide, Crown Ether) start->check_column change_column Switch to a recommended CSP check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp vary_organic Vary organic modifier ratio (e.g., Methanol/Water) optimize_mp->vary_organic adjust_acid Adjust acidic modifier (Type and Concentration) vary_organic->adjust_acid Separation still poor optimize_params Optimize Other Parameters vary_organic->optimize_params Some separation observed adjust_acid->optimize_params Some separation observed adjust_flow Adjust Flow Rate (e.g., 0.5 - 1.5 mL/min) optimize_params->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp Resolution still poor good_separation Achieved Good Separation (Resolution > 1.5) adjust_flow->good_separation Good resolution adjust_temp->vary_organic Resolution still poor (Re-optimize Mobile Phase) adjust_temp->good_separation Good resolution MobilePhaseOptimization cluster_mobile_phase Mobile Phase Components cluster_parameters Key Optimization Parameters cluster_impact Impact on Separation organic_modifier Organic Modifier (Methanol or Acetonitrile) ratio Ratio of Organic to Aqueous Phase organic_modifier->ratio type Type of Organic Modifier and Acid organic_modifier->type aqueous_phase Aqueous Phase (Water) aqueous_phase->ratio acidic_modifier Acidic Modifier (Formic Acid, Acetic Acid, TFA) concentration Concentration of Acidic Modifier acidic_modifier->concentration acidic_modifier->type selectivity Enantioselectivity (α) ratio->selectivity retention Retention Time (k') ratio->retention concentration->selectivity peak_shape Peak Shape concentration->peak_shape type->selectivity

References

Technical Support Center: Scale-Up of 2-Amino-2-phenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Amino-2-phenylacetic acid (also known as 2-phenylglycine) production.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis, particularly focusing on the widely used enzymatic kinetic resolution method.

Enzymatic Resolution Issues

Question: Why is the enzymatic resolution stopping at or below 50% conversion, and how can I improve the yield of the desired enantiomer?

Answer: This is a common observation in kinetic resolutions, as the enzyme selectively converts only one enantiomer of the racemic starting material. To improve the yield of the desired enantiomer, a "dynamic kinetic resolution" (DKR) approach is necessary. This involves in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of up to 100%.

Troubleshooting Steps:

  • Implement Racemization: Introduce a suitable racemization agent that is compatible with the enzyme and reaction conditions. For instance, the use of substituted salicylaldehydes as racemization catalysts has been shown to be effective.

  • Optimize Racemization Conditions: The rate of racemization needs to be at least as fast as the enzymatic resolution. Key parameters to optimize include:

    • pH: Racemization of aminonitriles, a common precursor, is often favored at alkaline pH (e.g., pH ≥ 9.5). However, this needs to be balanced with the optimal pH for enzyme activity and stability.[1]

    • Temperature: Higher temperatures can increase the rate of racemization but may negatively impact enzyme stability.

    • Catalyst Concentration: The concentration of the racemization catalyst should be optimized to ensure efficient conversion without inhibiting the enzyme.

Question: What are the primary causes of low enantiomeric excess (ee) in the final product, and how can it be improved at scale?

Answer: Low enantiomeric excess during scale-up can be attributed to several factors, including issues with enzyme selectivity, racemization of the product, and inefficient separation of enantiomers.

Troubleshooting Steps:

  • Enzyme Selection and Immobilization:

    • Ensure the use of a highly enantioselective enzyme preparation, such as immobilized Penicillin G Acylase (PGA).

    • Improper immobilization can lead to conformational changes in the enzyme, reducing its selectivity. It is crucial to use a well-established immobilization protocol.

  • Control of Reaction Conditions:

    • pH and Temperature: Deviations from the optimal pH and temperature can affect the enzyme's enantioselectivity. Maintain strict control over these parameters.

    • Substrate and Product Concentration: High concentrations of substrate or product can sometimes lead to substrate or product inhibition, which may affect the enzyme's performance.

  • Preventing Product Racemization: The desired product itself might be susceptible to racemization under certain conditions.

    • pH Control: Avoid harsh pH conditions during product isolation and purification.

    • Temperature: Keep the temperature as low as feasible during downstream processing.

  • Purification and Crystallization:

    • The crystallization process must be carefully controlled to prevent the co-crystallization of the undesired enantiomer.

    • Screen for optimal solvent systems and cooling profiles to maximize the precipitation of the desired enantiomer.

Enzyme Stability and Reusability

Question: Our immobilized enzyme activity is decreasing rapidly after a few cycles. What are the likely causes and solutions?

Answer: Loss of enzyme activity upon recycling is a significant challenge in the industrial application of immobilized enzymes. The primary causes are enzyme leaching, mechanical damage to the support, and fouling of the enzyme.

Troubleshooting Steps:

  • Enzyme Leaching:

    • Strengthen Immobilization: Covalent multipoint attachment of the enzyme to the support can significantly reduce leaching compared to one-point attachment or adsorption.[2]

    • Choice of Support: Use a robust support material that forms stable linkages with the enzyme.

  • Mechanical Damage:

    • Gentle Handling: Avoid high shear stress in stirred-tank reactors. Consider using packed-bed or fluidized-bed reactors.

    • Support Material: Select a support with high mechanical strength.

  • Enzyme Fouling:

    • Washing Protocol: Implement a thorough washing procedure between cycles to remove any adsorbed substrates, products, or byproducts. The wash solution should be optimized to effectively clean the enzyme without causing denaturation.

    • Feedstock Purity: Ensure the purity of the starting materials to minimize the introduction of substances that could foul the enzyme.

Downstream Processing and Purification

Question: We are facing difficulties in crystallizing the desired enantiomer with high purity at a large scale. What are the key parameters to control?

Answer: Large-scale crystallization presents challenges such as inconsistent crystal size, poor crystal quality, and product contamination.[3]

Troubleshooting Steps:

  • Supersaturation Control: This is a critical parameter for controlling crystal growth.

    • Cooling Rate: A controlled and optimized cooling profile is essential to avoid rapid, uncontrolled crystallization that can trap impurities.

    • Solvent/Antisolvent Addition: If using antisolvent crystallization, the addition rate must be carefully controlled.

  • Agitation: Proper mixing is crucial to ensure uniform supersaturation and temperature throughout the crystallizer, preventing localized nucleation and promoting uniform crystal growth.

  • Seeding: Introduce seed crystals of the desired enantiomer with a narrow size distribution to control the final crystal size and morphology.

  • Solvent System: The choice of solvent is critical for achieving good separation of the enantiomers. The solvent should provide a significant solubility difference between the desired and undesired enantiomers.

Quantitative Data

Table 1: Typical Performance of Immobilized Penicillin G Acylase in Kinetic Resolution

ParameterTypical ValueConditionsReference
Optimal pH 8.0Phosphate (B84403) Buffer[4][5][6]
Optimal Temperature 45-50 °C-[4][6]
Enzyme Activity (Immobilized) 7121.00 U/gMagnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles[6]
Enantiomeric Excess (ee) of Product >95%-[7]
Reusability (Relative Activity after 5 cycles) 37.9%Magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles[6]

Table 2: Michaelis-Menten Constants for Free and Immobilized Penicillin G Acylase

Enzyme FormKm (mol/L)Vmax (µmol/min)Support MaterialReference
Free PGA 0.003870.387-[6]
Immobilized PGA 0.01010.129Magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles[6]
Free PGA 0.02270.7325-[4]
Immobilized PGA 0.04360.3727Magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles[4]

Experimental Protocols

Protocol 1: Scale-Up of Enzymatic Kinetic Resolution of Racemic this compound Derivative

Objective: To produce enantiomerically enriched this compound via enzymatic kinetic resolution using immobilized Penicillin G Acylase (PGA).

Materials:

  • Racemic N-acyl-2-phenylglycine (substrate)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (pH 8.0)

  • Sodium hydroxide (B78521) solution (for pH control)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for hydrolysis of the unreacted enantiomer (e.g., HCl)

Equipment:

  • Large-scale stirred-tank reactor with pH and temperature control

  • Filtration system for enzyme recovery

  • Extraction vessel

  • Crystallizer

Procedure:

  • Reaction Setup:

    • Charge the reactor with a solution of the racemic N-acyl-2-phenylglycine in phosphate buffer (pH 8.0). The substrate concentration should be optimized based on preliminary lab-scale experiments.

    • Bring the solution to the optimal temperature for the immobilized PGA (typically 45-50°C).

    • Add the immobilized PGA to the reactor. The enzyme loading should be determined based on the desired reaction time.

  • Enzymatic Resolution:

    • Maintain the pH at 8.0 by the controlled addition of a sodium hydroxide solution. The consumption of the base can be used to monitor the reaction progress.

    • Monitor the conversion by taking periodic samples and analyzing them by HPLC. The reaction is typically stopped at or near 50% conversion.

  • Enzyme Recovery:

    • Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration.

    • Wash the recovered enzyme with buffer to remove residual reactants and products. The enzyme can then be stored for reuse.

  • Product and Unreacted Substrate Separation:

    • Adjust the pH of the reaction mixture to selectively precipitate either the product or the unreacted substrate.

    • Alternatively, use liquid-liquid extraction with a suitable organic solvent to separate the product from the unreacted substrate.

  • Hydrolysis of Unreacted Substrate:

    • The recovered unreacted N-acyl-enantiomer can be hydrolyzed using an acid (e.g., HCl) to yield the other enantiomer of this compound.

  • Purification:

    • The desired product is further purified by crystallization.

Protocol 2: Industrial Crystallization of D-2-Amino-2-phenylacetic acid

Objective: To obtain high-purity crystalline D-2-Amino-2-phenylacetic acid.

Procedure:

  • Dissolution: Dissolve the crude D-2-Amino-2-phenylacetic acid in a suitable solvent system at an elevated temperature. The choice of solvent is critical and should be based on providing a good solubility difference between the desired product and impurities.

  • Filtration: Hot filter the solution to remove any insoluble impurities.

  • Controlled Cooling and Seeding:

    • Transfer the clear solution to a crystallizer and cool it according to a pre-determined cooling profile. A slower cooling rate generally favors the growth of larger, purer crystals.

    • When the solution reaches a state of supersaturation, introduce seed crystals of high-purity D-2-Amino-2-phenylacetic acid to induce crystallization.

  • Crystal Growth: Continue the controlled cooling to allow the crystals to grow to the desired size. Maintain gentle agitation to keep the crystals suspended and to ensure uniform growth.

  • Isolation: Once the crystallization is complete, isolate the crystals by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature to obtain the final high-purity product.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation & Recovery cluster_purification Purification & Final Product racemic_substrate Racemic N-acyl-2-phenylglycine reactor Stirred-Tank Reactor (pH 8.0, 45-50°C) racemic_substrate->reactor immobilized_pga Immobilized Penicillin G Acylase immobilized_pga->reactor filtration Filtration reactor->filtration filtration->immobilized_pga Recycle extraction Extraction / Precipitation filtration->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis Unreacted Enantiomer crystallization Crystallization extraction->crystallization Desired Product l_product Enantiopure L-2-Amino-2-phenylacetic acid hydrolysis->l_product d_product Enantiopure D-2-Amino-2-phenylacetic acid crystallization->d_product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

troubleshooting_tree start Low Enantiomeric Excess (ee) check_enzyme Check Enzyme Selectivity start->check_enzyme check_racemization Investigate Racemization start->check_racemization check_separation Evaluate Separation Efficiency start->check_separation enzyme_source Source/Purity of Enzyme check_enzyme->enzyme_source immobilization_protocol Immobilization Protocol check_enzyme->immobilization_protocol reaction_conditions pH and Temperature Control check_enzyme->reaction_conditions product_racemization Product Racemization check_racemization->product_racemization substrate_racemization Incomplete Substrate Racemization (in DKR) check_racemization->substrate_racemization crystallization_params Crystallization Conditions check_separation->crystallization_params extraction_efficiency Extraction Solvent/pH check_separation->extraction_efficiency

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

preventing racemization of 2-Amino-2-phenylacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of 2-Amino-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, a 1:1 mixture of (R)- and (S)-2-Amino-2-phenylacetic acid). This loss of stereochemical integrity is a significant challenge because the biological activity of many pharmaceuticals derived from this amino acid is dependent on a specific enantiomer.

Q2: Why is this compound particularly susceptible to racemization?

A2: As a derivative of phenylglycine, the hydrogen atom on the chiral alpha-carbon (the α-proton) is benzylic. This position makes the proton more acidic and thus more easily removed by a base compared to aliphatic amino acids.[1] The removal of this proton forms a planar, achiral intermediate, and subsequent reprotonation can occur from either side, leading to racemization.[2]

Q3: What are the primary causes of racemization during the synthesis of this compound?

A3: The most common causes of racemization are:

  • Base-catalyzed epimerization: The presence of a strong base can facilitate the removal of the acidic α-proton.[1]

  • Elevated temperatures: Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization.

  • Prolonged reaction times: Longer exposure to conditions that promote racemization increases the likelihood of its occurrence.

  • Choice of coupling reagents: In peptide synthesis, for example, highly activating coupling reagents can promote the formation of racemization-prone intermediates like oxazolones.[2]

Q4: What are the main strategies to prevent racemization?

A4: The primary strategies include:

  • Asymmetric Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of the reaction from the outset.[3][4]

  • Kinetic Resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[5]

  • Careful selection of reagents and conditions: This includes using sterically hindered or weaker bases, appropriate coupling agents and additives, and maintaining low reaction temperatures.[1]

Troubleshooting Guides

Issue 1: High levels of the undesired enantiomer detected in the final product after an asymmetric synthesis.

Potential Cause Suggested Solution
Poor quality of chiral auxiliary. Verify the enantiomeric purity of the chiral auxiliary before use.
Inappropriate reaction temperature. Lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce racemization.
Incorrect choice of base. Use a weaker or more sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine instead of triethylamine).[1]
Prolonged reaction time. Monitor the reaction closely and work it up as soon as it is complete.

Issue 2: Low yield of the desired enantiomer after enzymatic resolution.

Potential Cause Suggested Solution
Suboptimal pH of the reaction medium. Optimize the pH of the buffer system, as enzyme activity is highly pH-dependent.
Incorrect enzyme-to-substrate ratio. Titrate the amount of enzyme to find the optimal ratio for your specific substrate concentration.
Enzyme inhibition by product. Consider in-situ product removal or using a biphasic system to extract the product from the aqueous enzyme phase.
Incomplete reaction. Monitor the reaction progress (e.g., by HPLC) to ensure it has reached the desired conversion (typically around 50% for kinetic resolution).

Issue 3: Racemization observed during a coupling reaction in peptide synthesis.

Potential Cause Suggested Solution
Use of a highly activating coupling reagent alone (e.g., carbodiimides). Use carbodiimides (like DIC) in combination with racemization-suppressing additives such as OxymaPure.[2]
Excess of strong, non-hindered base. Use the minimum amount of a sterically hindered base required for the reaction.
Elevated reaction temperature. Perform the coupling at room temperature or below (e.g., 0 °C).[1]

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Strecker Synthesis of Phenylglycine Derivatives

Aldehyde/KetoneChiral AuxiliarySolventDiastereomeric Ratio (dr)Yield (%)
Pivaldehyde(R)-Phenylglycine amideH₂O>99:193
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideH₂O/MeOH>99:176

Data synthesized from The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide.[4]

Table 2: Effect of Coupling Reagents on Racemization of Phenylglycine Derivatives

Coupling ReagentBase% Racemization (D-isomer)
HBTUDIPEAHigh
HATUDIPEAHigh
DEPBTTertiary AmineLow
DIC/OxymaPure2,4,6-CollidineVery Low

Qualitative data synthesized from various sources.[1][2]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-phenylacetic acid using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is adapted from methodologies described for the asymmetric synthesis of α-amino acids.[6][7]

Materials:

Procedure:

  • Imine Formation: In a reaction vessel, dissolve (R)-Phenylglycine amide hydrochloride (1 equivalent) in a mixture of methanol and water. Add benzaldehyde (1 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Cyanation: Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Crystallization-Induced Asymmetric Transformation: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. A precipitate of the diastereomerically pure (S,R)-α-aminonitrile should form.

  • Isolation of the α-aminonitrile: Filter the precipitate and wash it with a cold methanol/water mixture. Dry the solid under vacuum.

  • Hydrolysis: Suspend the dried aminonitrile in 6 M aqueous HCl and heat the mixture at 90 °C for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and extract with diethyl ether to remove the chiral auxiliary.

  • Isolation of the Product: Concentrate the aqueous layer in vacuo to dryness to yield (S)-2-Amino-2-phenylacetic acid hydrochloride as a solid.

Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-phenylglycine

This protocol is a general procedure for the enzymatic resolution of N-acetylated amino acids.[3]

Materials:

  • Racemic N-acetyl-2-phenylglycine

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (pH 8.0)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Substrate Preparation: Prepare a suspension of racemic N-acetyl-2-phenylglycine (e.g., 10 g) in water (e.g., 100 mL).

  • pH Adjustment: Adjust the pH of the suspension to 8.0 with the dropwise addition of 1 M NaOH.

  • Enzymatic Reaction: Add the immobilized Penicillin G Acylase to the substrate solution. Maintain the reaction mixture at a constant temperature (e.g., 37 °C) with gentle stirring.

  • Reaction Monitoring: Keep the pH of the reaction mixture constant at 8.0 by the controlled addition of 1 M NaOH. The reaction is complete when approximately 50% of the racemic substrate has been hydrolyzed, which corresponds to the consumption of the theoretical amount of NaOH.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration.

  • Product Separation:

    • Adjust the pH of the filtrate to 2.0 with 1 M HCl.

    • Extract the aqueous solution with ethyl acetate to remove the unreacted (R)-N-acetyl-2-phenylglycine.

    • The aqueous phase now contains the desired (S)-2-Amino-2-phenylacetic acid.

  • Isolation: The (S)-2-Amino-2-phenylacetic acid can be isolated from the aqueous phase by adjusting the pH to its isoelectric point and collecting the precipitate by filtration.

Visualizations

Racemization_Mechanism cluster_enantiomers Chiral Amino Acid cluster_intermediate Achiral Intermediate Enantiomer_R (R)-Amino Acid Planar_Intermediate Planar Carbanion/ Oxazolone Enantiomer_R->Planar_Intermediate - H⁺ (Base) Enantiomer_S (S)-Amino Acid Enantiomer_S->Planar_Intermediate - H⁺ (Base) Planar_Intermediate->Enantiomer_R + H⁺ Planar_Intermediate->Enantiomer_S + H⁺ Troubleshooting_Workflow Start Racemization Detected Check_Base Is the base strong and/or sterically unhindered? Start->Check_Base Change_Base Switch to a weaker or sterically hindered base (e.g., NMM, Collidine) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower reaction temperature (e.g., to 0°C or RT) Check_Temp->Lower_Temp Yes Check_Reagents Are you using a carbodiimide coupling reagent alone? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Add_Additive Use a racemization suppressing additive (e.g., OxymaPure) Check_Reagents->Add_Additive Yes End Racemization Minimized Check_Reagents->End No Add_Additive->End Synthesis_Strategies Start Goal: Enantiomerically Pure This compound Racemic_Synthesis Racemic Synthesis (e.g., Strecker Synthesis) Start->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis Start->Asymmetric_Synthesis Resolution Resolution of Racemic Mixture Racemic_Synthesis->Resolution Chiral_Auxiliary Use of Chiral Auxiliary (e.g., (R)-Phenylglycine amide) Asymmetric_Synthesis->Chiral_Auxiliary Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., with Penicillin G Acylase) Resolution->Enzymatic_Resolution Final_Product Enantiomerically Pure Product Chiral_Auxiliary->Final_Product Enzymatic_Resolution->Final_Product

References

Technical Support Center: Purification of Crude 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Strecker reaction?

A1: The primary synthesis route for this compound is the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1] Common impurities originating from this process include:

  • Unreacted Starting Materials: Benzaldehyde, ammonium (B1175870) salts, and residual cyanide salts.

  • Intermediates: α-aminophenylacetonitrile, the intermediate formed before the final hydrolysis step.[1][2]

  • Side-Products of Hydrolysis: The hydrolysis of the aminonitrile can sometimes lead to the formation of byproducts.

  • Resinous Matter: Polymeric or resinous materials can form during the reaction.[3]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The most effective and commonly used purification strategies for this zwitterionic compound are:

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the amino acid to separate it from neutral or non-amphoteric impurities. The crude product can be dissolved in a dilute base (like sodium hydroxide), filtered to remove insoluble impurities, and then precipitated by the addition of acid to its isoelectric point.[3]

  • Recrystallization: This is a powerful technique for removing soluble impurities. Due to the zwitterionic nature of this compound, solvent selection is critical. Common solvent systems include water (with pH adjustment), ethanol (B145695), or mixtures like ethanol-water.[4][5][6]

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities, often arising from oxidation or polymeric side products, can typically be removed by treating a solution of the crude product with activated carbon (e.g., Norit). The activated carbon adsorbs the colored molecules, and can then be removed by hot filtration before proceeding with crystallization.[3]

Q4: My purified this compound shows low purity by HPLC. What are the next steps?

A4: If a single purification step does not yield the desired purity, consider the following:

  • Sequential Purification: Employ a combination of techniques. For example, perform an acid-base extraction first to remove the bulk of non-amphoteric impurities, followed by recrystallization to remove closely related soluble impurities.

  • Optimize Recrystallization: Experiment with different solvent systems to find one that provides better discrimination between your product and the persistent impurities. Sometimes, a second recrystallization from a different solvent system is effective.[5]

  • Chromatography: For very high purity requirements or difficult separations, column chromatography can be employed. However, due to the zwitterionic nature of the compound, this can be challenging. Techniques like ion-exchange chromatography or reverse-phase HPLC with appropriate mobile phase modifiers might be necessary.[3][7]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling The solution is not saturated (too much solvent was used).Nucleation is slow.Evaporate some of the solvent to increase the concentration and allow it to cool again.Scratch the inside of the flask at the surface of the solution with a glass rod.Add a seed crystal of pure this compound.[5]
Product "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated and cooling too quickly.High concentration of impurities is depressing the melting point.Select a solvent with a lower boiling point.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities.[5]
Poor recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor.The compound is too soluble in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent necessary for complete dissolution.After slow cooling to room temperature, place the flask in an ice bath for an extended period to maximize precipitation.Consider a different solvent or a mixed solvent system where the solubility difference between hot and cold is more pronounced.
Crystals are discolored Colored impurities are co-precipitating with the product.Add a small amount of activated carbon to the hot solution and perform a hot filtration before allowing the solution to cool.[3]
Acid-Base Extraction Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product does not fully dissolve in base Insufficient amount of base used.Presence of base-insoluble impurities.Add more dilute base until the product dissolves completely.Filter the basic solution to remove any insoluble material before proceeding to the acidification step.
Low yield upon acidification The pH was not adjusted to the isoelectric point.The product is partially soluble in the aqueous solution even at the isoelectric point.Carefully adjust the pH to the isoelectric point of this compound (around pH 6) for maximum precipitation.Cool the mixture in an ice bath after acidification to minimize solubility.If significant product remains in the filtrate, consider extraction with a suitable organic solvent if the protonated or deprotonated form is more soluble in it.
Precipitate is gelatinous or difficult to filter Rapid precipitation leading to very small particle size.Add the acid slowly with vigorous stirring to promote the formation of larger crystals.Gently warm the mixture after precipitation and then allow it to cool slowly (digestion) to improve the crystal morphology.

Data Presentation

The following table provides illustrative data on the effectiveness of purification techniques for compounds similar to this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodParameterBefore PurificationAfter PurificationTypical Recovery Yield
Recrystallization (Ethanol/Water) Purity (by HPLC)~90%>98%80-90%
AppearanceYellowish to brownish powderWhite to off-white crystalline solid
Acid-Base Extraction followed by Recrystallization Purity (by HPLC)~85%>99%75-85%
AppearanceDark, resinous solidWhite crystalline solid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is adapted from a procedure for the synthesis and purification of dl-α-aminophenylacetic acid.[3]

  • Dissolution in Base: Dissolve the crude this compound in 1 N sodium hydroxide (B78521) solution. Use a sufficient amount to completely dissolve the amino acid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norit) and stir for 10-15 minutes.

  • Filtration: Filter the solution through a Büchner funnel to remove any insoluble impurities and activated carbon.

  • Addition of Ethanol: To the filtrate, add ethanol. A typical ratio is to add a volume of ethanol that is about 60-70% of the volume of the aqueous solution.

  • Heating: Heat the resulting solution to boiling.

  • Precipitation: While stirring, slowly add 5 N hydrochloric acid until the solution is faintly acidic. This compound will precipitate out as it reaches its isoelectric point.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sequentially with a small amount of cold ethanol and then with cold water.

  • Drying: Dry the purified crystals in a vacuum desiccator over a suitable drying agent.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Mandatory Visualization

PurificationWorkflow crude Crude this compound dissolve_base Dissolve in 1N NaOH crude->dissolve_base filter_insoluble Filter Insoluble Impurities dissolve_base->filter_insoluble If not colored decolorize Decolorize with Activated Carbon (Optional) dissolve_base->decolorize If colored add_hcl Add 5N HCl to Isoelectric Point filter_insoluble->add_hcl cool_crystallize Cool and Crystallize add_hcl->cool_crystallize filter_wash Filter and Wash Crystals cool_crystallize->filter_wash pure_product Pure this compound filter_wash->pure_product decolorize->filter_insoluble

Caption: Workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Problem oiling_out Product Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem success Pure Crystals Obtained start->success Success sol_1 Concentrate Solution (Evaporate Solvent) no_crystals->sol_1 Solution sol_2 Scratch Flask or Add Seed Crystal no_crystals->sol_2 Solution sol_3 Change Solvent System oiling_out->sol_3 Solution sol_4 Re-heat, Add More Solvent, Cool Slowly oiling_out->sol_4 Solution low_yield->sol_3 Solution sol_5 Use Minimum Solvent, Cool Thoroughly low_yield->sol_5 Solution sol_1->start Retry sol_2->start Retry sol_3->start Retry sol_4->start Retry sol_5->start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-2-phenylacetic acid in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as phenylglycine, is a zwitterionic compound, meaning it contains both an acidic carboxylic group and a basic amino group. This structure dictates its solubility. It is sparingly soluble in water and generally shows low solubility in non-polar organic solvents.[1] Its solubility tends to be better in polar organic solvents like ethanol (B145695) and methanol (B129727), though quantitative data is limited.[1] The solubility is significantly influenced by both pH and temperature.[1]

Q2: Why is this compound poorly soluble in many common organic solvents?

A2: The poor solubility is primarily due to its zwitterionic nature at its isoelectric point. In this state, the strong electrostatic interactions between the positive and negative charges on adjacent molecules form a stable crystal lattice that is difficult for many organic solvents to disrupt. Overcoming this requires sufficient solvation energy from the solvent to break these intermolecular forces.

Q3: How does pH affect the solubility of this compound in a solution?

A3: The pH of the solution is a critical factor influencing the solubility of this compound.[1] By adjusting the pH away from its isoelectric point (pI), the compound can be converted into a more soluble salt form.

  • In acidic conditions (pH < pI): The amino group is protonated (-NH3+), forming a cationic species which increases solubility.[1]

  • In basic conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), forming an anionic species which also enhances solubility.

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, increasing the temperature generally enhances the solubility of amino acids.[1] For instance, the aqueous solubility of 2-phenylglycine is reported to be 115 mg/mL at 100 °C.[2][] However, the thermal stability of the compound and other reactants in the experiment must be considered to avoid degradation.

Q5: What is the role of co-solvents in dissolving this compound?

A5: Co-solvents can be highly effective in improving the solubility of this compound. A small amount of a polar aprotic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can help solvate the charged portions of the amino acid, thereby disrupting the crystal lattice and increasing solubility in a less polar primary solvent.

Troubleshooting Guides

Issue 1: this compound does not dissolve in the chosen organic solvent.
  • Possible Cause: The solvent may not be polar enough to overcome the strong intermolecular forces of the zwitterionic this compound.

  • Troubleshooting Steps:

    • Solvent Selection: If the experimental conditions permit, switch to a more polar organic solvent. Alcohols like methanol and ethanol are often better choices than non-polar solvents.

    • Introduce a Co-solvent: Add a small percentage (e.g., 5-10%) of a highly polar aprotic solvent such as DMSO or DMF to the primary solvent. This can significantly enhance solubility.

    • Temperature Increase: Gently warm the mixture while stirring. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of the compound.

    • pH Adjustment (for aqueous or protic organic solvents): If compatible with your reaction, add a small amount of an acid (e.g., HCl) or a base (e.g., NaOH) to shift the pH away from the isoelectric point and form a more soluble salt.

Issue 2: The compound precipitates out of solution during the reaction.
  • Possible Cause: A change in the reaction conditions (e.g., temperature, pH, or concentration due to solvent evaporation) may have reduced the solubility of this compound.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Ensure the reaction temperature is stable. If the reaction is exothermic, consider using a cooling bath.

    • Prevent Solvent Evaporation: Use a sealed reaction vessel or a condenser to prevent solvent loss, which would increase the concentration of the solute.

    • Re-evaluate Co-solvent Ratio: If a co-solvent is being used, a slight increase in its proportion might be necessary to maintain solubility throughout the reaction.

    • Check for pH Shifts: In unbuffered systems, the reaction itself might alter the pH. Monitor the pH and adjust if necessary to maintain a range where the compound is soluble.

Data Presentation

The following table presents solubility data for D-p-hydroxyphenylglycine, a structurally similar compound to this compound, in various solvents at different temperatures. This data is provided to illustrate general solubility trends. Note: This data should be used as a reference and not as a direct substitute for experimentally determined solubility of this compound.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water50.88
201.45
352.31
503.65
Methanol50.52
200.85
351.35
502.10
Ethanol50.21
200.35
350.58
500.94
N,N-Dimethylformamide (DMF)50.15
200.28
350.50
500.85

Data adapted from the Journal of Chemical & Engineering Data for D-p-hydroxyphenylglycine.[4]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (high purity)

  • Glass vials with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid is necessary to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • For finer particles, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the original solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or g/L.

Visualizations

experimental_workflow start Start prep 1. Prepare Supersaturated Solution (Add excess solid to solvent in a sealed vial) start->prep equilibrate 2. Equilibrate (Agitate at constant temperature for 24-72h) prep->equilibrate separate 3. Separate Phases (Centrifuge or let settle) equilibrate->separate filter 4. Filter Supernatant (Remove all solid particles) separate->filter quantify 5. Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate 6. Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

troubleshooting_workflow issue Issue: Poor Solubility of This compound check_solvent Is the solvent sufficiently polar? issue->check_solvent change_solvent Switch to a more polar solvent (e.g., Methanol, Ethanol) check_solvent->change_solvent No use_cosolvent Add a polar aprotic co-solvent (e.g., DMSO, DMF) check_solvent->use_cosolvent Partially check_temp Can the temperature be increased? check_solvent->check_temp Yes solution Solubility Improved change_solvent->solution use_cosolvent->solution increase_temp Gently heat the solution check_temp->increase_temp Yes check_ph Is pH adjustment compatible with the experiment? check_temp->check_ph No increase_temp->solution adjust_ph Add acid or base to form a soluble salt check_ph->adjust_ph Yes no_change Still Poorly Soluble check_ph->no_change No adjust_ph->solution

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Quantification of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Amino-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using chromatographic methods.

Q1: I am not seeing any peak for this compound in my HPLC-UV analysis. What are the possible causes?

A1: Several factors could lead to a lack of signal. Consider the following troubleshooting steps:

  • Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength for detecting the phenyl group, typically around 220 nm or 254 nm.[1][2]

  • Low Concentration: Your sample concentration might be below the limit of detection (LOD) of your instrument. Try preparing a more concentrated sample or use a more sensitive detection method like mass spectrometry (MS).

  • Poor Retention: this compound is polar and may elute in the void volume if the mobile phase is too polar.[3] Increase the retention by using a less polar mobile phase or a suitable column for polar compounds, such as a HILIC column.[3]

  • Derivatization Issues (if applicable): If you are using a derivatization method to enhance detection, the reaction may have failed or been inefficient. Verify the stability of your derivatizing agent and ensure optimal reaction conditions.[4][5]

Q2: My chromatographic peaks for this compound are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is a common issue in HPLC. Here are some potential solutions:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the amino acid and its interaction with the stationary phase. Adjust the pH to be at least 2 units away from the isoelectric point of this compound.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can cause peak tailing. Use an end-capped column or add a competing amine, such as triethylamine, to the mobile phase to block these active sites.

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

Q3: I am struggling to separate the enantiomers of this compound using chiral HPLC. What can I do?

A3: Enantiomeric separation can be challenging. Here are some key considerations:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are often effective.[1][6] Polysaccharide-based columns may also be used, but often require prior derivatization of the analyte.[1]

  • Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in chiral recognition. Methodical optimization of the mobile phase is necessary to achieve separation.

  • Temperature: Column temperature can influence chiral separation. Operating at a controlled, and sometimes sub-ambient, temperature can improve resolution.[1]

  • Derivatization: If direct separation is not successful, consider derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7]

Q4: When should I choose GC-MS over HPLC for the quantification of this compound?

A4: The choice between GC-MS and HPLC depends on several factors:

  • Volatility: this compound is not volatile and requires derivatization to be analyzed by GC.[8] This adds an extra step to the sample preparation. HPLC can often analyze the compound directly.

  • Sensitivity and Selectivity: GC-MS can offer very high sensitivity and selectivity, which is advantageous for analyzing complex matrices or trace amounts of the analyte.[2][9]

  • Matrix Effects: Complex sample matrices can interfere with HPLC analysis.[5] GC-MS with appropriate sample preparation can sometimes mitigate these effects.

  • Instrumentation Availability: The choice may also be dictated by the instrumentation available in your laboratory.[9]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using common analytical techniques.

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Quantification

This protocol provides a general guideline for the separation of this compound enantiomers.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide-based column).[1]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Buffer components (e.g., ammonium (B1175870) acetate, formic acid).

  • Standard reference material of (R)- and (S)-2-Amino-2-phenylacetic acid.

2. Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions (Example):

  • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP).[1][6]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

  • Column Temperature: 25°C (controlled).[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 5 - 20 µL.[1]

4. Quantification:

  • Prepare a series of calibration standards of the enantiomers of interest.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Determine the concentration of each enantiomer in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Quantification with Derivatization

This protocol outlines the steps for quantifying this compound using GC-MS after derivatization.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column suitable for derivatized amino acids (e.g., a 5% phenyl methylpolysiloxane column).[10]

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)).

  • Anhydrous solvents (e.g., acetonitrile, pyridine).

  • Standard reference material of this compound.

2. Derivatization Procedure (Example with MTBSTFA):

  • Dry a known amount of the sample or standard in a reaction vial under a stream of nitrogen.

  • Add the derivatization reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at a specific temperature (e.g., 100°C) for a set time (e.g., 4 hours) to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) at a controlled rate.[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

4. Quantification:

  • Prepare a series of calibration standards and derivatize them alongside the samples.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described.

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UV (Chiral)GC-MS (with Derivatization)
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.Separation of volatile derivatives based on boiling points and interaction with a stationary phase, followed by mass-based detection.[2]
Derivatization Often not required for direct analysis on a suitable chiral column.[2]Mandatory to increase volatility and thermal stability.[2]
Sensitivity ModerateHigh
Selectivity Good (with appropriate column and mobile phase)Very High
Throughput ModerateLower (due to derivatization and longer run times)
Typical LOD pmol rangefmol to pmol range

Table 2: HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intra-day: < 15%, Inter-day: < 20%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify end End quantify->end GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start dry Dry Sample start->dry derivatize Derivatize dry->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify end End quantify->end

References

minimizing byproduct formation in the Strecker synthesis of 2-Amino-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing byproduct formation during the Strecker synthesis of 2-Amino-2-phenylacetic acid (phenylglycine).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Strecker synthesis of this compound?

A1: The most prevalent byproducts include 2-Hydroxy-2-phenylacetonitrile (mandelonitrile, the cyanohydrin of benzaldehyde), 2-Amino-2-phenylacetamide (the amide intermediate from incomplete hydrolysis), and diketopiperazines, which can form during workup or storage from the amino acid product.[1][2]

Q2: How does temperature affect byproduct formation?

A2: Lower temperatures, typically between 0-10 °C, during the addition of the cyanide source can disfavor the formation of the cyanohydrin byproduct.[2] However, excessively low temperatures may slow down the desired imine formation. Temperature control is also critical during workup to prevent the formation of diketopiperazines.

Q3: What is the optimal pH for the reaction?

A3: A mildly alkaline pH of around 9.5 is optimal for the formation of the aminonitrile intermediate, 2-amino-2-phenylacetonitrile (B102233).[3] This pH facilitates the nucleophilic attack of the cyanide ion on the imine.

Q4: Can I use a different cyanide source to avoid using highly toxic HCN, KCN, or NaCN?

A4: Yes, alternative and less toxic cyanide sources like potassium hexacyanoferrate(II) can be used.[4] These are considered "greener" alternatives, though they may require a promoter like benzoyl chloride to generate the active cyanide species in situ.[4]

Q5: How can I tell if my reaction is complete?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting benzaldehyde (B42025) and the formation of the 2-amino-2-phenylacetonitrile intermediate and the final this compound product.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Significant Cyanohydrin Byproduct Formation
  • Plausible Cause: Direct reaction of benzaldehyde with the cyanide source is competing with the desired imine formation. This is often due to the simultaneous presence of high concentrations of benzaldehyde and cyanide.

  • Suggested Solutions:

    • Pre-formation of the Imine: A highly effective strategy is to first react benzaldehyde with the ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form the imine before the addition of the cyanide source.[5] This minimizes the concentration of free benzaldehyde available to react with the cyanide.

    • Controlled Reagent Addition: Add the cyanide source solution slowly to the reaction mixture containing the pre-formed imine.

    • Temperature Management: Maintain a low temperature (0-10 °C) during the cyanide addition to further suppress the formation of the cyanohydrin.[2]

    • Anhydrous Conditions: Use a desiccant such as magnesium sulfate (B86663) (MgSO₄) during imine formation to remove water, which can hydrolyze the imine back to benzaldehyde and drive the equilibrium towards the desired imine.[5]

Problem 2: Presence of 2-Amino-2-phenylacetamide Impurity in the Final Product
  • Plausible Cause: Incomplete hydrolysis of the intermediate 2-amino-2-phenylacetonitrile. The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate, and if the reaction is not driven to completion, this amide will remain as an impurity.[3]

  • Suggested Solutions:

    • Increase Reaction Time and/or Temperature: For the hydrolysis step, ensure sufficient time and/or temperature to completely convert the amide to the carboxylic acid. The reaction progress should be monitored.

    • Use Stronger Hydrolysis Conditions: Employing concentrated acids (e.g., HCl or H₂SO₄) or bases (e.g., NaOH) is common for complete nitrile hydrolysis.[1]

Problem 3: Formation of Diketopiperazine Impurities During Workup
  • Plausible Cause: Diketopiperazines are cyclic dipeptides that can form from the self-condensation of amino acids, particularly at elevated temperatures or during prolonged storage.[6][7]

  • Suggested Solutions:

    • Low-Temperature Workup: Perform all purification and isolation steps, including concentration of the product solution, at reduced temperatures (e.g., 0-4 °C) to minimize the rate of diketopiperazine formation.

    • pH Control during Isolation: Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and facilitate its precipitation or crystallization, thereby reducing its time in solution where side reactions can occur.

Data Presentation

Table 1: Effect of pH on the Formation of Phenylglycinonitrile and Mandelonitrile

pHPhenylglycinonitrile (mM)Mandelonitrile (mM)
8.54540
9.76525
10.57515

This data is derived from a chemoenzymatic study and illustrates the trend of favoring the desired aminonitrile formation at a mildly alkaline pH.[8]

Experimental Protocols

Key Experiment: High-Yield Synthesis of this compound via Imine Pre-formation

This protocol is designed to minimize the formation of the cyanohydrin byproduct.

Part 1: Formation of 2-Amino-2-phenylacetonitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium cyanide (1.1 eq) in a minimum amount of cold water, ensuring the temperature does not exceed 5-10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Isolation of Aminonitrile: After the reaction is complete, the crude 2-amino-2-phenylacetonitrile can be isolated by extraction and purified by recrystallization before proceeding to the hydrolysis step.

Part 2: Hydrolysis to this compound

  • Acid Hydrolysis: Add the purified 2-amino-2-phenylacetonitrile to a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the mixture under reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the nitrile and the intermediate amide.

  • Isolation of Amino Acid: Cool the reaction mixture in an ice bath. Carefully neutralize the solution with a base (e.g., ammonium hydroxide (B78521) or sodium hydroxide) to the isoelectric point of this compound to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum. The product can be further purified by recrystallization.

Visualizations

Strecker_Byproduct_Pathway benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine + NH3 - H2O cyanohydrin 2-Hydroxy-2-phenylacetonitrile (Cyanohydrin Byproduct) benzaldehyde->cyanohydrin + CN- (Side Reaction) ammonia Ammonia (NH3) ammonia->imine aminonitrile 2-Amino-2-phenylacetonitrile (Desired Intermediate) imine->aminonitrile + CN- cyanide Cyanide (CN-) cyanide->aminonitrile cyanide->cyanohydrin amino_acid This compound (Final Product) aminonitrile->amino_acid Hydrolysis hydrolysis Hydrolysis (H3O+)

Caption: Competing pathways in the Strecker synthesis.

Minimization_Workflow cluster_imine_formation Step 1: Imine Formation cluster_cyanide_addition Step 2: Cyanide Addition cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Isolation react_aldehyde_ammonia React Benzaldehyde and Ammonia Source use_desiccant Use Desiccant (e.g., MgSO4) to remove H2O react_aldehyde_ammonia->use_desiccant cool_mixture Cool Reaction to 0-10 °C use_desiccant->cool_mixture Pre-formed Imine slow_add_cyanide Slowly Add Cyanide Source cool_mixture->slow_add_cyanide controlled_hydrolysis Controlled Hydrolysis (Time and Temperature) slow_add_cyanide->controlled_hydrolysis Aminonitrile Intermediate monitor_completion Monitor for Complete Conversion controlled_hydrolysis->monitor_completion low_temp_workup Low Temperature (0-4 °C) monitor_completion->low_temp_workup ph_adjust Adjust to Isoelectric Point low_temp_workup->ph_adjust final_product final_product ph_adjust->final_product High Purity Product

Caption: Workflow for minimizing byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-phenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-2-phenylacetic acid, a crucial chiral building block in pharmaceutical synthesis, is of paramount importance. The validation of analytical methods ensures the reliability and reproducibility of data, which is fundamental for quality control, stability studies, and regulatory submissions. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the need for enantiomeric separation, sensitivity requirements, sample matrix complexity, and instrument availability.

FeatureChiral High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile and thermally stable derivatives of the analyte in a gaseous mobile phase, followed by mass-based detection.
Enantioselectivity Excellent, allows for the separation and quantification of individual enantiomers.Can be achieved with a chiral column, but often requires derivatization with a chiral reagent to form diastereomers.
Sample Derivatization Often not required for underivatized amino acids, especially with UV detection.Mandatory to increase the volatility and thermal stability of the amino acid.
Instrumentation Widely available HPLC systems with UV detectors.Requires a GC system coupled with a mass spectrometer.
Sensitivity Generally lower than GC-MS.High sensitivity, especially in selected ion monitoring (SIM) mode.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be high with fast GC programs, but sample preparation can be time-consuming.

Performance Data

The following tables summarize the typical validation parameters for hypothetical Chiral HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chiral HPLC-UV Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Linear Range 25 - 400 mg/L[1]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Table 2: GC-MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²) > 0.995
Linear Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 15%
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the enantioselective quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, for example, a macrocyclic glycopeptide-based CSP like teicoplanin.

  • Mobile Phase: A mixture of methanol (B129727) and a buffer, such as 20 mmol/L monosodium phosphate, in a ratio of 1:9 (v/v)[1]. The exact composition may need optimization for best resolution.

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 260 nm[1].

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 25 to 400 mg/L[1].

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

3. Validation Procedure:

  • Specificity: Demonstrated by the baseline separation of the two enantiomers of this compound and the absence of interfering peaks at their retention times in a blank injection.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of > 0.998 is desirable.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). The recovery should be within an acceptable range, typically 98-102%.

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a sample on the same day. Intermediate precision (inter-day precision) should be determined by analyzing samples on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should typically be less than 2%. The RSD for the accuracy of one system was found to be 0.13%[1].

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to make the analyte suitable for GC analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amino acid analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Parameters: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization: A two-step derivatization is common for amino acids. First, esterification of the carboxylic acid group with an alcohol (e.g., methanol or propanol) in an acidic medium. Second, acylation of the amino group with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA or pentafluoropropionic anhydride - PFPA).

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

  • Calibration Standards: Prepare a series of calibration standards and derivatize them following the same procedure as the samples.

  • Sample Preparation: To a known amount of sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte). Perform the two-step derivatization. After derivatization, the sample is typically extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane) before injection into the GC-MS.

3. Validation Procedure:

  • Specificity: Confirmed by the unique mass spectrum of the derivatized this compound and the absence of interfering peaks at its retention time.

  • Linearity: Analyze the derivatized calibration standards and construct a calibration curve. A correlation coefficient (r²) of > 0.995 is generally acceptable.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Intra-day and inter-day precision are assessed, with an acceptable RSD typically below 15%.

  • LOD and LOQ: Established based on the S/N ratio or the calibration curve statistics. For amino acid analysis by GC-MS, LODs can be in the sub-µg/mL range.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC/GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Experimental Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze Data for Validation Parameters Perform_Experiments->Analyze_Data Assess_Acceptance Assess Against Acceptance Criteria Analyze_Data->Assess_Acceptance Validation_Report Prepare Validation Report Assess_Acceptance->Validation_Report

Caption: A general workflow for the validation of an analytical method.

HPLC_vs_GCMS_Comparison cluster_hplc Chiral HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Principle Liquid Phase Separation on Chiral Column Analyte->HPLC_Principle GCMS_Principle Gas Phase Separation & Mass Detection Analyte->GCMS_Principle HPLC_Derivatization Derivatization Often Not Required HPLC_Principle->HPLC_Derivatization HPLC_Selectivity High Enantioselectivity HPLC_Derivatization->HPLC_Selectivity GCMS_Derivatization Derivatization Required GCMS_Principle->GCMS_Derivatization GCMS_Sensitivity High Sensitivity GCMS_Derivatization->GCMS_Sensitivity

Caption: Key distinguishing features of Chiral HPLC-UV and GC-MS for this compound analysis.

References

A Comparative Guide to the Resolution of 2-Amino-2-phenylacetic Acid: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure 2-Amino-2-phenylacetic acid, a critical chiral building block in the pharmaceutical industry, relies on effective resolution methods. This guide provides an objective comparison of enzymatic and chemical resolution techniques, offering detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison

The choice between enzymatic and chemical resolution often depends on a trade-off between specificity, environmental impact, and process optimization. Enzymatic methods generally offer high selectivity under mild conditions, while chemical methods, though often requiring more rigorous optimization, can be highly effective for large-scale production.

ParameterEnzymatic Resolution (Penicillin G Acylase)Chemical Resolution (Diastereomeric Salt Formation)
Substrate N-acetyl-DL-phenylglycineDL-phenylglycine or its esters
Resolving Agent Immobilized Penicillin G AcylaseChiral acid (e.g., (+)-Tartaric acid, (+)-10-Camphorsulfonic acid)
Typical Yield Approaching 50% for the desired enantiomerVariable, can be high (e.g., 81.2% for a similar compound) with optimization.[1]
Enantiomeric Excess (ee) >97%[2]High, can exceed 98%.[1]
Reaction Time Rapid (e.g., 45 minutes)[2]Can be longer, including crystallization time (e.g., hours to days).[3]
Temperature Mild (e.g., 37°C)[2]Variable, often involves cooling for crystallization (e.g., 0-5°C).[4]
pH Near neutral (e.g., pH 7.8)[2]Can be acidic or basic depending on the specific protocol.
Key Advantages High enantioselectivity, mild reaction conditions, reusable catalyst, environmentally friendly.Well-established, applicable to a wide range of compounds, potentially lower cost for the resolving agent.
Key Disadvantages Requires substrate modification (N-acetylation), enzyme cost and stability can be a factor.Requires stoichiometric amounts of resolving agent, racemization of the unwanted enantiomer can be complex, solvent waste.

Experimental Protocols

Enzymatic Resolution using Immobilized Penicillin G Acylase

This method involves the enantioselective hydrolysis of N-acetyl-DL-phenylglycine. The enzyme specifically hydrolyzes the L-enantiomer, leaving the D-enantiomer of the N-acetylated amino acid unreacted.

1. N-acetylation of DL-2-Amino-2-phenylacetic acid:

  • Suspend DL-2-Amino-2-phenylacetic acid in a suitable solvent (e.g., aqueous acetic acid).

  • Add acetic anhydride (B1165640) dropwise at a low temperature (e.g., 0-5°C).

  • Stir the reaction mixture for several hours at room temperature.

  • Isolate the N-acetyl-DL-phenylglycine by precipitation and filtration.

2. Enzymatic Hydrolysis:

  • Prepare a suspension of N-acetyl-DL-phenylglycine in water.

  • Adjust the pH to approximately 7.8 with a suitable base (e.g., NaOH).

  • Add immobilized Penicillin G Acylase (e.g., 133 IU per gram of substrate).[2]

  • Maintain the temperature at around 37°C and stir the mixture.[2]

  • Monitor the reaction progress. The hydrolysis of the L-enantiomer is typically complete within 45 minutes.[2]

3. Separation:

  • Filter off the immobilized enzyme for reuse.

  • Acidify the filtrate to precipitate the unreacted N-acetyl-D-2-Amino-2-phenylacetic acid.

  • The aqueous solution will contain the L-2-Amino-2-phenylacetic acid.

  • Isolate the respective enantiomers through extraction and crystallization.

Chemical Resolution via Diastereomeric Salt Formation

This classical method utilizes a chiral resolving agent to form diastereomeric salts with the racemic amino acid. These salts have different solubilities, allowing for their separation by fractional crystallization.

1. Salt Formation:

  • Dissolve DL-2-Amino-2-phenylacetic acid in a suitable solvent (e.g., methanol (B129727) or an aqueous alkanol mixture).[4][5]

  • In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (+)-10-camphorsulfonic acid) in the same or a miscible solvent.[4][5]

  • Mix the two solutions and stir at room temperature to allow for the formation of diastereomeric salts.[4]

2. Fractional Crystallization:

  • Induce crystallization by cooling the solution (e.g., to 0-5°C) or by slow evaporation of the solvent.[4] Seeding with a crystal of the desired diastereomeric salt can be beneficial.[5]

  • The less soluble diastereomeric salt will precipitate out of the solution.

  • Collect the crystals by filtration. The optical purity of the crystallized salt can be improved by recrystallization.

3. Liberation of the Enantiomer:

  • Suspend the isolated diastereomeric salt in water.

  • Add a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino acid.[4]

  • The enantiomerically enriched this compound will precipitate and can be collected by filtration.

  • The resolving agent can be recovered from the mother liquor.

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both enzymatic and chemical resolution.

Enzymatic_Resolution_Workflow cluster_acetylation Step 1: N-acetylation cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_separation Step 3: Separation racemate DL-2-Amino-2- phenylacetic acid acetylated N-acetyl-DL- phenylglycine racemate->acetylated Acetic anhydride mixture Mixture of: L-2-Amino-2-phenylacetic acid N-acetyl-D-2-Amino- 2-phenylacetic acid acetylated->mixture pH 7.8, 37°C enzyme Immobilized Penicillin G Acylase enzyme->mixture l_enantiomer L-Enantiomer (in solution) mixture->l_enantiomer Filtration & Acidification d_enantiomer_acetylated N-acetyl-D-Enantiomer (precipitate) mixture->d_enantiomer_acetylated Filtration & Acidification

Enzymatic Resolution Workflow

Chemical_Resolution_Workflow cluster_salt_formation Step 1: Diastereomeric Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation of Enantiomer racemate DL-2-Amino-2- phenylacetic acid diastereomers Mixture of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric acid) resolving_agent->diastereomers less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) diastereomers->less_soluble_salt Cooling/ Evaporation more_soluble_salt More Soluble Diastereomeric Salt (in solution) diastereomers->more_soluble_salt Cooling/ Evaporation pure_enantiomer Pure Enantiomer (precipitate) less_soluble_salt->pure_enantiomer Basification

Chemical Resolution Workflow

Logical Decision Framework

Choosing the optimal resolution strategy depends on various factors including scale, cost, available equipment, and desired purity. The following diagram presents a logical framework to guide your decision-making process.

Decision_Framework start Start: Need for Enantiopure This compound scale What is the desired scale? start->scale purity What is the required enantiomeric excess (ee)? scale->purity Large Scale scale->purity Lab/Small Scale chemical Consider Chemical Resolution scale->chemical Very Large Scale cost Are cost and reusability of the resolving agent critical? purity->cost >99% ee purity->cost Moderate ee acceptable enzymatic Consider Enzymatic Resolution purity->enzymatic Extremely High Selectivity Needed env Are environmental considerations (solvent waste) a major concern? cost->env Yes cost->env No cost->chemical Lower Resolving Agent Cost is Key env->enzymatic Yes env->chemical No

Decision Framework for Resolution Method Selection

References

A Tale of Two Phenyls: Unraveling the Biological Divergence of 2-Amino-2-phenylacetic Acid and Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the biological activities of 2-Amino-2-phenylacetic acid (also known as phenylglycine) and the essential amino acid L-phenylalanine (B559525). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to provide a critical resource for the scientific community.

Introduction: Structural Analogs with Distinct Biological Fates

Phenylalanine, an essential proteinogenic amino acid, is a fundamental component of proteins and a precursor for vital neurotransmitters such as dopamine (B1211576) and norepinephrine.[1][2][3] Its non-proteinogenic analog, this compound, shares a similar phenyl group but differs in the placement of the amino group, a subtle structural change that leads to significant divergence in their biological roles. While phenylalanine is integral to primary metabolism, this compound is primarily utilized in the synthesis of pharmaceuticals, including β-lactam antibiotics. This guide will explore the known biological differences between these two molecules, focusing on their metabolism, interaction with key protein targets, and overall impact on cellular systems.

Comparative Quantitative Data

The following tables summarize the key quantitative data comparing the biological properties of this compound and phenylalanine.

Table 1: Interaction with L-type Amino Acid Transporter 1 (LAT1)

CompoundLAT1 Affinity (Ki, µM)LAT1 Selectivity (Ki ratio LAT2/LAT1)Reference
L-Phenylalanine21.3 ± 2.12.3[4]
L-Phenylglycine156.2 ± 18.72.1[4]

Table 2: Interaction with Cyclooxygenase (COX) Enzymes

CompoundTargetActivityReference
This compoundCOX-2Selective Inhibitor[5]
L-PhenylalanineNot a primary targetNo significant direct inhibition reported-

Table 3: Interaction with Calcium-Sensing Receptor (CaSR)

CompoundEffect on CaSRMechanismReference
L-PhenylalaninePotentiation of Ca2+-induced activationPositive Allosteric Modulator[6][7][8][9][10]
This compoundNot well-characterized--

Metabolic Pathways: A Divergent Journey

The metabolic fates of phenylalanine and this compound are markedly different, reflecting their distinct roles in biological systems.

Phenylalanine Metabolism

As an essential amino acid, L-phenylalanine is primarily metabolized via two key pathways: incorporation into proteins and conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This latter step is the rate-limiting step for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2][3]

Phenylalanine_Metabolism Phe L-Phenylalanine Protein Protein Synthesis Phe->Protein Translation Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Dopamine Dopamine Tyr->Dopamine Tyrosine Hydroxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic fate of L-Phenylalanine.

This compound Metabolism

The in vivo metabolism of this compound is less well-documented than that of phenylalanine. As a non-proteinogenic amino acid, it is not incorporated into proteins through the standard translational machinery. Studies on the D-isomer (D-phenylglycine) have shown that it undergoes slower and less complete absorption compared to L-phenylalanine.[11] While its precise metabolic breakdown products in mammals are not fully elucidated, its primary significance lies in its use as a building block in the synthesis of various pharmaceutical compounds.

Interaction with Key Biological Targets

The structural differences between these two molecules dictate their interactions with various protein targets, leading to distinct physiological effects.

L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a crucial transporter for large neutral amino acids across the blood-brain barrier and is often overexpressed in cancer cells.[12][13][14][15] Both L-phenylalanine and L-phenylglycine are substrates for LAT1; however, L-phenylalanine exhibits a significantly higher affinity (lower Ki value) for the transporter.[4] This suggests that L-phenylalanine is more efficiently transported by LAT1 compared to L-phenylglycine.

LAT1_Transport cluster_membrane Cell Membrane LAT1 LAT1 Transporter Phe_in L-Phenylalanine (intracellular) LAT1->Phe_in Phg_in L-Phenylglycine (intracellular) LAT1->Phg_in Phe_out L-Phenylalanine (extracellular) Phe_out->LAT1 High Affinity Phg_out L-Phenylglycine (extracellular) Phg_out->LAT1 Low Affinity

Caption: Comparative transport by LAT1.

Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor is a G-protein coupled receptor that plays a critical role in calcium homeostasis. L-phenylalanine acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium.[6][7][8][9][10] This interaction is stereospecific, with the L-isomer being active.[9] The effect of this compound on the CaSR has not been extensively studied, but given the stereoselectivity of the receptor for L-phenylalanine, it is plausible that phenylglycine may have a weaker or no effect.

CaSR_Activation CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Phe L-Phenylalanine Phe->CaSR Allosteric Modulation Ca Ca²⁺ Ca->CaSR Activation

Caption: L-Phenylalanine's role in CaSR signaling.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Some studies have suggested that derivatives of this compound can act as selective inhibitors of COX-2, indicating a potential anti-inflammatory role.[5] In contrast, L-phenylalanine is not known to be a direct inhibitor of COX-2.[16][17][18]

Neurotransmitter Release

L-phenylalanine, as a precursor to dopamine and norepinephrine, can influence the release of these neurotransmitters.[1][2][3][19][20] The effect of this compound on neurotransmitter release is not well-established, but its structural similarity to phenylalanine suggests the potential for interaction with neuronal signaling pathways, a subject that warrants further investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to compare the biological activities of this compound and phenylalanine.

LAT1 Transporter Kinetic Assay

Objective: To determine and compare the affinity (Ki) and transport rate (Vmax) of this compound and phenylalanine for the LAT1 transporter.

Methodology:

  • Cell Culture: Utilize a cell line that overexpresses LAT1 (e.g., HEK293-LAT1) and a control cell line.

  • Uptake Inhibition Assay (for Ki):

    • Incubate the cells with a constant concentration of a radiolabeled LAT1 substrate (e.g., [14C]-L-Leucine).

    • Add increasing concentrations of unlabeled L-phenylalanine or L-phenylglycine as competitors.

    • Measure the intracellular radioactivity to determine the inhibition of radiolabeled substrate uptake.

    • Calculate the IC50 and subsequently the Ki value.[13][14][15]

  • Direct Uptake Assay (for Vmax):

    • Incubate the cells with increasing concentrations of radiolabeled L-phenylalanine or L-phenylglycine.

    • Measure the rate of uptake at each concentration.

    • Determine Vmax and Km by fitting the data to the Michaelis-Menten equation.

LAT1_Assay_Workflow start Start cell_culture Culture LAT1-expressing cells start->cell_culture inhibition_assay Perform Uptake Inhibition Assay (determine Ki) cell_culture->inhibition_assay direct_assay Perform Direct Uptake Assay (determine Vmax) cell_culture->direct_assay data_analysis Data Analysis (IC50, Ki, Vmax, Km) inhibition_assay->data_analysis direct_assay->data_analysis end End data_analysis->end

Caption: Workflow for LAT1 transporter assay.

Intracellular Calcium Mobilization Assay

Objective: To compare the ability of this compound and phenylalanine to activate or modulate the Calcium-Sensing Receptor (CaSR).

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing CaSR (e.g., HEK293-CaSR).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21][22][23][24][25]

  • Compound Addition:

    • To assess agonism, add varying concentrations of L-phenylalanine or L-phenylglycine and measure the change in fluorescence.

    • To assess allosteric modulation, pre-incubate the cells with the test compound and then stimulate with a known CaSR agonist (e.g., Ca2+) at a sub-maximal concentration.

  • Data Acquisition: Use a fluorescence plate reader to measure the kinetic changes in intracellular calcium levels.

  • Data Analysis: Calculate the EC50 (for agonists) or the potentiation/inhibition of the agonist response.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To compare the effects of systemic administration of this compound and phenylalanine on the extracellular levels of dopamine and serotonin (B10506) in a specific brain region.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as rats or mice.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex).[26][27][28][29][30]

  • Compound Administration: Administer L-phenylalanine or L-phenylglycine systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid and collect the dialysate at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Compare the changes in neurotransmitter levels from baseline after administration of each compound.[2][19]

Conclusion

While structurally similar, this compound and L-phenylalanine exhibit profoundly different biological profiles. Phenylalanine is an essential building block for life, deeply integrated into primary metabolism and neurotransmitter synthesis. In contrast, this compound, a non-proteinogenic amino acid, demonstrates distinct interactions with key protein targets, such as a lower affinity for the LAT1 transporter and potential inhibitory activity against COX-2.

This comparative guide highlights the critical importance of subtle molecular modifications in determining biological function. The provided data and experimental protocols offer a framework for further research into the nuanced roles of these and other amino acid analogs in health and disease, paving the way for the development of novel therapeutic strategies. Further investigation is warranted to fully elucidate the metabolic fate of this compound in vivo and to explore its potential interactions with a broader range of biological targets.

References

A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric separation of 2-Amino-2-phenylacetic acid, also known as phenylglycine, is a critical process in the pharmaceutical industry. The distinct pharmacological and toxicological profiles of its enantiomers necessitate reliable and efficient analytical methods to ensure the purity and safety of drug products. This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) chiral stationary phases (CSPs) for this separation, supported by experimental data and detailed protocols.

Overview of Chiral Stationary Phases (CSPs)

The successful chiral separation of this compound relies on the selection of an appropriate CSP. The primary CSPs employed for this purpose fall into three main categories: macrocyclic glycopeptide-based, Pirkle-type, and polysaccharide-based phases. Each operates on different chiral recognition principles, offering unique advantages.

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, possess complex basket-like structures with multiple chiral centers and functional groups.[1][2][3] This allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[1] They are particularly effective for the direct separation of underivatized amino acids like phenylglycine, as their zwitterionic nature can be readily exploited.[4][5][6] The teicoplanin-based Chirobiotic T column is frequently cited for its broad enantioselectivity for amino acids.[7][8]

  • Pirkle-Type CSPs: Developed by William Pirkle, these phases function on a principle of π-π interactions, hydrogen bonding, and dipole moments.[9] They typically consist of a π-electron deficient or π-electron rich aromatic system bonded to a silica (B1680970) support.[9] Pirkle-type CSPs are known for their robustness, high efficiency, and the ability to be used in both normal and reversed-phase modes.[9][10] For polar analytes like amino acids, derivatization of the amino or carboxyl group is often necessary to enhance interaction with the stationary phase and achieve separation.[4][11]

  • Polysaccharide-Based CSPs: These are among the most widely used CSPs, based on derivatives of cellulose (B213188) or amylose, typically coated or immobilized on a silica gel support.[12][13] The helical structure of the polysaccharide polymer creates chiral grooves where analyte enantiomers can intercalate differently. Immobilized polysaccharide CSPs offer a significant advantage in their compatibility with a wider range of organic solvents, which can be crucial for method development.[13][14][15] Similar to Pirkle-type phases, derivatization of this compound can often improve resolution on these columns.[5]

Data Presentation: Performance Comparison

The following table summarizes the performance of different CSPs for the separation of this compound enantiomers based on available data. Direct separation of the underivatized molecule is most readily achieved on macrocyclic glycopeptide phases.

Chiral Stationary Phase (CSP) TypeColumn ExampleAnalyte FormMobile PhaseSeparation Factor (α)Resolution (Rs)Key Characteristics
Macrocyclic Glycopeptide Chirobiotic TUnderivatized40% Methanol in 20 mM Ammonium Acetate, pH 4.0[16]>2.0 (Calculated)Baseline (Calculated)Excellent for direct separation of underivatized amino acids; versatile in multiple mobile phase modes.[2][4][5]
Pirkle-Type Whelk-O 1, SUMICHIRAL seriesDerivatized (e.g., NBD-F)[11][17]Typically Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase[9]Analyte DependentAnalyte DependentRobust and durable; often requires derivatization for polar analytes like amino acids.[4][9]
Polysaccharide-Based Chiralpak IA, Chiralcel ODDerivatized (e.g., FMOC)[5]Normal, Reversed, or Polar Organic Modes[14]Analyte DependentAnalyte DependentBroad applicability; immobilized versions offer superior solvent versatility.[13][14] Derivatization is often beneficial.[5]

Note: Separation factor (α) and Resolution (Rs) for the Chirobiotic T column were calculated based on the reported retention times (4.9 min for (S)-phenylglycine and 16.2 min for (R)-phenylglycine) from the cited study[16]. Performance on Pirkle and Polysaccharide phases is highly dependent on the specific analyte derivative and mobile phase conditions used.

Experimental Protocols

Detailed methodologies are provided below for the separation of this compound enantiomers.

Protocol 1: Direct Separation using a Macrocyclic Glycopeptide CSP

This protocol is based on a successful, documented separation of underivatized (R)- and (S)-phenylglycine.[16]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chirobiotic T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 40% Methanol in 20 mM Ammonium Acetate buffer, adjusted to pH 4.0.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 35°C.[16]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Expected Results: Baseline separation of the enantiomers, with retention times of approximately 4.9 minutes for the (S)-enantiomer and 16.2 minutes for the (R)-enantiomer.[16]

Protocol 2: General Method for Derivatized Separation on Pirkle-Type or Polysaccharide CSPs

This protocol provides a general guideline, as specific conditions depend on the chosen derivative and column. Derivatization is often required to improve chiral recognition on these phases.[4][5]

  • Derivatization Step:

    • React the this compound sample with a suitable derivatizing agent. Common agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to derivatize the amino group or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[5][11][17]

    • Follow a standard derivatization procedure to ensure complete reaction. Quench the reaction and extract the derivatized analyte into a suitable organic solvent.

  • Chromatographic Conditions (Method Development Starting Point):

    • Instrumentation: HPLC system with UV or Fluorescence detector.

    • Column: A Pirkle-type (e.g., Whelk-O 1) or an immobilized polysaccharide (e.g., Chiralpak IA) column.

    • Mobile Phase Screening:

      • Normal Phase: Start with a mobile phase of Hexane/Ethanol (90:10, v/v) with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) to improve peak shape.

      • Reversed Phase: Start with a mobile phase of Acetonitrile/Water (50:50, v/v) with a buffer (e.g., 20 mM Ammonium Acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV or Fluorescence, depending on the properties of the derivatizing agent.

    • Optimization: Adjust the ratio of organic modifier and the concentration/type of additive to optimize selectivity and resolution.

Visualization of Workflows and Logic

The following diagrams illustrate the general experimental workflow and the logic for selecting a suitable CSP.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic This compound Dissolve Dissolve in Mobile Phase/Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize If needed Filter Filter Sample (0.45 µm) Dissolve->Filter Derivatize->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Calculate α, Rs, and Purity Chromatogram->Analyze

Caption: General experimental workflow for chiral HPLC analysis.

Caption: Decision tree for selecting a chiral stationary phase.

Conclusion and Recommendations

For the enantiomeric separation of this compound, the choice of chiral stationary phase is paramount.

  • Recommendation for Direct Separation: Macrocyclic glycopeptide-based CSPs, particularly teicoplanin phases like Chirobiotic T, are the recommended starting point.[4][5] They have demonstrated excellent capability for separating the underivatized enantiomers, simplifying sample preparation and avoiding potential artifacts from derivatization.[16]

  • Alternatives with Derivatization: If direct separation methods are unsuccessful or if derivatization is part of an established workflow, both Pirkle-type and immobilized polysaccharide-based CSPs are powerful and robust alternatives.[9][13] The wide solvent compatibility of immobilized polysaccharide phases makes them particularly versatile for method development.[14]

Ultimately, the optimal CSP will depend on the specific requirements of the analysis, including sample matrix, desired resolution, and available instrumentation. However, by following the logical approach outlined in this guide, researchers can efficiently develop a reliable method for the chiral separation of this compound.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Synthesized 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 2-Amino-2-phenylacetic acid is a critical step in synthesis and quality control. The biological activity and pharmacological properties of each enantiomer can differ significantly, making accurate assessment of their relative proportions essential. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The principal methods for determining the enantiomeric purity of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical needs, from high-throughput screening to precise quantitative analysis for regulatory submissions.

Comparative Analysis of Analytical Techniques

Chiral HPLC is widely considered the gold standard for enantiomeric separations due to its high resolution, robustness, and reproducibility.[1] Capillary electrophoresis provides a fast and efficient alternative, particularly beneficial for high-throughput screening in the early stages of drug development.[2] NMR spectroscopy, often in conjunction with chiral derivatizing or solvating agents, offers a rapid, non-separative method for determining enantiomeric excess, which can be invaluable for reaction monitoring.[2]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte.[1]Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals for each enantiomer.[3]
Resolution High to excellentVery highModerate to high (depends on agent and field strength)
Sensitivity High (UV or MS detection)[4]Very high (especially with LIF detection)Lower, concentration-dependent
Speed ModerateFastVery fast
Sample Throughput ModerateHighHigh
Instrumentation Widely available HPLC/UHPLC systems.[1]Specialized CE instrumentation.[1]Standard high-resolution NMR spectrometers.[2]
Derivatization Often not required for underivatized amino acids.[1][5]May be required for detection or to enhance separation.[1]Often required (chiral derivatizing or solvating agents).[3]
Key Advantage Robustness, reproducibility, and established methodology.[2]High efficiency, low sample and reagent consumption.[6]Rapid, non-separative analysis, good for reaction monitoring.[2]
Limitations Longer analysis times compared to CE and NMR.Method development can be more complex.Lower sensitivity and accuracy for very high enantiomeric excess.

Experimental Workflows

The general workflow for assessing enantiomeric purity involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen technique.

Enantiomeric Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC Chiral_CE Chiral CE Derivatization->Chiral_CE NMR NMR Spectroscopy Derivatization->NMR Peak_Integration Peak Integration / Signal Analysis Chiral_HPLC->Peak_Integration Chiral_CE->Peak_Integration NMR->Peak_Integration EE_Calculation Enantiomeric Excess (ee%) Calculation Peak_Integration->EE_Calculation Purity_Report Purity Report EE_Calculation->Purity_Report

Caption: General workflow for assessing the enantiomeric purity of synthesized compounds.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the separation of this compound enantiomers using a macrocyclic glycopeptide-based chiral stationary phase, which is effective for underivatized amino acids.[4][5]

  • Instrumentation and Column:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase (CSP) Column: Astec CHIROBIOTIC T (teicoplanin-based) or similar macrocyclic glycopeptide column.[4][5]

  • Mobile Phase:

    • A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The exact composition should be optimized for the best resolution.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 230 nm or 254 nm.[2][4]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the enantiomeric excess (ee%) using the peak areas: ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[2]

Capillary Electrophoresis (CE)

CE is a powerful technique for enantiomeric separations, often utilizing chiral selectors added to the background electrolyte.[7]

  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

    • Fused silica (B1680970) capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE):

    • Phosphate buffer (e.g., 75 mmol/L, pH 1.5) containing a chiral selector.[8]

    • Chiral Selector: Cyclodextrins (e.g., 30 mmol/L β-cyclodextrin) are commonly used.[8]

  • Sample Preparation:

    • Dissolve the sample in deionized water or the BGE at a concentration of approximately 0.1 mg/mL and filter before injection.[9]

  • Electrophoretic Conditions:

    • Voltage: +5 kV to +15 kV.[9][10]

    • Temperature: Ambient or controlled (e.g., 25 °C).[10]

    • Injection: Hydrostatic or electrokinetic injection.[9][10]

    • Detection: UV at a suitable wavelength (e.g., 206 nm).[10]

  • Data Analysis:

    • The enantiomers will migrate at different velocities, resulting in separate peaks.

    • Calculate the enantiomeric excess using the corrected peak areas.

NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the conversion of the enantiomeric mixture into a pair of diastereomers, which can be distinguished by NMR.[3]

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Reagents:

    • Chiral Derivatizing Agent (CDA): (R)-(-)-O-Acetylmandelic acid or a similar chiral acid.[3]

    • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar.

    • Deuterated solvent: Chloroform-d (CDCl₃).[2]

  • Sample Preparation (Derivatization):

    • In a vial, dissolve the this compound sample and a slight molar excess of the CDA in an appropriate solvent.

    • Add the coupling agent and stir the reaction at room temperature for 2-4 hours.

    • Upon completion, work up the reaction to isolate the diastereomeric amide mixture.

    • Dissolve the crude diastereomeric mixture in CDCl₃ for NMR analysis.[3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.[3]

  • Data Analysis:

    • Identify signals that are well-resolved for the two diastereomers.

    • Integrate these distinct signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.[3]

Method_Selection_Logic Start Analytical Need QC_Regulatory Quality Control / Regulatory Submission Start->QC_Regulatory High Accuracy & Robustness High_Throughput High-Throughput Screening Start->High_Throughput Speed & Automation Reaction_Monitoring In-Process / Reaction Monitoring Start->Reaction_Monitoring Rapid Analysis Chiral_HPLC Chiral HPLC QC_Regulatory->Chiral_HPLC Chiral_CE Chiral CE High_Throughput->Chiral_CE NMR NMR Spectroscopy Reaction_Monitoring->NMR

Caption: Logic for selecting an appropriate analytical method based on the research objective.

Conclusion

The selection of an appropriate method for assessing the enantiomeric purity of synthesized this compound depends on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. Chiral HPLC remains the benchmark for quality control and regulatory purposes, while Chiral CE and NMR spectroscopy offer valuable alternatives for rapid screening and process monitoring. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of their synthesized compounds.

References

Unveiling the Biological Versatility of 2-Amino-2-phenylacetic Acid and Its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of key chemical scaffolds is paramount. This guide provides a detailed comparison of the biological activities of 2-Amino-2-phenylacetic acid and its ester derivatives, supported by experimental data and methodologies, to inform future research and development endeavors.

This compound, a non-proteinogenic amino acid, serves as a versatile building block in medicinal chemistry. Its structural modification, particularly through esterification of the carboxylic acid group, has been a key strategy to modulate its physicochemical properties and enhance its biological activities. This guide delves into a comparative analysis of the anti-inflammatory, anticonvulsant, cytotoxic, and anesthetic properties of this compound and its corresponding esters.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The esterification of the carboxylic acid group can further influence this activity. While direct comparative data between the parent acid and its simple esters is limited, studies on related phenylacetic acid derivatives provide valuable insights. Derivatization of the carboxylate moiety in arylacetic acids has been shown to generate potent and selective COX-2 inhibitors.[2]

Compound/DerivativeTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
This compoundCOX-2--[1]
Indomethacin Amide Derivative (7)COX-20.009-[2]
Indomethacin Amide Derivative (19)COX-20.04-[2]
Meclofenamate Amide (25)COX-20.2-[2]
Meclofenamate Amide (31)COX-20.12-[2]
Pyrazole Analogue (5u)COX-21.7972.73[3]
Pyrazole Analogue (5s)COX-22.5165.75[3]
Celecoxib (Standard)COX-2-78.06[3]

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the compounds can be determined using a variety of commercially available assay kits. A common method involves the following steps:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the COX enzyme in a reaction buffer.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin (B15479496) H2 (PGH2), the product of the COX reaction, is measured. This is often done using a colorimetric or fluorometric method, where the peroxidase activity of COX is coupled to a chromogenic substrate.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound / Esters This compound / Esters This compound / Esters->COX-1 / COX-2 Inhibition

Figure 1: Simplified signaling pathway of COX-mediated inflammation and the inhibitory action of this compound and its esters.

Anticonvulsant Activity

Derivatives of this compound have demonstrated significant anticonvulsant properties in various animal models. The modification of the core structure, including esterification, plays a crucial role in enhancing this activity.

Compound/DerivativeTest ModelED50 (mg/kg)Protective Index (PI)Reference
(R,S)-alpha-acetamido-N-benzyl-alpha-phenylacetamide (2b)MES--[4]
(R,S)-alpha-acetamido-N-benzyl-2-furanacetamide (2g)MES10.3-[4]
(R)-alpha-acetamido-N-benzyl-2-furanacetamide ((R)-2g)MES3.3-[4]
(R,S)-alpha-acetamido-N-benzyl-2-pyrroleacetamide (2i)MES16.1-[4]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide)MES49.6-[5]
Compound 14scPTZ67.4-[5]
Compound 146 Hz (32 mA)31.3-[5]
Compound 146 Hz (44 mA)63.2-[5]
Amino acid derivative (10)MES29.053.77[6]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific period to allow for drug absorption, a maximal electroshock (e.g., 50 mA for mice) is delivered through corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

cluster_0 Anticonvulsant Activity Screening Test Compound Administration Test Compound Administration Maximal Electroshock (MES) / scPTZ Maximal Electroshock (MES) / scPTZ Test Compound Administration->Maximal Electroshock (MES) / scPTZ Observation of Seizure Activity Observation of Seizure Activity Maximal Electroshock (MES) / scPTZ->Observation of Seizure Activity Calculation of ED50 Calculation of ED50 Observation of Seizure Activity->Calculation of ED50

Figure 2: Experimental workflow for anticonvulsant activity screening.

Cytotoxic Activity

The potential of this compound derivatives as cytotoxic agents against cancer cell lines has been explored. Esterification and other modifications can significantly impact their efficacy and selectivity.

Compound/DerivativeCell LineIC50 (µM)Reference
Phenoxyacetamide Derivative (I)HepG2 (Liver Cancer)1.43[7]
Phenoxyacetamide Derivative (I)MCF-7 (Breast Cancer)-[7]
Phenoxyacetamide Derivative (I)THLE-2 (Normal Liver)36.27[7]
Phenoxyacetamide Derivative (II)HepG2 (Liver Cancer)6.52[7]
5-Fluorouracil (Standard)HepG2 (Liver Cancer)5.32[7]
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[8]
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08[8]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08[8]
Phenylacetamide Derivative (3d)MCF-7 (Breast Cancer)0.7 ± 0.4[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the compound that inhibits 50% of cell growth (IC50) is determined.

Anesthetic Activity

Novel α-amino acid phenolic ester derivatives have been shown to possess potent intravenous anesthetic activity.[9] These compounds often act as allosteric modulators of GABAA receptors.

Experimental Protocol: Assessment of Anesthetic Activity in Mice

A common in vivo model to assess the anesthetic potential of a compound involves the following:

  • Animal Model: Mice are typically used.

  • Drug Administration: The test compound is administered intravenously (i.v.) through a tail vein.

  • Observation: The primary endpoint is the loss of the righting reflex. The time from injection to the loss of the righting reflex (onset of anesthesia) and the time from the loss to the return of the righting reflex (duration of anesthesia) are recorded.

  • Data Analysis: The dose of the compound that causes anesthesia in 50% of the animals (ED50) can be determined.

Conclusion

The esterification of this compound presents a promising avenue for the development of novel therapeutic agents with a wide range of biological activities. The available data suggests that modifying the carboxylic acid group can significantly enhance anti-inflammatory, anticonvulsant, and cytotoxic properties. Further research focusing on the synthesis and systematic biological evaluation of a broader range of esters of this compound is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will enable the rational design of more potent and selective drug candidates for various clinical applications.

References

The Performance of 2-Amino-2-phenylacetic Acid as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. 2-Amino-2-phenylacetic acid, also known as phenylglycine, and its derivatives have emerged as valuable and versatile chiral auxiliaries. Their rigid structure, stemming from the phenyl ring directly attached to the stereocenter, provides a well-defined steric environment that can effectively control the facial selectivity of bond formation on a prochiral substrate. This guide provides an objective comparison of the performance of this compound-derived auxiliaries with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal chiral strategy.

Performance in Asymmetric Synthesis

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity in a chemical transformation, leading to a high enantiomeric excess (e.e.) of the final product after cleavage of the auxiliary. The following sections present quantitative data on the performance of phenylglycine-derived auxiliaries in key asymmetric reactions.

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for the preparation of α-amino acids. The use of (R)-phenylglycine amide as a chiral auxiliary has been shown to be highly effective in this reaction, often benefiting from a crystallization-induced asymmetric transformation where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium to afford high diastereomeric purity.[1][2][3]

Aldehyde/KetoneChiral AuxiliarySolventYield (%)Diastereomeric Ratio (d.r.)
Pivaldehyde(R)-Phenylglycine amideH₂O93>99:1
Pivaldehyde(R)-Phenylglycine amideMeOH6755:45
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideMeOH/H₂O76>99:1

Table 1: Performance of (R)-Phenylglycine Amide in the Asymmetric Strecker Synthesis.[1][2]

Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from phenylglycine have been successfully employed to control the stereochemistry of this transformation. In the synthesis of α-alkyl-α-phenylglycine derivatives, a chiral bislactim ether derived from (S)-valine and glycine (B1666218) is first phenylated and then serves as a chiral glycine equivalent where the auxiliary directs the subsequent alkylation.[1]

ElectrophileYield (%)Diastereomeric Ratio
Methyl iodide8511:1
Ethyl iodide82>99:1
n-Propyl iodide84>99:1
Allyl bromide87>99:1
Benzyl (B1604629) bromide88>99:1

Table 2: Diastereoselective Alkylation of a Phenylated Bislactim Ether Chiral Auxiliary System.[1]

Asymmetric Aldol (B89426) and Related Reactions

Phenylglycinol-derived auxiliaries have also been utilized in asymmetric aldol-type reactions. For instance, a chiral oxazolidine (B1195125) derived from 2-phenylglycinol has been used in a tandem 1,4-addition-aldol condensation reaction, achieving high levels of diastereoselectivity.

Reaction TypeChiral AuxiliaryDiastereomeric Excess (d.e.)
Tandem Conjugate Addition-AldolPhenylglycinol-derived oxazolidineup to >90%

Table 3: Performance of a Phenylglycinol-Derived Auxiliary in a Tandem Conjugate Addition-Aldol Reaction.

Synthesis of β-Lactams

In the synthesis of β-lactams, (R)-2-phenylglycine methyl ester has been used as a chiral auxiliary in the condensation of an ester enolate with an imine, affording the product with high diastereoselectivity.

ReactionChiral AuxiliaryYield (%)Diastereomeric Excess (d.e.)
Ester Enolate-Imine Condensation(R)-Phenylglycine methyl ester73>97%

Table 4: Performance of (R)-Phenylglycine Methyl Ester in Asymmetric β-Lactam Synthesis.

Comparison with Other Chiral Auxiliaries

To provide context for the performance of phenylglycine-based auxiliaries, the following table summarizes the typical performance of widely used Evans' oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions.

Reaction TypeChiral AuxiliarySubstrateElectrophile/AldehydeYield (%)Diastereomeric Ratio/Excess
Alkylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromide90-95>99:1 d.r.
Aldol(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylIsobutyraldehyde80-90>99:1 d.r. (syn)

Table 5: Typical Performance of Evans' Oxazolidinone Auxiliaries.

While Evans' auxiliaries are renowned for their high and reliable stereocontrol, phenylglycine derivatives offer a cost-effective and readily available alternative from the chiral pool. The crystallization-induced asymmetric transformation observed with (R)-phenylglycine amide in the Strecker synthesis is a significant advantage, often leading to exceptionally high diastereomeric purity in a straightforward manner.[1][2]

Experimental Protocols

Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the work of Boesten et al.[1][2]

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Aldehyde or ketone (e.g., pivaldehyde)

  • Sodium cyanide

  • Glacial acetic acid

  • Water

  • Methanol (optional)

Procedure:

  • To a stirred suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) in water, add the aldehyde or ketone (1.05 eq) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) dropwise over a period of 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C for pivaldehyde) and stir for 24 hours.

  • Cool the mixture to room temperature. The desired α-amino nitrile product will precipitate as a solid.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

General Procedure for Asymmetric Alkylation using a Phenylglycine-Derived Bislactim Ether

This protocol is a general representation based on the synthesis of α-alkyl-α-phenylglycine derivatives.[1]

Materials:

  • Phenylated bislactim ether derived from (S)-valine and glycine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • Dissolve the phenylated bislactim ether (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Visualizing the Workflow

To better understand the logical flow of asymmetric synthesis using a chiral auxiliary, the following diagrams are provided.

G cluster_0 Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Attachment\nof Auxiliary Attachment of Auxiliary Prochiral\nSubstrate->Attachment\nof Auxiliary + Chiral Auxiliary Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Attachment\nof Auxiliary->Substrate-Auxiliary\nAdduct Diastereoselective\nReaction Diastereoselective Reaction Substrate-Auxiliary\nAdduct->Diastereoselective\nReaction + Reagent Diastereomeric\nProducts Diastereomeric Products Diastereoselective\nReaction->Diastereomeric\nProducts Purification Purification Diastereomeric\nProducts->Purification (optional) Cleavage\nof Auxiliary Cleavage of Auxiliary Purification->Cleavage\nof Auxiliary Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage\nof Auxiliary->Enantiomerically\nEnriched Product Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage\nof Auxiliary->Recovered\nChiral Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Asymmetric Strecker Synthesis Aldehyde Aldehyde Imine_Formation Imine_Formation Aldehyde->Imine_Formation Chiral_Amine (R)-Phenylglycine Amide Chiral_Amine->Imine_Formation Cyanide_Source HCN Nucleophilic_Addition Nucleophilic_Addition Cyanide_Source->Nucleophilic_Addition Chiral_Imine Chiral_Imine Imine_Formation->Chiral_Imine Chiral_Imine->Nucleophilic_Addition Diastereomeric\nα-Amino Nitriles Diastereomeric α-Amino Nitriles Nucleophilic_Addition->Diastereomeric\nα-Amino Nitriles Crystallization-Induced\nAsymmetric Transformation Crystallization-Induced Asymmetric Transformation Diastereomeric\nα-Amino Nitriles->Crystallization-Induced\nAsymmetric Transformation Selective Precipitation Diastereomerically\nPure α-Amino Nitrile Diastereomerically Pure α-Amino Nitrile Crystallization-Induced\nAsymmetric Transformation->Diastereomerically\nPure α-Amino Nitrile Hydrolysis Hydrolysis Diastereomerically\nPure α-Amino Nitrile->Hydrolysis Auxiliary Cleavage Enantiomerically\nPure α-Amino Acid Enantiomerically Pure α-Amino Acid Hydrolysis->Enantiomerically\nPure α-Amino Acid

Workflow for the Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a stability-indicating assay for 2-Amino-2-phenylacetic acid, a crucial component in the synthesis of various pharmaceutical compounds.[1] Ensuring the stability of this molecule is paramount for the quality, safety, and efficacy of the final drug product. This document outlines a typical high-performance liquid chromatography (HPLC) based method, compares it with potential alternatives, and provides the necessary experimental protocols for validation as per the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction to Stability-Indicating Assays

A stability-indicating assay is a validated analytical procedure designed to accurately quantify a drug substance in the presence of its degradation products, impurities, and excipients.[4][5] The development and validation of such an assay are critical regulatory requirements for new drug substances and products.[2] Forced degradation studies are an integral part of this process, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[2][6][7] This ensures the analytical method is specific and can resolve the active pharmaceutical ingredient (API) from any degradants.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

For the analysis of non-volatile and thermally labile compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used and robust analytical technique.

Typical Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to demonstrate the specificity of the assay.[2][6] The goal is to achieve a target degradation of 5-20%.[7]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[6] Neutralize the solution with 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified duration. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80°C) for a specified duration.[3]

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

Method Validation Parameters

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and resolved from any degradation products, impurities, or placebo peaks.
Linearity A linear relationship between the concentration and the peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be > 0.99.[9]
Accuracy The recovery of the drug substance spiked in a placebo matrix should be within 98-102%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days, with different analysts or equipment, should be ≤ 2%.[9]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[9]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for the analysis of amino acids, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires derivatization for non-volatile amino acids, which can be complex and time-consuming. Not suitable for thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume, and rapid analysis.Lower sensitivity and precision compared to HPLC.
UHPLC-HRMS Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry.Provides high sensitivity, selectivity, and structural information about the analytes.[10]Higher cost and complexity of the instrumentation.

Data Presentation: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24 hours15.2%2
0.1 M NaOH, 60°C8 hours18.5%1
3% H₂O₂, RT48 hours12.8%3
Dry Heat, 80°C72 hours8.5%1
PhotolyticAs per ICH Q1B5.1%1

Visualizations

Stability_Indicating_Assay_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation cluster_3 Analysis MD1 Select HPLC Method MD2 Optimize Chromatographic Conditions MD1->MD2 FD1 Prepare Stock Solution MD2->FD1 FD2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FD1->FD2 FD3 Generate Degraded Samples FD2->FD3 A1 Analyze Degraded Samples FD3->A1 MV1 Specificity MV2 Linearity MV3 Accuracy MV4 Precision MV5 LOD & LOQ MV6 Robustness A2 Assess Peak Purity A1->A2 A3 Quantify Degradants A2->A3 A3->MV1

Caption: Workflow for the development and validation of a stability-indicating assay.

Degradation_Pathway cluster_0 Stress Conditions cluster_1 API cluster_2 Potential Degradation Products Acid Acid/Base Hydrolysis API This compound Acid->API Oxidation Oxidation Oxidation->API Heat Thermal Heat->API Light Photolytic Light->API DP1 Phenylacetic acid API->DP1 Decarboxylation/Deamination DP2 Benzaldehyde API->DP2 Oxidative Deamination DP3 Other Related Impurities API->DP3

References

A Comparative Analysis of the Biological Effects of D- and L-2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological effects of the enantiomers of 2-Amino-2-phenylacetic acid, commonly known as D- and L-phenylglycine (B554971). While both isomers share the same chemical formula, their distinct stereochemistry leads to significant differences in their biological activities and applications, particularly in the realm of pharmaceuticals. This document summarizes key differentiators, presents available experimental data, and provides detailed protocols for relevant biological assays.

Introduction to D- and L-2-Amino-2-phenylacetic Acid

This compound is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 common amino acids found in proteins. It exists as two stereoisomers, or enantiomers: D-phenylglycine and L-phenylglycine.[1] The spatial arrangement of the amino group, carboxyl group, phenyl group, and hydrogen atom around the chiral alpha-carbon determines whether the molecule is the D- or L-isomer. This seemingly subtle difference in three-dimensional structure is a critical determinant of their biological function and pharmacological activity.[2]

L-phenylglycine is found in some natural products, while both D- and L-phenylglycine are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and cephalexin.[3] The stereochemistry of the phenylglycine side chain in these antibiotics is essential for their antibacterial activity.

Comparative Biological and Pharmacological Properties

Direct comparative studies on the biological effects of underivatized D- and L-2-Amino-2-phenylacetic acid are limited in publicly available literature. Much of the current understanding is derived from the activities of their derivatives in various therapeutic contexts. The following table summarizes known activities and applications, highlighting the importance of stereochemistry.

Property / ActivityD-2-Amino-2-phenylacetic acidL-2-Amino-2-phenylacetic acidKey Observations & References
Natural Occurrence Not typically found in natural proteins.Found in some peptide natural products.[4]L-isomers are the common constituents of proteins.
Pharmaceutical Synthesis Important chiral precursor for semi-synthetic antibiotics (e.g., ampicillin, cephalexin).Used as a chiral intermediate in various pharmaceutical syntheses.[5]The specific enantiomer is critical for the desired therapeutic effect of the final drug product.[2]
PPARγ Agonism (Derivatives) Data not available for the parent compound.Derivatives have been designed and synthesized as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for anti-diabetic applications.[6]This suggests the L-phenylglycine scaffold can be used to develop molecules targeting this nuclear receptor.
Anti-inflammatory Activity (Derivatives) Data not available for the parent compound.N-(4-substituted phenyl)glycine derivatives have shown potential anti-inflammatory properties.[7]The glycine-like side arm of L-phenylglycine derivatives is thought to enhance biological characteristics.[7]
Pesticidal Activity (Derivatives) Data not available for the parent compound.Novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioethers have exhibited antifungal, antibacterial, and anti-tobacco mosaic virus activities.[8]Demonstrates the potential for developing agrochemicals based on this scaffold.
Enzyme Inhibition (Derivatives) Data not available for the parent compound.Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors.[9]The specific stereochemistry and substitutions on the phenyl ring are crucial for receptor interaction.
Toxicity Generally considered to have low acute toxicity, but may cause skin and eye irritation.Generally considered to have low acute toxicity, but may cause skin and eye irritation.As with many chemicals, appropriate safety precautions should be taken during handling.

Experimental Protocols

To facilitate further research and direct comparison of the biological effects of D- and L-2-Amino-2-phenylacetic acid, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cell line, providing a quantitative measure of cytotoxicity.

Materials:

  • D- and L-2-Amino-2-phenylacetic acid

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of D- and L-2-Amino-2-phenylacetic acid in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of each compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with vehicle control, and untreated cells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol allows for the separation and quantification of D- and L-2-Amino-2-phenylacetic acid in a sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as a Pirkle-type column or a polysaccharide-based column. Derivatization of the analyte may be required for some columns.[10]

Reagents:

  • HPLC-grade water

  • HPLC-grade methanol (B129727)

  • Acidic modifier (e.g., formic acid or acetic acid)

  • Sample containing a racemic mixture of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water, methanol, and an acidic modifier. The exact composition should be optimized to achieve the best resolution. A common starting point is a mixture of water and methanol with 0.1% formic acid. A gradient elution may be necessary.

  • Sample Preparation: Dissolve the sample containing the this compound enantiomers in the mobile phase or a compatible solvent. If derivatization is required, react the sample with a suitable chiral derivatizing agent following an established protocol.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

  • Injection and Analysis: Inject the prepared sample onto the HPLC system. Record the chromatogram and identify the peaks corresponding to the D- and L-enantiomers based on the retention times of pure standards.

  • Quantification: Determine the concentration of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of the pure enantiomers.

Visualizations of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions (D- and L-isomers) compound_prep->treatment incubation Incubate (24/48/72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 end_node End calc_ic50->end_node

Caption: Workflow for assessing the cytotoxicity of D- and L-2-Amino-2-phenylacetic acid.

Signaling_Pathway_Example ligand Phenylglycine Derivative (e.g., L-4-chloro-PG) inhibition Inhibition ligand->inhibition transporter Amino Acid Transporter (e.g., ASCT1/ASCT2) d_serine_in Intracellular D-Serine transporter->d_serine_in D-Serine Uptake inhibition->transporter d_serine_out Extracellular D-Serine d_serine_out->transporter nmda_receptor NMDA Receptor d_serine_out->nmda_receptor Co-agonist ltp Enhanced Long-Term Potentiation (LTP) nmda_receptor->ltp Activation

References

Safety Operating Guide

2-Amino-2-phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Amino-2-phenylacetic acid is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound, while not always classified as hazardous, requires careful handling due to its potential for irritation and harm if improperly managed.[1][2] Adherence to the following procedures, in conjunction with institution-specific guidelines from your Environmental Health and Safety (EHS) department, is essential for researchers, scientists, and drug development professionals.

Hazard and Safety Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationDescriptionPrecautionary MeasuresSource
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Do not eat, drink, or smoke when using this product. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[1][2]
Skin Irritation Causes skin irritation.Wear suitable protective gloves and a lab coat to prevent skin contact.[1][2]
Eye Irritation Causes serious eye irritation.Wear chemical safety goggles or a face shield. An eyewash station should be readily available.[1][2]
Respiratory Irritation May cause respiratory tract irritation.Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[2]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed professional waste disposal service, coordinated by your institution's EHS office.[2][3] In-lab treatment is not recommended.

Waste Identification and Segregation
  • Identify: Classify all materials contaminated with this compound as chemical waste.

  • Segregate: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases.[4][5]

  • Separate Waste Streams: Use separate, clearly labeled hazardous waste containers for solid and liquid waste.[6]

Waste Collection and Storage
  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a designated, sealed waste container.[6]

    • Place contaminated disposables, such as gloves, weigh boats, and wipes, into the same solid hazardous waste container.[6]

  • Aqueous/Liquid Waste:

    • Collect all solutions containing this compound in a designated aqueous hazardous waste container.[6]

  • Container Labeling and Storage:

    • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Irritant").[6][7]

    • Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[8]

Disposal of Empty Containers

Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[7] To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may also need to be collected, depending on local regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Secure the Area: Restrict access to the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For powdered material, prevent dust from becoming airborne.[8] Cover the spill with an inert absorbent material.

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[8]

  • Report: Inform your laboratory supervisor and EHS department about the spill, following institutional procedures.[8]

Final Disposal

Once a waste container is full, contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[8] Never dispose of this compound down the sanitary sewer or in the regular trash.[3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generate 2-Amino- 2-phenylacetic acid Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage full Container Full? storage->full full->storage No ehs Contact EHS for Waste Pickup full->ehs Yes end Professional Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-phenylacetic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.

This compound is a compound that poses potential health risks, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] While specific occupational exposure limits have not been established, the inherent hazards necessitate rigorous adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial, from receipt of the material to the disposal of waste. The following step-by-step procedures are designed to minimize the risk of exposure.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] The container should be kept tightly closed when not in use.

Handling and Use
  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all handling procedures. See the table below for specific recommendations.

  • Hygiene Practices: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: In the event of a spill, evacuate the area and prevent unauthorized personnel from entering. Wearing appropriate PPE, sweep up the solid material, minimizing dust generation, and place it into a designated, labeled hazardous waste container.[1]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against dust particles and splashes that can cause serious eye irritation.[1][2][3]
Skin Protection - Gloves: Chemically resistant gloves (e.g., Nitrile rubber). - Clothing: A lab coat or chemically resistant apron.To prevent skin contact which can cause irritation.[1][2][3] The selection of glove material should be based on the specific laboratory task and potential for exposure.
Respiratory Protection - For low dust levels: A NIOSH-approved N95 dust mask or higher. - For higher potential exposure or inadequate ventilation: An air-purifying respirator with a combination organic vapor/particulate cartridge (P100).To protect against inhalation of dust particles which may cause respiratory irritation.[2][3] The choice of respirator depends on the concentration and physical form of the airborne contaminant.

It is important to note that no specific OSHA Permissible Exposure Limits (PELs), NIOSH Recommended Exposure Limits (RELs), or ACGIH Threshold Limit Values (TLVs) have been established for this compound.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Designated Containers: All waste containing this compound, including unused product, contaminated PPE (gloves, lab coats), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Type: Use a chemically resistant and sealable container for waste collection.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

Waste Storage
  • Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.

  • Closure: Keep the waste container sealed at all times, except when adding waste.

Final Disposal
  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed and reputable environmental disposal service.

  • Regulatory Compliance: All local, state, and federal regulations for hazardous waste disposal must be strictly followed. Do not dispose of this chemical down the drain or in the regular trash.[2]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound check_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->check_hazards eye_protection Eye Protection: Chemical Safety Goggles or Face Shield check_hazards->eye_protection skin_protection Skin Protection: - Nitrile Gloves - Lab Coat check_hazards->skin_protection respiratory_protection Assess Inhalation Risk check_hazards->respiratory_protection end Proceed with work using selected PPE eye_protection->end skin_protection->end low_risk Low Dust/Good Ventilation? (e.g., small quantities in open) respiratory_protection->low_risk n95_mask Use N95 Dust Mask low_risk->n95_mask Yes high_risk High Dust/Poor Ventilation? (e.g., weighing, large quantities) low_risk->high_risk No n95_mask->end high_risk->n95_mask No (re-assess) ap_respirator Use Air-Purifying Respirator with P100 cartridge high_risk->ap_respirator Yes ap_respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylacetic acid
Reactant of Route 2
2-Amino-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.